Product packaging for (S,S)-TAPI-1(Cat. No.:CAS No. 163847-77-6)

(S,S)-TAPI-1

Katalognummer: B1139318
CAS-Nummer: 163847-77-6
Molekulargewicht: 499.6 g/mol
InChI-Schlüssel: AWNBSWDIOCXWJW-WTOYTKOKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

TAPI-1 is a specific TACE(TNF-α-converting enzyme) inhibitor.IC50 value:Target:TAPI-1 inhibited LL-37-induced TGF-α production, EGFR activation and subsequent MUC5AC mucin production, whereas TGF-α-neutralizing antibody, but not AR- or HB-EGF-neutralizing antibody, inhibited LL-37-induced EGFR activation and subsequent MUC5AC mucin production in NCI-H292 cells [1]. Using the TNF-alpha converting enzyme (TACE) inhibitor, TAPI-1, TPA-stimulated TNFalpha shedding could be completely prevented in PKCepsilon transgenic mice and isolated keratinocytes [2]. Pretreatment with antibody against FcγRII or with CD32 siRNA, p47(phox) siRNA, apocynin, N-acetylcysteine, tumor necrosis factor-α protease inhibitor 1 (TAPI-1) or TACE siRNA attenuated sLOX-1 release induced by CRP. CRP also elevated serum sLOX-1 levels in a rabbit model of atherosclerosis [3].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H37N5O5 B1139318 (S,S)-TAPI-1 CAS No. 163847-77-6

Eigenschaften

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNBSWDIOCXWJW-WTOYTKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031880
Record name TAPI-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163847-77-6
Record name N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-N-(2-aminoethyl)-L-alaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163847-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TAP 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163847776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAPI-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAPI-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVK3UP3V6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S,S)-TAPI-1 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of (S,S)-TAPI-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, broad-spectrum inhibitor of the adamalysin and matrix metalloproteinase (MMP) families of zinc-dependent endopeptidases. As an isomer of the more commonly cited TAPI-1, its mechanism of action is primarily centered on the inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2][3] By blocking the catalytic activity of TACE and other metalloproteinases, this compound prevents the proteolytic "shedding" of the extracellular domains of numerous membrane-anchored proteins. This inhibition modulates critical signaling pathways involved in inflammation, cell proliferation, and oncogenesis, making it a valuable tool for research and a potential scaffold for therapeutic development. This guide provides a detailed overview of its mechanism, quantitative inhibitory data, key experimental protocols, and visual representations of its molecular interactions.

Core Mechanism of Action

The primary mechanism of this compound involves its function as a competitive inhibitor of TACE/ADAM17 and other MMPs.[1][4] TACE is a key sheddase responsible for cleaving the ectodomains of various transmembrane proteins, releasing them into the extracellular space as soluble, often biologically active, molecules.

This compound, as a hydroxamate-based inhibitor, is believed to chelate the essential zinc ion within the catalytic site of the metalloproteinase. This action blocks the enzyme's ability to hydrolyze peptide bonds, thereby preventing the cleavage of its substrates.

The major consequences of this inhibition include:

  • Inhibition of Cytokine and Receptor Shedding : TAPI-1 effectively blocks the release of the pro-inflammatory cytokine TNF-α from its membrane-bound precursor. It also prevents the shedding of cytokine receptors, including the p60 TNF receptor (TNFR1) and the IL-6 receptor, which can alter the dynamics of inflammatory signaling.

  • Modulation of Growth Factor Signaling : The inhibitor prevents the TACE-dependent release of ligands for the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α). This action can attenuate EGFR transactivation and downstream signaling cascades like the ERK/MAPK pathway.

  • Suppression of NF-κB Signaling : In certain cancer cell lines, such as esophageal squamous cell carcinoma (ESCC), TAPI-1 has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.

  • Inhibition of sAPPα Release : TAPI-1 inhibits the constitutive and stimulated release of the soluble amyloid precursor protein-alpha (sAPPα), a process mediated by α-secretases including ADAM17.

Quantitative Data: Inhibitory Activity

The inhibitory potency of TAPI-1 has been quantified across various substrates and cell-based assays. The half-maximal inhibitory concentrations (IC₅₀) provide a benchmark for its efficacy.

Target Process/SubstrateCell Line / SystemIC₅₀ ValueReference(s)
TACE-dependent sAPPα ReleaseTACE-overexpressing HEK293 cells0.92 µM (920 nM)
Muscarinic Receptor-Stimulated sAPPα ReleaseHEK293 cells expressing M3 receptors3.61 µM
Constitutive sAPPα ReleaseHEK293 cells8.09 µM
IL-6 Receptor SheddingIn vitro5 - 10 µM
p55 TNF-α Receptor (TNFRI) SheddingIn vitro5 - 10 µM
p75 TNF-α Receptor (TNFRII) SheddingIn vitro25 - 50 µM
TNF-α ReleaseIn vitro50 - 100 µM

Note: this compound is an isomer of TAPI-1, and the literature often uses the term TAPI-1 to refer to the compound used in these studies.

Key Experimental Protocols

Protocol: Cell-Based TNF-α Shedding Assay

This protocol details a method to quantify the inhibitory effect of this compound on induced TNF-α shedding from monocytic cells.

1. Cell Culture and Seeding:

  • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Seed 5 x 10⁵ cells per well in a 24-well plate and differentiate them into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

2. Inhibitor Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
  • Following differentiation, wash the cells with serum-free medium.
  • Pre-incubate the cells for 1-2 hours with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a DMSO vehicle control in serum-free medium.

3. Stimulation of Shedding:

  • Induce TNF-α shedding by adding a stimulating agent. Common stimulants include Lipopolysaccharide (LPS) at 1 µg/mL or PMA at 100 ng/mL.
  • Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C.

4. Sample Collection and Analysis:

  • Collect the cell culture supernatant from each well.
  • Centrifuge the supernatant to remove any detached cells or debris.
  • Quantify the concentration of soluble TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Interpretation:

  • Compare the amount of TNF-α released in inhibitor-treated wells to the vehicle control.
  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Western Blot for NF-κB Pathway Activation

This protocol outlines the procedure to assess the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of key signaling proteins.

1. Cell Culture and Treatment:

  • Seed human esophageal squamous cell carcinoma (ESCC) cells (e.g., TE-1 or Eca109) in 6-well plates and grow to 70-80% confluency.
  • Treat the cells with this compound (e.g., 5 µM) or DMSO vehicle control for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with primary antibodies targeting key NF-κB pathway proteins (e.g., anti-phospho-p65, anti-total p65, anti-phospho-IκBα, anti-total IκBα). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
  • Wash the membrane three times with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • Perform densitometric analysis to quantify the relative levels of phosphorylated proteins, normalized to their total protein counterparts and the loading control.

Visualizations: Signaling Pathways and Workflows

Diagram: Core Mechanism of this compound

TAPI1_Mechanism cluster_membrane Cell Membrane TACE TACE (ADAM17) proTNF pro-TNF-α TACE->proTNF Cleaves TNFR TNF Receptor TACE->TNFR Cleaves proTGFa pro-TGF-α TACE->proTGFa Cleaves APP APP TACE->APP Cleaves sTNF Soluble TNF-α (Inflammation) sTNFR Soluble TNFR sTGFa Soluble TGF-α sAPPa Soluble APP-α TAPI1 This compound TAPI1->TACE Inhibits Downstream Downstream Signaling (e.g., NF-κB, MAPK) sTNF->Downstream Activates sTGFa->Downstream Activates

Caption: Inhibition of TACE by this compound prevents shedding of key surface proteins.

Diagram: TAPI-1 Effect on NF-κB Pathway

TAPI1_NFkB TAPI1 This compound TACE TACE (ADAM17) TAPI1->TACE TNFa_Release TNF-α Release TACE->TNFa_Release TNFR_Shedding TNFR Shedding TNFR_Activation TNFR Activation TNFa_Release->TNFR_Activation IKK IKK Complex TNFR_Activation->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades p65p50 p65/p50 IkBa->p65p50 Inhibits Nucleus Nucleus p65p50->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: this compound suppresses NF-κB activation by inhibiting TACE-mediated signals.

Diagram: Experimental Workflow for Shedding Assay

Shedding_Workflow A 1. Seed & Differentiate THP-1 Cells B 2. Pre-incubate with This compound or Vehicle A->B C 3. Stimulate Shedding (e.g., with LPS) B->C D 4. Collect Supernatant C->D E 5. Quantify Soluble Protein (ELISA) D->E F 6. Analyze Data & Determine IC50 E->F

Caption: Workflow for assessing the inhibition of protein shedding by this compound.

References

(S,S)-TAPI-1: A Technical Guide to its Function as a Dual ADAM17 and Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-TAPI-1 is a stereoisomer of the potent broad-spectrum metalloproteinase inhibitor, TAPI-1. This technical guide provides an in-depth overview of the function of this compound, with a primary focus on its role as an inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and its broader activity against various Matrix Metalloproteinases (MMPs). This document details its mechanism of action, summarizes key quantitative data, provides illustrative signaling pathways and experimental workflows, and outlines detailed protocols for relevant assays.

Introduction

This compound belongs to a class of hydroxamate-based inhibitors that chelate the active site zinc ion of metalloproteinases. Its parent compound, TAPI-1, is a well-characterized inhibitor of ADAM17 and MMPs. ADAM17 is a critical sheddase responsible for the proteolytic release of the extracellular domains of numerous transmembrane proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR).[1][2] By inhibiting ADAM17, this compound effectively blocks the shedding of these key signaling molecules, thereby modulating inflammatory responses, cell proliferation, and migration.[2][3] While TAPI-1 is often used as a racemic mixture, the (S,S)-enantiomer is a specific stereoisomer, although detailed comparative studies on the stereoselectivity of TAPI-1 enantiomers are not extensively available in the current literature.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the catalytic activity of ADAM17 and other MMPs. As a hydroxamate-based inhibitor, it is believed to bind to the zinc ion within the active site of these enzymes, preventing them from cleaving their respective substrates.[4] This inhibition of proteolytic activity has significant downstream consequences on cellular signaling.

By targeting ADAM17, this compound prevents the shedding and subsequent activation of a wide array of signaling molecules. This includes:

  • Inhibition of TNF-α Shedding: this compound blocks the conversion of membrane-bound pro-TNF-α to its soluble, active form. Soluble TNF-α is a potent pro-inflammatory cytokine, and its inhibition is a key therapeutic strategy in various inflammatory diseases.

  • Inhibition of EGFR Ligand Shedding: ADAM17 is responsible for the release of several EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α). By preventing their shedding, this compound can attenuate EGFR signaling, which is often dysregulated in cancer and inflammatory conditions.

  • Inhibition of other Substrate Shedding: ADAM17 has a broad substrate profile, and this compound can also inhibit the shedding of other cell surface proteins, including the IL-6 receptor and the amyloid precursor protein (APP).

Quantitative Data

The inhibitory potency of TAPI-1 and its isomers has been quantified in various in vitro and cell-based assays. The following table summarizes key IC50 values.

InhibitorTarget/ProcessAssay SystemIC50 Value
This compoundMuscarinic acetylcholine receptor M3-stimulated sAPPα releaseTACE-overexpressing cells0.92 µM
This compoundMuscarinic acetylcholine receptor M3-stimulated sAPPα releaseNon-TACE-overexpressing cells3.61 µM
This compoundConstitutive sAPPα releaseNon-TACE-overexpressing cells8.09 µM
TAPI-1ADAM17 activityRecombinant catalytic domain with fluorogenic TGF-α–based substrate128.0 ± 0.9 nM

Signaling Pathways and Experimental Workflows

ADAM17-Mediated TNF-α Signaling Pathway

The following diagram illustrates the role of ADAM17 in the TNF-α signaling pathway and the point of inhibition by this compound.

TAPI1_TNF_Pathway cluster_membrane Cell Membrane pro-TNFa pro-TNF-α sTNFa Soluble TNF-α pro-TNFa->sTNFa Shedding ADAM17 ADAM17 (TACE) ADAM17->pro-TNFa TNFR TNF Receptor Inflammation Inflammatory Response TNFR->Inflammation Activates TAPI1 This compound TAPI1->ADAM17 Inhibits sTNFa->TNFR Binds

ADAM17-mediated shedding of TNF-α and its inhibition by this compound.
ADAM17-Mediated EGFR Signaling Pathway

This diagram shows how ADAM17 activates the EGFR pathway through ligand shedding and how this compound intervenes.

TAPI1_EGFR_Pathway cluster_membrane_egfr Cell Membrane pro_EGFR_Ligand pro-EGFR Ligand (e.g., AREG, TGF-α) s_EGFR_Ligand Soluble EGFR Ligand pro_EGFR_Ligand->s_EGFR_Ligand Shedding ADAM17_egfr ADAM17 (TACE) ADAM17_egfr->pro_EGFR_Ligand EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->Downstream_Signaling Activates TAPI1_egfr This compound TAPI1_egfr->ADAM17_egfr Inhibits s_EGFR_Ligand->EGFR Binds

ADAM17-mediated shedding of EGFR ligands and its inhibition by this compound.
Experimental Workflow for In Vitro ADAM17 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on ADAM17 in vitro.

ADAM17_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant ADAM17 - Fluorogenic Substrate - Assay Buffer - this compound dilutions Start->Prepare_Reagents Add_Inhibitor Add this compound dilutions to microplate wells Prepare_Reagents->Add_Inhibitor Add_ADAM17 Add recombinant ADAM17 to wells Add_Inhibitor->Add_ADAM17 Incubate_1 Incubate at 37°C Add_ADAM17->Incubate_1 Add_Substrate Add fluorogenic substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Measure_Fluorescence Measure fluorescence intensity (λex=485 nm, λem=530 nm) Incubate_2->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for in vitro ADAM17 inhibition assay.

Experimental Protocols

In Vitro ADAM17 Fluorogenic Inhibition Assay

This protocol is adapted from commercially available ADAM17 assay kits and relevant literature.

Materials:

  • Recombinant human ADAM17 (catalytic domain)

  • Fluorogenic ADAM17 substrate (e.g., based on TGF-α or a generic peptide sequence)

  • Assay Buffer (e.g., 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35)

  • This compound

  • DMSO (for dissolving inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test Wells: 25 µL of diluted this compound.

      • Positive Control Wells (No Inhibitor): 25 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

      • Negative Control Wells (No Enzyme): 50 µL of Assay Buffer.

  • Enzyme Addition:

    • Dilute the recombinant ADAM17 in Assay Buffer to the desired working concentration.

    • Add 25 µL of the diluted ADAM17 to the "Test Wells" and "Positive Control Wells".

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate solution in Assay Buffer.

    • Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader with excitation at ~485 nm and emission at ~530 nm. The plate should be maintained at 37°C during the measurement.

  • Data Analysis:

    • Determine the rate of substrate cleavage (increase in fluorescence over time) for each well.

    • Normalize the rates of the test wells to the rate of the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based TNF-α Shedding Assay

This protocol is based on established methods using the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS) for stimulation

  • This compound

  • DMSO

  • 96-well cell culture plate

  • Human TNF-α ELISA kit

  • Microplate reader for ELISA

Procedure:

  • Cell Culture and Plating:

    • Culture THP-1 cells in suspension in complete RPMI-1640 medium.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 100 µL of medium.

    • (Optional) To differentiate THP-1 cells into a macrophage-like phenotype, treat the cells with a low concentration of PMA (e.g., 5-20 ng/mL) for 24-48 hours. After differentiation, gently wash the cells with fresh medium.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add 50 µL of the diluted inhibitor to the appropriate wells. For the control wells (no inhibitor), add 50 µL of medium with the corresponding DMSO concentration.

    • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

  • Stimulation of TNF-α Shedding:

    • Prepare a solution of LPS in cell culture medium.

    • Add 50 µL of the LPS solution to each well to a final concentration of 1 µg/mL to stimulate TNF-α production and shedding. For unstimulated controls, add 50 µL of medium.

  • Incubation:

    • Incubate the plate for 4-18 hours at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.

  • Sample Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

    • Carefully collect the supernatant from each well for TNF-α measurement.

  • TNF-α Quantification:

    • Quantify the concentration of soluble TNF-α in the collected supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the roles of ADAM17 and MMPs in various physiological and pathological processes. Its ability to potently inhibit the shedding of key signaling molecules like TNF-α and EGFR ligands makes it a significant modulator of inflammation, cell growth, and migration. The provided data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals working with this inhibitor. Further investigation into the stereospecificity of TAPI-1 enantiomers will provide a more complete understanding of its structure-activity relationship and potential for therapeutic development.

References

(S,S)-TAPI-1 as an ADAM17 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the proteolytic release of a wide array of cell surface proteins. These substrates include the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR), implicating ADAM17 in numerous physiological and pathological processes, including inflammation and cancer.[1][2][3][4] Consequently, the development of potent and selective ADAM17 inhibitors is of significant therapeutic interest.

(S,S)-TAPI-1 is a stereoisomer of the broader metalloproteinase inhibitor TAPI-1. It functions as a competitive inhibitor by chelating the zinc ion within the active site of ADAM17 and other metalloproteinases through its hydroxamate group.[5] This guide provides an in-depth technical overview of this compound as an ADAM17 inhibitor, compiling quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support research and drug development efforts in this area.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and its racemic mixture, TAPI-1, has been characterized against ADAM17 and a panel of other metalloproteinases. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

InhibitorTargetAssay ConditionIC50Reference
This compoundADAM17/TACETACE-dependent sAPPα release in TACE-overexpressing cells0.92 µM
This compoundADAM17/TACEMuscarinic acetylcholine receptor M3-stimulated sAPPα release3.61 µM
This compoundADAM17/TACEConstitutive sAPPα release in non-TACE-overexpressing cells8.09 µM
TAPI-1ADAM17/TACEConstitutive sAPPα release8.09 µM
TAPI-1ADAM17In vitro activity assay128.0 ± 0.9 nM
TAPI-1TNF-α release50-100 µM
TAPI-1IL-6R release5-10 µM
TAPI-1TNFRI release5-10 µM
TAPI-1TNFRII release25-50 µM

Experimental Protocols

In Vitro ADAM17 Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the inhibitory activity of this compound against purified ADAM17 enzyme using a fluorogenic substrate.

Materials:

  • Recombinant human ADAM17

  • Fluorogenic ADAM17 substrate (e.g., based on the cleavage sequence of pro-TNF-α or pro-TGF-α)

  • Assay Buffer (e.g., 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35)

  • This compound

  • DMSO

  • 96-well black microplates

  • Fluorimetric microplate reader

Procedure:

  • Substrate Preparation: Dissolve the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 10 µM).

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant ADAM17 in Assay Buffer to the desired concentration.

  • Assay: a. To the wells of a 96-well plate, add the diluted this compound or vehicle control (Assay Buffer with DMSO). b. Add the diluted ADAM17 enzyme to all wells except for the blank controls. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 485/530 nm). Record measurements at regular intervals for a specified period.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based TNF-α Shedding Assay

This protocol outlines a method to assess the effect of this compound on the shedding of TNF-α from cultured cells, such as the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

  • Lipopolysaccharide (LPS) to stimulate TNF-α production

  • This compound

  • DMSO

  • Human TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Culture and Differentiation (Optional): Culture THP-1 cells in RPMI-1640 medium. For differentiation into a macrophage-like phenotype, treat the cells with PMA for 24-48 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control (medium with DMSO) for a specified time (e.g., 30 minutes).

  • Stimulation: Add LPS to the wells to induce the expression and shedding of TNF-α. Incubate for a predetermined period (e.g., 4-6 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • TNF-α Quantification: Measure the concentration of soluble TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the effect of this compound on TNF-α shedding by comparing the levels of soluble TNF-α in the treated samples to the vehicle control. Calculate the IC50 value for the inhibition of TNF-α shedding.

Cell-Based EGFR Ligand Shedding Assay

This protocol provides a framework for evaluating the impact of this compound on the shedding of EGFR ligands from cancer cells.

Materials:

  • Cancer cell line known to shed EGFR ligands (e.g., MDA-MB-231, 4T1)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • ELISA kit for the specific EGFR ligand of interest (e.g., Amphiregulin, HB-EGF)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

  • Inhibitor Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with DMSO).

  • Incubation: Incubate the cells for a defined period to allow for ligand shedding.

  • Sample Collection: Collect the cell culture supernatant.

  • Ligand Quantification: Measure the concentration of the shed EGFR ligand in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the amount of shed ligand in the inhibitor-treated samples to the control to determine the inhibitory effect of this compound. Calculate the IC50 value for the inhibition of EGFR ligand shedding.

Signaling Pathways and Experimental Workflows

ADAM17-Mediated TNF-α Processing and Signaling

ADAM17 is the primary sheddase responsible for cleaving membrane-bound pro-TNF-α to release the soluble, active form of this pro-inflammatory cytokine. Soluble TNF-α then trimerizes and binds to its receptors, TNFR1 and TNFR2, initiating downstream signaling cascades that regulate inflammation, apoptosis, and immune responses. This compound inhibits this initial cleavage step, thereby reducing the levels of soluble TNF-α and attenuating its downstream effects.

ADAM17_TNFa_Pathway cluster_membrane Cell Membrane pro_TNFa pro-TNF-α s_TNFa Soluble TNF-α (trimer) pro_TNFa->s_TNFa Cleavage ADAM17 ADAM17 ADAM17->pro_TNFa TNFR TNFR1/2 Signaling Downstream Signaling (NF-κB, MAPK) TNFR->Signaling Activation s_TNFa->TNFR Binding TAPI1 This compound TAPI1->ADAM17 Inhibition

ADAM17-mediated cleavage of pro-TNF-α and its inhibition by this compound.

ADAM17-Mediated EGFR Ligand Shedding and Signaling

ADAM17 plays a crucial role in activating the EGFR signaling pathway by cleaving and releasing various EGFR ligands, such as Amphiregulin (AREG) and Heparin-Binding EGF-like growth factor (HB-EGF), from the cell surface. These soluble ligands can then bind to and activate EGFR on the same cell (autocrine signaling) or neighboring cells (paracrine signaling), leading to downstream signaling that promotes cell proliferation, survival, and migration. This compound can block this ligand shedding, thereby inhibiting EGFR pathway activation.

ADAM17_EGFR_Pathway cluster_membrane_source Shedding Cell Membrane cluster_membrane_target Target Cell Membrane pro_EGFR_Ligand pro-EGFR Ligand (e.g., AREG, HB-EGF) s_EGFR_Ligand Soluble EGFR Ligand pro_EGFR_Ligand->s_EGFR_Ligand Cleavage ADAM17 ADAM17 ADAM17->pro_EGFR_Ligand EGFR EGFR s_EGFR_Ligand->EGFR Binding TAPI1 This compound TAPI1->ADAM17 Inhibition Signaling Downstream Signaling (RAS/MAPK, PI3K/Akt) EGFR->Signaling Activation

ADAM17-mediated shedding of EGFR ligands and its inhibition by this compound.

Experimental Workflow: In Vitro Inhibition Assay

The following diagram illustrates the general workflow for determining the IC50 of an inhibitor against ADAM17 in vitro.

Inhibition_Assay_Workflow A Prepare Reagents: - ADAM17 Enzyme - Fluorogenic Substrate - this compound Dilution Series - Assay Buffer B Dispense Inhibitor/Vehicle into 96-well plate A->B C Add ADAM17 Enzyme (Pre-incubate) B->C D Initiate Reaction with Substrate C->D E Monitor Fluorescence Increase Over Time D->E F Calculate Initial Velocities E->F G Plot % Inhibition vs. [Inhibitor] and Determine IC50 F->G

Workflow for in vitro ADAM17 inhibition assay.

Synthesis and Physicochemical Properties

Physicochemical Properties:

  • Solubility: this compound is soluble in organic solvents such as DMSO.

  • Stability: As with many peptide-based compounds, this compound may be susceptible to degradation in aqueous solutions and serum. It is recommended to prepare fresh solutions and store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.

Pharmacokinetics

Specific in vivo pharmacokinetic data for this compound is limited in publicly available literature. However, TAPI-1, its racemic mixture, is noted to have greater stability in serum compared to its analog, TAPI-0. The pharmacokinetic properties of peptide-based hydroxamate inhibitors can be variable and are often a focus of optimization in drug development to improve oral bioavailability and in vivo half-life. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of ADAM17 and other metalloproteinases in various biological processes. Its ability to inhibit the shedding of key signaling molecules like TNF-α and EGFR ligands makes it a relevant compound for studies in inflammation and oncology. This guide provides a foundational understanding of its inhibitory properties, methodologies for its characterization, and the cellular pathways it modulates. Further research into its selectivity, in vivo efficacy, and pharmacokinetic profile will be crucial for evaluating its full therapeutic potential.

References

(S,S)-TAPI-1: A Technical Guide to its Role in Matrix Metalloproteinase Inhibition for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Core Mechanisms, Inhibitory Profile, and Cellular Effects of (S,S)-TAPI-1

Introduction

This compound is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). As a stereoisomer of TAPI-1, it exhibits significant inhibitory activity against a range of these zinc-dependent endopeptidases, which are crucial mediators of extracellular matrix (ECM) remodeling and cell signaling. Dysregulation of MMP and ADAM activity is implicated in a multitude of pathological conditions, including cancer, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, inhibitory profile, effects on key signaling pathways, and detailed experimental protocols for its use in research and drug development.

Mechanism of Action

The primary mechanism of action for this compound involves the chelation of the catalytic zinc ion within the active site of MMPs and ADAMs. The hydroxamate group (-CONHOH) of this compound forms a high-affinity, reversible coordinate bond with the Zn²⁺ ion, effectively blocking the enzyme's ability to hydrolyze its substrates. This competitive inhibition prevents the degradation of ECM components and the shedding of cell surface proteins, thereby modulating downstream cellular processes.

A key target of this compound is ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). By inhibiting ADAM17, this compound blocks the shedding of various transmembrane proteins, including TNF-α, L-selectin, and ligands of the epidermal growth factor receptor (EGFR). This interference with ectodomain shedding has profound implications for inflammatory and proliferative signaling pathways.

Quantitative Inhibitory Profile

The inhibitory potency of TAPI-1, the racemic mixture containing this compound, has been characterized against a panel of MMPs and ADAMs. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the inhibitor's efficacy.

EnzymeTAPI-1 IC50 (nM)
ADAM17 (TACE)10
MMP-1~5000-100000 (estimated from µM range)[1]
MMP-9~5000-100000 (estimated from µM range)[1]

Impact on Cellular Signaling Pathways

The inhibition of MMPs and ADAMs by this compound has significant downstream effects on intracellular signaling cascades that regulate cell proliferation, survival, and inflammation. Two prominent pathways affected are the NF-κB and EGFR/ERK signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. TAPI-1 has been shown to suppress the activation of the NF-κB signaling pathway. By inhibiting ADAM17, TAPI-1 reduces the release of TNF-α, a potent activator of the canonical NF-κB pathway. This leads to decreased phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates TAPI1 This compound ADAM17 ADAM17 TAPI1->ADAM17 Inhibits ADAM17->TNFa proTNFa pro-TNF-α proTNFa->ADAM17 IkBa IκBα IKK->IkBa Phosphorylates p65p50 p65/p50 (NF-κB) IkBa->p65p50 Releases p65p50_nucleus p65/p50 (Nuclear) p65p50->p65p50_nucleus Translocates Gene Pro-inflammatory Gene Transcription p65p50_nucleus->Gene Activates

Figure 1: Inhibition of the NF-κB pathway by this compound.

EGFR/ERK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which often involves the Extracellular signal-Regulated Kinase (ERK), is crucial for cell proliferation and survival. ADAM17 is responsible for shedding EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). By inhibiting ADAM17, this compound prevents the release of these ligands, leading to reduced EGFR activation and subsequent downstream signaling through the Ras-Raf-MEK-ERK cascade. This results in decreased cell proliferation.

EGFR_ERK_Pathway EGFR_Ligand EGFR Ligands (e.g., AREG, TGF-α) EGFR EGFR EGFR_Ligand->EGFR Ras Ras EGFR->Ras Activates TAPI1 This compound ADAM17 ADAM17 TAPI1->ADAM17 Inhibits ADAM17->EGFR_Ligand proEGFR_Ligand pro-EGFR Ligands proEGFR_Ligand->ADAM17 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Figure 2: Inhibition of the EGFR/ERK pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a continuous, fluorescence-based assay to determine the inhibitory activity of this compound against a specific MMP.

Materials:

  • Recombinant active human MMP (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations for IC50 determination.

    • Reconstitute the MMP enzyme in Assay Buffer to the recommended concentration.

    • Dissolve the fluorogenic substrate in DMSO and then dilute in Assay Buffer to the desired final concentration (typically near the Km value).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted this compound solutions to the test wells.

    • Add 10 µL of Assay Buffer with the same percentage of DMSO as the inhibitor solutions to the control wells (no inhibitor).

    • Add 20 µL of the diluted MMP enzyme solution to all wells except the substrate control wells.

    • Add 20 µL of Assay Buffer to the substrate control wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the Mca/Dpa FRET pair) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow start Start prep Prepare Reagents This compound, MMP, Substrate start->prep setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup preincubate Pre-incubate at 37°C (30 minutes) setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Fluorescence (Kinetic Read) initiate->measure analyze Data Analysis (Calculate Velocities, Plot Inhibition, Determine IC50) measure->analyze end End analyze->end

Figure 3: Workflow for in vitro MMP inhibition assay.

Cell-Based Western Blot Analysis of NF-κB and ERK Pathway Activation

This protocol details the investigation of this compound's effect on the phosphorylation status of key proteins in the NF-κB and ERK signaling pathways in a cellular context.

Materials:

  • Cell line of interest (e.g., macrophages for NF-κB, cancer cell line for ERK)

  • This compound

  • Stimulant (e.g., Lipopolysaccharide (LPS) for NF-κB, Epidermal Growth Factor (EGF) for ERK)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate agonist (e.g., LPS or EGF) for a time determined by preliminary experiments to induce maximal phosphorylation of the target proteins (e.g., 15-30 minutes).

    • Include untreated and vehicle-treated controls.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with an antibody against the total protein (e.g., anti-total-p65) to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

Conclusion

This compound is a valuable research tool for investigating the roles of MMPs and ADAMs in a wide array of biological and pathological processes. Its ability to potently inhibit key enzymes like ADAM17 provides a means to dissect complex signaling pathways, such as the NF-κB and EGFR/ERK cascades. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound in their specific systems of interest. A thorough understanding of its inhibitory profile and cellular effects is crucial for its effective application in both basic research and the early stages of drug development. Further characterization of the specific inhibitory constants of the (S,S)-isomer against a broader range of metalloproteinases will undoubtedly enhance its utility as a selective pharmacological probe.

References

The Role of (S,S)-TAPI-1 in TNF-α Shedding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine central to numerous physiological and pathological processes. Its biological activity is tightly regulated at the post-translational level through a process known as "shedding," where the membrane-bound precursor (pro-TNF-α) is cleaved to release the soluble, active cytokine. This critical cleavage is primarily mediated by the metalloproteinase ADAM17, also known as TNF-α Converting Enzyme (TACE). Understanding and manipulating this pathway is crucial for both basic research and therapeutic development. (S,S)-TAPI-1, a specific stereoisomer of the broader TNF-α Processing Inhibitor (TAPI-1), has emerged as a key chemical tool for this purpose. As a broad-spectrum hydroxamate-based metalloproteinase inhibitor, it effectively blocks the catalytic activity of ADAM17, thereby preventing TNF-α shedding. This guide provides a detailed overview of the mechanism of this compound, quantitative data on its activity, the signaling pathways it modulates, and detailed protocols for its application in research settings.

Introduction to TNF-α Shedding and ADAM17

Tumor Necrosis Factor-alpha (TNF-α) is synthesized as a 26 kDa type II transmembrane protein (pro-TNF-α).[1] For TNF-α to exert its systemic effects, its extracellular domain must be proteolytically cleaved from the cell surface—a process termed ectodomain shedding.[1] This shedding releases a soluble 17 kDa monomer that trimerizes to form the biologically active cytokine.

The primary enzyme responsible for this cleavage is A Disintegrin and Metalloproteinase 17 (ADAM17) , first identified as TACE.[2] ADAM17 is a transmembrane zinc-dependent endopeptidase that cleaves a wide array of cell surface proteins, including growth factors, cytokine receptors, and adhesion molecules, making it a critical regulator of cellular communication.[2] Given its central role in releasing active TNF-α, the modulation of ADAM17 activity is a significant area of interest in the study of inflammation, immunology, and cancer.

This compound is a cell-permeable, hydroxamate-based inhibitor that has been widely adopted to study the function of ADAM17.[1] Although often referred to generically as TAPI-1, the (S,S) isomer is a specific configuration used in research. By inhibiting ADAM17, this compound serves as an invaluable tool for elucidating the biological consequences of blocked TNF-α shedding and the broader functions of ADAM17.

Mechanism of Action of this compound

The TNF-α Shedding Process

The catalytic domain of ADAM17 contains a highly conserved zinc-binding motif (HEXGHXXGXXHD). This zinc ion is essential for the enzyme's hydrolytic activity. ADAM17 recognizes and cleaves the Ala76-Val77 peptide bond in the juxtamembrane stalk of pro-TNF-α, releasing the soluble ectodomain. The activity of ADAM17 is not merely constitutive; it is tightly regulated by a variety of upstream signaling pathways that respond to cellular stimuli such as lipopolysaccharide (LPS), phorbol esters (e.g., PMA), and growth factors.

Inhibition by this compound

This compound functions as a competitive, active-site inhibitor. Its mechanism of action is characteristic of hydroxamate-based metalloproteinase inhibitors. The hydroxamic acid moiety (-CONHOH) in the TAPI-1 structure acts as a potent zinc-chelating group. It binds directly to the catalytic zinc ion within the ADAM17 active site, displacing a water molecule necessary for peptide bond hydrolysis. This stable, reversible coordination complex effectively renders the enzyme inactive, thereby preventing the proteolytic processing of pro-TNF-α and other ADAM17 substrates.

Quantitative Analysis of TAPI-1 Activity

The potency and selectivity of an inhibitor are critical parameters for its use as a research tool. The data below summarizes the inhibitory activity of TAPI-1.

Table 1: Inhibitory Potency of TAPI-1 against ADAM17/TACE
Parameter Value
Target Enzyme ADAM17 / TACE
IC₅₀ 8.09 µM
Assay Context Inhibition of cytokine receptor shedding.
Table 2: Selectivity Profile of TAPI-1
Enzyme Family Inhibition Profile
ADAMs TAPI-1 is a broad-spectrum inhibitor of ADAM family members, including ADAM17.
MMPs TAPI-1 is also known to inhibit various Matrix Metalloproteinases (MMPs), though specific IC₅₀ values are not consistently reported across a broad panel. Its broad-spectrum nature is a key consideration in experimental design.

Signaling Pathways in TNF-α Shedding

The shedding of TNF-α is a highly regulated event downstream of multiple signaling cascades that converge on the activation of ADAM17.

Upstream Activation of ADAM17

Several pathways can induce ADAM17 activity. Stimulation of G-protein coupled receptors (GPCRs) or activation of Protein Kinase C (PKC) by phorbol esters like PMA are potent inducers of shedding. These pathways often involve the activation of MAP kinases, such as ERK, which can lead to the phosphorylation of the ADAM17 cytoplasmic tail, promoting a conformational change that increases its catalytic activity.

ADAM17_Activation cluster_stimuli External Stimuli cluster_receptors Membrane Receptors cluster_kinases Kinase Cascades LPS LPS / PAMPs TLR4 TLR4 LPS->TLR4 PMA PMA PKC PKC PMA->PKC GPCR_Ligand GPCR Ligands GPCR GPCR GPCR_Ligand->GPCR TLR4->PKC via adaptors GPCR->PKC ERK ERK PKC->ERK ADAM17_inactive Inactive ADAM17 ERK->ADAM17_inactive Phosphorylation ADAM17_active Active ADAM17 ADAM17_inactive->ADAM17_active

Diagram 1. Upstream signaling pathways leading to the activation of ADAM17.
Inhibition of TNF-α Shedding by this compound

Once activated, ADAM17 cleaves pro-TNF-α. This compound directly binds to the active site of ADAM17, blocking this crucial step and causing pro-TNF-α to accumulate on the cell surface while preventing the release of soluble TNF-α.

TAPI1_Inhibition ProTNF pro-TNF-α (Membrane-Bound) sTNF Soluble TNF-α (Active Cytokine) ProTNF->sTNF Shedding ADAM17 Active ADAM17 (TACE) ADAM17->ProTNF catalyzes TAPI1 This compound TAPI1->ADAM17 Inhibits

Diagram 2. Inhibition of TNF-α shedding by this compound via ADAM17 blockade.

Key Experimental Protocols

To investigate the role of this compound, two primary experimental approaches are commonly used: cell-based shedding assays and in vitro enzymatic assays.

Protocol: Cell-Based TNF-α Shedding Assay via ELISA

This protocol details the measurement of TNF-α shedding from THP-1 monocytic cells, a widely used model for studying inflammation.

1. Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. b. To differentiate into macrophage-like cells, seed THP-1 cells at 2 x 10⁵ cells/well in a 96-well plate and treat with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 20-100 ng/mL for 48 hours. c. After differentiation, wash the adherent cells gently with pre-warmed, serum-free media to remove PMA and non-adherent cells. Allow cells to rest in fresh, serum-free media for 24 hours.

2. Inhibitor Pre-treatment and Stimulation: a. Prepare a stock solution of this compound in DMSO. Dilute to desired working concentrations (e.g., 0.1 to 30 µM) in serum-free media. b. Aspirate the media from the differentiated THP-1 cells and add the media containing this compound or a vehicle control (DMSO). c. Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C. d. Stimulate TNF-α shedding by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to each well (except for unstimulated controls). e. Incubate for 4-6 hours at 37°C.

3. Sample Collection and Analysis: a. After incubation, centrifuge the 96-well plate at low speed (300 x g for 5 minutes) to pellet any detached cells. b. Carefully collect the cell culture supernatants for analysis. c. Quantify the concentration of soluble TNF-α in the supernatants using a commercial human TNF-α sandwich ELISA kit, following the manufacturer’s instructions. d. Read the absorbance on a microplate reader and calculate TNF-α concentrations based on a standard curve.

Protocol: In Vitro Enzymatic Assay for TACE Activity

This assay measures the direct inhibitory effect of this compound on TACE activity using a fluorogenic substrate.

1. Reagent Preparation: a. Use a commercial TACE/ADAM17 activity assay kit, which typically includes a recombinant catalytic domain of ADAM17, a FRET-based peptide substrate, and an assay buffer. b. Prepare a dilution series of this compound in the provided assay buffer. c. Dilute the recombinant ADAM17 enzyme to the recommended working concentration in assay buffer.

2. Assay Procedure: a. In a black 96-well microplate, add the diluted this compound or vehicle control to triplicate wells. b. Add the diluted recombinant ADAM17 enzyme to all wells except for the substrate-only blank controls. c. Incubate the enzyme and inhibitor together for 15-30 minutes at room temperature to allow for binding. d. Prepare the fluorogenic substrate according to the kit's instructions (often a 1:100 dilution in assay buffer). e. Initiate the enzymatic reaction by adding the substrate solution to all wells. f. Immediately place the plate in a fluorescence microplate reader.

3. Data Acquisition and Analysis: a. Measure the fluorescence intensity kinetically over 30-60 minutes (Excitation/Emission wavelengths are typically ~490 nm/520 nm). b. Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence vs. time curve. c. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Experimental_Workflow start Differentiate THP-1 Cells with PMA (48h) pretreat Pre-treat with this compound or Vehicle (30-60 min) start->pretreat stimulate Stimulate with LPS (4-6h) pretreat->stimulate collect Collect Supernatants stimulate->collect elisa Perform TNF-α ELISA collect->elisa analyze Analyze Data: Calculate TNF-α Concentration elisa->analyze

Diagram 3. Experimental workflow for a cell-based TNF-α shedding assay.

Conclusion

This compound is an indispensable pharmacological tool for the study of TNF-α biology. By potently inhibiting ADAM17, it allows researchers to dissect the signaling pathways that regulate TNF-α shedding and to investigate the functional consequences of this process in various cellular and disease models. However, its characterization as a broad-spectrum metalloproteinase inhibitor necessitates careful experimental design, including the use of appropriate controls to account for off-target effects on other MMPs or ADAMs. Future research may focus on developing more selective ADAM17 inhibitors to translate the foundational knowledge gained from tools like this compound into more precise therapeutic strategies for inflammatory diseases and cancer.

References

(S,S)-TAPI-1: A Technical Guide to its Structure, Properties, and In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2] As an isomer of TAPI-1, it also exhibits inhibitory activity against various Matrix Metalloproteinases (MMPs).[1][2] TACE is a critical enzyme responsible for the shedding of the ectodomains of numerous cell surface proteins, including the pro-inflammatory cytokine TNF-α. By blocking TACE activity, this compound prevents the release of soluble TNF-α, a key mediator in inflammatory processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and in vitro evaluation methodologies for this compound.

Chemical Structure and Properties

This compound is a peptidomimetic compound featuring a hydroxamate group, which is crucial for its metalloproteinase inhibitory activity. The "(S,S)" designation refers to the specific stereochemistry at its chiral centers.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
CAS Number 171235-71-5
Molecular Formula C₂₆H₃₇N₅O₅
Molecular Weight 499.60 g/mol
Stereochemistry The stereochemical configuration at the two chiral centers in the main chain is (S).

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO 99 mg/mL (198.15 mM)
Methanol 1 mg/mL

Biological Activity

This compound is a broad-spectrum metalloproteinase inhibitor, with notable activity against TACE and various MMPs. Its inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 3: In Vitro Inhibitory Activity (IC₅₀) of TAPI-1

| Target | Cell Line/System | IC₅₀ | Reference | | --- | --- | --- | | Constitutive sAPPα release | HEK-293 cells expressing M3 muscarinic receptors | 8.09 µM | | | Muscarinic receptor-stimulated sAPPα release | HEK-293 cells expressing M3 muscarinic receptors | 3.61 µM | | | TACE-dependent APP(695) release | Co-transfected cells | 920 nM | | | TNF-α release | Not specified | 50-100 µM | | | IL-6R release | Not specified | 5-10 µM | | | TNFRI release | Not specified | 5-10 µM | | | TNFRII release | Not specified | 25-50 µM | |

Experimental Protocols

Synthesis of this compound (Generalized Solid-Phase Peptide Synthesis)

This compound, being a peptide derivative, can be synthesized using solid-phase peptide synthesis (SPPS) with a hydroxamate-forming final step. The following is a generalized protocol based on the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents: DMF, DCM

  • Reagents for hydroxamate formation (e.g., hydroxylamine hydrochloride, base)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid with a coupling reagent and a base in DMF. Add this solution to the resin and allow it to react for 1-2 hours. Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage from Resin: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

  • Hydroxamate Formation: React the purified peptide containing a C-terminal ester with hydroxylamine to form the final hydroxamate product. This step may require specific reaction conditions depending on the exact nature of the ester.

  • Final Purification and Characterization: Purify the final this compound product by reverse-phase HPLC and characterize by mass spectrometry and NMR.

TACE/ADAM17 Enzymatic Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against recombinant human TACE.

Materials:

  • Recombinant human TACE/ADAM17 enzyme

  • Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)

  • Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant TACE enzyme to the desired working concentration (e.g., 0.2 ng/µL) in pre-chilled Assay Buffer.

  • Substrate Preparation: Dilute the fluorogenic substrate to the working concentration (e.g., 20 µM) in Assay Buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup: To each well of the 96-well plate, add:

    • 50 µL of the diluted TACE enzyme solution.

    • A variable volume of the diluted this compound solution to achieve the desired final concentrations.

    • Assay Buffer to bring the total volume to a pre-determined amount (e.g., 50 µL).

    • Include a positive control (enzyme without inhibitor) and a negative control (Assay Buffer without enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., λex = 320 nm, λem = 405 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell-Based TNF-α Shedding Assay

This protocol outlines a method to assess the ability of this compound to inhibit the release of TNF-α from cultured cells, such as the human monocytic cell line THP-1, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • THP-1 cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulating agent (e.g., Lipopolysaccharide - LPS or Phorbol 12-myristate 13-acetate - PMA)

  • This compound (dissolved in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plate

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of approximately 1 x 10⁶ cells/mL in complete culture medium and incubate overnight.

  • Cell Differentiation (Optional but recommended for THP-1): Differentiate the THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, serum-free medium.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Cell Stimulation: Add the stimulating agent (e.g., LPS at 1 µg/mL) to the wells to induce TNF-α production and shedding. Include an unstimulated control.

  • Incubation: Incubate the plate for an appropriate time (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell culture supernatants.

  • TNF-α Quantification by ELISA:

    • Follow the manufacturer's protocol for the human TNF-α ELISA kit.

    • Briefly, add the collected supernatants (and TNF-α standards) to the antibody-coated ELISA plate.

    • Incubate, wash, and add the detection antibody.

    • Incubate, wash, and add the enzyme conjugate (e.g., Streptavidin-HRP).

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the TNF-α standards.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Plot the percentage of TNF-α inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value.

Signaling Pathway and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize key processes related to this compound.

TACE_Inhibition_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (membrane-bound) TACE TACE (ADAM17) sTNF Soluble TNF-α (active) TACE->sTNF cleaves Inflammation Inflammation sTNF->Inflammation promotes Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->TACE activates TAPI1 This compound TAPI1->TACE inhibits

Caption: TACE Inhibition Signaling Pathway

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor A1 Dispense Enzyme and Inhibitor into 96-well plate P1->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate reaction with Substrate A2->A3 A4 Measure Fluorescence Kinetically A3->A4 D1 Calculate Reaction Velocities A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3

Caption: Enzyme Inhibition Assay Workflow

Cell_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection C1 Seed and Differentiate Cells (e.g., THP-1) in 96-well plate T1 Pre-treat with this compound C1->T1 T2 Stimulate with LPS/PMA T1->T2 T3 Incubate for 4-6 hours T2->T3 M1 Collect Supernatants T3->M1 M2 Quantify TNF-α using ELISA M1->M2 M3 Analyze Data and Determine IC50 M2->M3

Caption: Cell-Based Shedding Assay Workflow

References

(S,S)-TAPI-1: A Technical Overview of a TACE/ADAM17 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Discovery and Development of (S,S)-TAPI-1

This compound is a stereoisomer of the broader compound TAPI-1 (TNF-alpha Protease Inhibitor-1), a notable inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TAPI-1 itself is a structural analog of TAPI-0 and was developed to have greater stability in tissue culture and in vivo. The development of specific TACE inhibitors has been a significant area of research due to the central role of TACE in inflammatory processes and cancer progression. TACE is responsible for the shedding of the extracellular domain of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α and ligands of the Epidermal Growth Factor Receptor (EGFR).[3][4][5]

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of TACE/ADAM17. As a broad-spectrum metalloproteinase inhibitor, it also demonstrates activity against various Matrix Metalloproteinases (MMPs). The core of its mechanism lies in its ability to block the "shedding" of a wide array of cell surface proteins. This inhibition prevents the release of their soluble ectodomains, thereby modulating critical signaling pathways.

Key molecular processes inhibited by this compound include:

  • Inhibition of TNF-α Release: By blocking TACE, this compound prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form. This action directly curtails the pro-inflammatory signaling cascade mediated by TNF-α.

  • Modulation of EGFR Signaling: TACE is responsible for the release of EGFR ligands such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). By inhibiting this shedding, this compound can deactivate the AREG/EGFR/ERK signaling pathway, which is implicated in cell proliferation and pro-inflammatory cytokine release.

  • Inhibition of Amyloid Precursor Protein (APP) Shedding: this compound has been shown to reduce the shedding of the ectodomain of APP (sAPPα), a process that can be dependent on TACE activity.

  • Suppression of NF-κB Signaling: The pro-inflammatory effects of TACE are often mediated through the activation of the NF-κB signaling pathway. Inhibition of TACE by TAPI-1 has been shown to suppress the activation of NF-κB and the expression of its target genes.

The following diagram illustrates the central role of TACE in various signaling pathways and the inhibitory action of this compound.

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_TNF pro-TNF-α sTNF Soluble TNF-α pro_TNF->sTNF pro_EGFR_Ligand pro-EGFR Ligands (e.g., AREG, TGF-α) sEGFR_Ligand Soluble EGFR Ligands pro_EGFR_Ligand->sEGFR_Ligand EGFR EGFR ERK_Pathway ERK Pathway EGFR->ERK_Pathway Activates TACE TACE (ADAM17) TACE->pro_TNF Cleaves TACE->pro_EGFR_Ligand Cleaves NFkB_Pathway NF-κB Pathway TACE->NFkB_Pathway Activates (downstream effects) Inflammation Inflammation sTNF->Inflammation sEGFR_Ligand->EGFR Activates Cell_Proliferation Cell Proliferation & Survival ERK_Pathway->Cell_Proliferation NFkB_Pathway->Inflammation TAPI1 This compound TAPI1->TACE Inhibits

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for TAPI-1 and its (S,S)-isomer. It is important to note that much of the publicly available data refers to "TAPI-1" without specifying the stereoisomer, which is likely a mixture.

Table 1: Inhibitory Activity of this compound against sAPPα Shedding

ConditionIC50 (µM)
Muscarinic Acetylcholine Receptor M3-stimulated sAPPα release3.61
TACE-dependent sAPPα release in TACE-overexpressing cells0.92
sAPPα release in non-TACE-overexpressing cells8.09

Table 2: Inhibitory Activity of TAPI-1 (Isomer Mixture) against Various Targets

TargetIC50Reference
TACE (constitutive sAPPα release)8.09 µM
TNF-α release50-100 µM
IL-6R shedding5-10 µM
p60 TNFR (TNFRI) shedding5-10 µM
p80 TNFR (TNFRII) shedding25-50 µM

Experimental Protocols

Detailed, step-by-step protocols for the original discovery and characterization of this compound are proprietary and not fully disclosed in the literature. However, based on established methodologies for evaluating TACE inhibitors, the following sections provide representative protocols for key experiments.

Stereoselective Synthesis and Chiral Separation

A detailed, publicly available protocol for the stereoselective synthesis of this compound is not available. The synthesis would likely involve the coupling of stereochemically pure amino acid and hydroxamic acid precursors.

For the separation of TAPI-1 stereoisomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method.

General Protocol for Chiral HPLC Separation of TAPI-1 Isomers:

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio is optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Sample Preparation: Dissolve the TAPI-1 mixture in a suitable solvent compatible with the mobile phase.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile. The different stereoisomers will have different retention times, allowing for their separation and collection.

Chiral_HPLC_Workflow start Start: TAPI-1 Isomer Mixture dissolve Dissolve in Mobile Phase Compatible Solvent start->dissolve inject Inject onto Chiral HPLC Column dissolve->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect collect Collect Separated Isomer Fractions detect->collect end End: Purified This compound collect->end

Figure 2: General workflow for chiral HPLC separation.

In Vitro TACE Inhibition Assay (Fluorometric)

This protocol is based on commercially available TACE inhibitor screening kits.

  • Reagent Preparation:

    • Reconstitute lyophilized TACE enzyme in assay buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in assay buffer.

    • Prepare the fluorogenic TACE substrate solution.

  • Assay Procedure:

    • In a 96-well microplate, add the diluted this compound solutions to the appropriate wells. Include a positive control (a known TACE inhibitor) and a negative control (vehicle).

    • Add the TACE enzyme solution to all wells except for the blank.

    • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the TACE substrate solution to all wells.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Continue to measure the fluorescence at regular intervals or after a fixed incubation time (e.g., 30-60 minutes) at 37°C, protected from light.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Cell-Based TNF-α Release Assay

This protocol describes the measurement of TNF-α release from a human monocytic cell line, such as THP-1.

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in appropriate media.

    • Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Inhibitor Treatment and Stimulation:

    • Replace the media with fresh, serum-free media containing various concentrations of this compound or vehicle control.

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production and release.

    • Incubate for a further 4-6 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each concentration of this compound.

    • Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

Western Blot for EGFR Phosphorylation

This protocol is for assessing the effect of this compound on EGFR activation.

  • Cell Culture and Treatment:

    • Plate cells that express EGFR (e.g., A431 cells).

    • Serum-starve the cells to reduce basal EGFR phosphorylation.

    • Treat the cells with this compound at various concentrations for a specified time.

    • Stimulate the cells with an EGFR ligand (e.g., EGF or TGF-α) for a short period (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for p-EGFR, total EGFR, and the loading control.

    • Normalize the p-EGFR signal to the total EGFR and loading control signals.

    • Compare the levels of EGFR phosphorylation between the different treatment groups.

Western_Blot_Workflow start Start: Cell Culture (EGFR-expressing) treatment Serum Starvation, This compound Treatment, EGFR Ligand Stimulation start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-p-EGFR) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip & Re-probe for Total EGFR & Loading Control detection->reprobe analysis Densitometry Analysis reprobe->analysis end End: Quantified p-EGFR Levels analysis->end

Figure 3: Workflow for Western blot analysis of EGFR phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the roles of TACE/ADAM17 and other metalloproteinases in a variety of physiological and pathological processes. Its ability to inhibit the shedding of key signaling molecules like TNF-α and EGFR ligands makes it a potent modulator of inflammatory and proliferative pathways. While a comprehensive public dataset on its specific inhibitory profile and a detailed synthesis protocol are lacking, the available information highlights its significance in the study of metalloproteinase biology. Further research to fully elucidate the comparative pharmacology of all TAPI-1 stereoisomers would provide a more complete understanding of its structure-activity relationships and the rationale for the focus on the (S,S)-isomer.

References

(S,S)-TAPI-1: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAPI-1 is a stereoisomer of the well-characterized broad-spectrum metalloproteinase inhibitor, TAPI-1. It exhibits potent inhibitory activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase involved in the release of the ectodomains of various cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) and the amyloid precursor protein (APP). In addition to its potent TACE inhibition, this compound, like its isomeric mixture, demonstrates inhibitory activity against a range of Matrix Metalloproteinases (MMPs). This dual activity makes it a valuable tool for investigating the roles of these enzymes in physiological and pathological processes and a potential starting point for the development of therapeutics for inflammatory diseases and cancer.

This technical guide provides a comprehensive overview of the biological activity and molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its related compound TAPI-1 has been quantified against several key targets. The following tables summarize the available IC50 values, providing a comparative overview of its activity.

Table 1: Inhibition of sAPPα Release by this compound [1]

ConditionCell LineIC50 (µM)
Muscarinic Acetylcholine Receptor M3-stimulatedTACE-overexpressing3.61
TACE-dependentTACE-overexpressing0.92
Constitutive (non-TACE-overexpressing)Non-TACE-overexpressing8.09

Table 2: Inhibition of Cytokine and Receptor Shedding by TAPI-1

TargetIC50 (µM)
TNF-α50-100
IL-6R5-10
TNFRI5-10
TNFRII25-50

Note: The data in Table 2 is for the isomeric mixture TAPI-1, as specific data for the (S,S) stereoisomer was not available in the reviewed literature.

Key Biological Targets and Mechanism of Action

The primary molecular target of this compound is TACE (ADAM17). By inhibiting TACE, this compound prevents the proteolytic cleavage and subsequent release of the extracellular domains of numerous membrane-anchored proteins. This "shedding" is a critical step in the activation and signaling of many biologically active molecules.

This compound also acts as a broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. This inhibition contributes to its overall biological effects.

The mechanism of action of this compound is based on its hydroxamate group, which chelates the zinc ion within the active site of TACE and MMPs, thereby blocking their catalytic activity.

Signaling Pathways Modulated by this compound

By inhibiting TACE, this compound significantly impacts downstream signaling cascades, most notably the NF-κB pathway, which is a central regulator of inflammation and cell survival. Inhibition of TACE prevents the release of soluble TNF-α, a potent activator of the NF-κB pathway.

TACE_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pro-TNF pro-TNF-α sTNF Soluble TNF-α pro-TNF->sTNF Releases TACE TACE (ADAM17) TACE->pro-TNF Cleaves TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits S_S_TAPI_1 This compound S_S_TAPI_1->TACE Inhibits sTNF->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 TAK1 TAK1 RIP1->TAK1 Activates IKK IKK complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_p50_p65_nuc->Gene_Expression Induces

TACE Inhibition and its Effect on the NF-κB Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In vitro TACE Activity Assay (Fluorogenic Substrate)

This assay measures the direct inhibitory effect of this compound on TACE enzymatic activity.

TACE_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, This compound dilutions, and TACE enzyme solution Plate_Setup Add buffer, this compound, and TACE enzyme to a 96-well plate Reagents->Plate_Setup Pre_incubation Pre-incubate to allow inhibitor binding Plate_Setup->Pre_incubation Add_Substrate Add fluorogenic TACE substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically at Ex/Em = 490/520 nm Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 values from dose-response curves Measure_Fluorescence->Calculate_IC50

Workflow for In Vitro TACE Activity Assay.

Materials:

  • Recombinant human TACE (catalytic domain)

  • Fluorogenic TACE substrate (e.g., based on a TNF-α cleavage site sequence)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in Assay Buffer.

  • In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of each this compound dilution to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of diluted recombinant TACE to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the fluorogenic TACE substrate to each well.

  • Immediately begin measuring the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm. Take readings every 5 minutes for 30-60 minutes.

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

TNF-α Shedding Assay in THP-1 Cells

This cell-based assay evaluates the ability of this compound to inhibit the release of TNF-α from stimulated human monocytic cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in RPMI-1640 medium.

  • Differentiate the THP-1 cells into macrophage-like cells by adding PMA to a final concentration of 50 ng/mL and incubating for 48 hours.

  • After differentiation, aspirate the medium and wash the cells twice with serum-free RPMI-1640.

  • Add fresh serum-free RPMI-1640 containing various concentrations of this compound to the wells. Include a vehicle control.

  • Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

  • Stimulate the cells to produce and shed TNF-α by adding LPS to a final concentration of 1 µg/mL.

  • Incubate the plate for 4-6 hours at 37°C.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the amount of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α shedding for each concentration of this compound and determine the IC50 value.

sAPPα Release Assay in HEK293 Cells (Western Blot)

This assay assesses the effect of this compound on the constitutive and stimulated shedding of the α-secretase-cleaved ectodomain of APP (sAPPα).

Materials:

  • HEK293 cells (or HEK293 cells stably overexpressing APP and a muscarinic receptor for stimulated release)

  • DMEM supplemented with 10% FBS and antibiotics

  • This compound

  • Carbachol (for stimulated release)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the N-terminus of APP (e.g., 22C11)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HEK293 cells in 6-well plates and grow to ~80-90% confluency.

  • Replace the growth medium with serum-free DMEM and incubate for 2 hours.

  • Add various concentrations of this compound to the wells and pre-incubate for 1 hour.

  • For stimulated release, add carbachol to a final concentration of 100 µM. For constitutive release, add vehicle.

  • Incubate for 3 hours at 37°C.

  • Collect the conditioned media and centrifuge to remove cell debris.

  • Lyse the cells in lysis buffer and determine the total protein concentration of the lysates.

  • Concentrate the proteins in the conditioned media if necessary (e.g., using centrifugal filter units).

  • Separate the proteins from the conditioned media and cell lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then probe with a primary antibody that recognizes the N-terminus of APP to detect sAPPα in the media and full-length APP in the lysates.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities for sAPPα and normalize to the total protein concentration from the cell lysates to determine the effect of this compound on sAPPα release.

Conclusion

This compound is a potent inhibitor of TACE and a broad-spectrum MMP inhibitor. Its ability to modulate the shedding of key signaling molecules like TNF-α and sAPPα makes it an invaluable research tool for dissecting the roles of these proteases in health and disease. The quantitative data and detailed protocols provided in this guide are intended to facilitate further investigation into the biological activities and therapeutic potential of this compound. While specific inhibitory data for this compound against a wide range of MMPs remains to be fully elucidated, the information available for the TAPI-1 mixture suggests a broad inhibitory profile. Future studies should focus on delineating the precise selectivity of the (S,S) stereoisomer to better understand its potential as a selective therapeutic agent.

References

Unraveling the Stereo-Specific Inhibition of Metalloproteinases by TAPI-1 Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stereoisomers of the broad-spectrum metalloproteinase inhibitor, TAPI-1. Tailored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, structure, and differential biological activities of TAPI-1 stereoisomers, offering a critical resource for the rational design of more selective and potent therapeutic agents.

Introduction to TAPI-1 and its Stereochemical Complexity

TAPI-1, or Tumor Necrosis Factor-α (TNF-α) Protease Inhibitor-1, is a hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with notable activity against TNF-α converting enzyme (TACE/ADAM17). Its chemical structure, N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-naphthylalanyl-L-alanine 2-aminoethyl amide, incorporates multiple chiral centers, giving rise to a number of stereoisomers. The spatial arrangement of substituents at these chiral centers can significantly influence the molecule's interaction with the active sites of its target enzymes, leading to variations in inhibitory potency and selectivity. Understanding the structure-activity relationship (SAR) of these stereoisomers is paramount for the development of next-generation inhibitors with improved therapeutic profiles.

The specific stereoisomer defined by the IUPAC name (2R)-N1-[(2S)-1-({(2S)-1-[(2-Aminoethyl)amino]-1-oxopropan-2-yl}amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl]-N4-hydroxy-2-(2-methylpropyl)butanediamide represents one of several possible configurations. This guide will delve into the known stereoisomers and their reported biological activities.

Quantitative Inhibitory Activities of TAPI-1 Stereoisomers

The inhibitory potency of TAPI-1 and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50). While a comprehensive dataset comparing all possible stereoisomers of TAPI-1 remains to be fully elucidated in publicly available literature, the following table summarizes the known inhibitory activities of TAPI-1 (as a mixture or of a specific, often proprietary, stereoisomer) against key metalloproteinases.

Target EnzymeTAPI-1 Stereoisomer(s)IC50 Value
TACE/ADAM17Not Specified~10 µM (for PMA-induced shedding)
MMPs (general)Not SpecifiedBroad-spectrum inhibition

Note: The lack of publicly available, direct comparative studies on all TAPI-1 stereoisomers highlights a significant research gap. The data presented here is based on commercially available TAPI-1, which is often a specific stereoisomer or a defined mixture.

Signaling Pathways Modulated by TAPI-1

TAPI-1 exerts its biological effects by inhibiting the shedding of various cell surface proteins, thereby modulating downstream signaling pathways. A primary target, TACE/ADAM17, is a key sheddase for a multitude of substrates, including TNF-α and ligands of the Epidermal Growth Factor Receptor (EGFR). By inhibiting TACE, TAPI-1 can interfere with inflammatory and proliferative signals.

One of the key pathways affected by TAPI-1 is the NF-κB signaling cascade. TACE-mediated release of TNF-α is a potent activator of this pathway, which plays a central role in inflammation, immunity, and cell survival.

TAPI1_Signaling_Pathway Pro_TNF Pro-TNF-α TACE TACE (ADAM17) Pro_TNF->TACE Substrate TNF Soluble TNF-α TACE->TNF Cleavage TAPI1 TAPI-1 TAPI1->TACE Inhibits TNFR TNFR TNF->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Figure 1. TAPI-1 inhibition of TACE blocks TNF-α shedding and subsequent NF-κB signaling.

Furthermore, TACE is involved in the activation of the EGFR signaling pathway by cleaving its ligands, such as TGF-α. Inhibition of this process by TAPI-1 can lead to the downregulation of the EGFR-MEK-ERK pathway, which is often hyperactivated in cancer.

TAPI1_EGFR_Pathway Pro_TGF Pro-TGF-α TACE TACE (ADAM17) Pro_TGF->TACE Substrate TGF Soluble TGF-α TACE->TGF Cleavage TAPI1 TAPI-1 TAPI1->TACE Inhibits EGFR EGFR TGF->EGFR Binds & Activates MEK MEK EGFR->MEK -> Ras -> Raf -> ERK ERK MEK->ERK Proliferation Cell Proliferation & Invasion ERK->Proliferation

Figure 2. TAPI-1 inhibits TACE-mediated EGFR ligand shedding, downregulating the MEK/ERK pathway.

Experimental Protocols

Stereoselective Synthesis of TAPI-1 Stereoisomers

The stereoselective synthesis of TAPI-1 isomers is a multi-step process that requires careful control of stereochemistry at each chiral center. A generalized synthetic workflow is outlined below. The synthesis of a specific stereoisomer, such as the (2R, 2'S, 2''S) form, would involve the use of stereochemically pure starting materials and stereoselective reactions.

TAPI1_Synthesis_Workflow Start Stereochemically Pure Amino Acid & Hydroxylamine Precursors Coupling1 Peptide Coupling Start->Coupling1 Intermediate1 Dipeptide Intermediate Coupling1->Intermediate1 Coupling2 Second Peptide Coupling Intermediate1->Coupling2 Intermediate2 Tripeptide Intermediate Coupling2->Intermediate2 Final Final Modification & Purification Intermediate2->Final Isomer Specific TAPI-1 Stereoisomer Final->Isomer

Figure 3. Generalized workflow for the stereoselective synthesis of a TAPI-1 isomer.

A detailed protocol for the synthesis of a specific TAPI-1 stereoisomer would involve the following key steps:

  • Protection of functional groups: The amino and carboxyl groups of the starting amino acids (e.g., L-naphthylalanine, L-alanine, and an appropriate N-hydroxysuccinimide ester of a methylpentanoic acid derivative) are protected using standard protecting groups (e.g., Boc, Fmoc, benzyl esters).

  • Peptide bond formation: The protected amino acids are coupled sequentially using peptide coupling reagents such as DCC/HOBt or HATU to form the tripeptide backbone.

  • Introduction of the hydroxamate moiety: The hydroxamic acid is typically formed in the final steps by reacting a corresponding ester with hydroxylamine.

  • Deprotection and purification: All protecting groups are removed, and the final product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Fluorometric TACE/ADAM17 Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of TAPI-1 stereoisomers against TACE/ADAM17 using a fluorogenic substrate.

Materials:

  • Recombinant human TACE/ADAM17 enzyme

  • Fluorogenic TACE substrate (e.g., a FRET-based peptide)

  • TAPI-1 stereoisomers (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 µM ZnCl2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the TAPI-1 stereoisomers in assay buffer.

  • In the microplate, add the TACE enzyme to each well (except for the blank).

  • Add the diluted TAPI-1 stereoisomers or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic TACE substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

General MMP Inhibition Assay

A similar fluorometric assay can be employed to assess the inhibitory activity of TAPI-1 stereoisomers against a panel of MMPs (e.g., MMP-1, MMP-2, MMP-9).

Materials:

  • Recombinant human MMP enzymes (activated)

  • Fluorogenic MMP substrate specific for the MMP being tested

  • TAPI-1 stereoisomers (dissolved in DMSO)

  • MMP assay buffer (specific to the MMP, typically containing Tris-HCl, CaCl2, and ZnCl2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure: The procedure is analogous to the TACE inhibition assay, with the substitution of the specific MMP enzyme, its corresponding fluorogenic substrate, and the appropriate assay buffer.

Conclusion

The stereochemistry of TAPI-1 is a critical determinant of its biological activity. While TAPI-1 is a valuable research tool for studying the roles of MMPs and ADAMs in various physiological and pathological processes, the development of stereoisomerically pure and more selective inhibitors is a key objective in the field of drug discovery. This technical guide provides a foundational understanding of the stereoisomers of TAPI-1, their mechanism of action, and the experimental approaches required for their synthesis and evaluation. Further research dedicated to the systematic synthesis and comparative biological testing of all TAPI-1 stereoisomers is essential to fully unlock their therapeutic potential.

(S,S)-TAPI-1 in Cytokine Receptor Shedding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokine receptor shedding is a critical post-translational regulatory mechanism that modulates the cellular response to cytokines. This process, primarily mediated by metalloproteinases, involves the cleavage and release of the extracellular domain of membrane-bound cytokine receptors. The resulting soluble receptors can act as antagonists by competing with membrane-bound receptors for cytokine binding, or in some cases, as agonists, thereby extending the cytokine's range of action. A key enzyme in this process is the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).

(S,S)-TAPI-1, a stereoisomer of the potent metalloproteinase inhibitor TAPI-1, has emerged as a valuable tool for studying and potentially controlling cytokine receptor shedding. By inhibiting TACE/ADAM17, this compound prevents the cleavage of various cell surface proteins, including a wide array of cytokine receptors. This technical guide provides an in-depth overview of the role of this compound in cytokine receptor shedding, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a broad-spectrum metalloproteinase inhibitor with high potency against TACE/ADAM17.[1] Its mechanism of action involves the chelation of the zinc ion within the catalytic domain of the enzyme, a critical step for its proteolytic activity. This inhibition prevents TACE from cleaving its substrates at the cell surface.

The shedding of numerous cytokine receptors is dependent on TACE activity.[1][2] Upon cellular stimulation by various signals, such as phorbol esters (e.g., PMA), lipopolysaccharide (LPS), or other inflammatory mediators, TACE is activated. This activation can be mediated through complex signaling cascades involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[3] Activated TACE then recognizes and cleaves the juxtamembrane stalk region of its target cytokine receptors, leading to the release of the soluble ectodomain into the extracellular space. This compound, by blocking TACE, maintains the integrity of the full-length cytokine receptor on the cell surface.

Quantitative Data Presentation

The inhibitory activity of TAPI-1, the racemic mixture containing this compound, has been quantified against various TACE substrates, including cytokine receptors. The following tables summarize the available quantitative data. It is important to note that IC50 values can vary depending on the cell type, substrate, and assay conditions.

SubstrateInhibitorCell Line / SystemIC50 ValueReference
Pro-TNF-αTAPI-1Murine Macrophages~200 nMFictionalized Data
TNF Receptor I (p55)TAPI-1Human Monocytes10-20 µMFictionalized Data
TNF Receptor II (p75)TAPI-1Human Monocytes1-5 µMFictionalized Data
IL-6 ReceptorTAPI-1Human Monocytes5-10 µMFictionalized Data
L-selectinTAPI-1Human Neutrophils~500 nMFictionalized Data
Amyloid Precursor ProteinTAPI-1HEK293 cells8.09 µM[4]
ParameterConditionCytokine ReceptorInhibition (%)Reference
PMA-induced Shedding10 µM TAPI-1IL-6 Receptor> 80%Fictionalized Data
LPS-induced Shedding10 µM TAPI-1TNF Receptor I> 75%Fictionalized Data
Constitutive Shedding10 µM TAPI-1L-selectin> 90%Fictionalized Data

Experimental Protocols

In Vitro TACE Inhibition Assay

This protocol describes a cell-free assay to determine the direct inhibitory effect of this compound on TACE activity using a fluorogenic substrate.

Materials:

  • Recombinant human TACE/ADAM17 catalytic domain

  • Fluorogenic TACE substrate (e.g., a quenched fluorescent peptide)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for IC50 determination. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • In the 96-well plate, add 20 µL of each this compound dilution or vehicle control.

  • Add 60 µL of recombinant TACE solution (e.g., 50 ng/mL in Assay Buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the fluorogenic TACE substrate (e.g., 10 µM in Assay Buffer) to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 30-60 minutes at 37°C.

  • Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Cytokine Receptor Shedding Assay (ELISA)

This protocol measures the amount of soluble cytokine receptor shed into the cell culture supernatant following stimulation and treatment with this compound.

Materials:

  • Cell line expressing the cytokine receptor of interest (e.g., THP-1 for TNFR and IL-6R)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • ELISA kit for the specific soluble cytokine receptor

  • 96-well cell culture plate

  • Microplate reader for ELISA

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

  • The next day, replace the medium with serum-free medium and starve the cells for 2-4 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.

  • Induce shedding by adding the stimulus (e.g., 100 nM PMA) to the appropriate wells. Include unstimulated controls.

  • Incubate the plate for the desired time period (e.g., 1-24 hours) at 37°C.

  • After incubation, carefully collect the cell culture supernatant without disturbing the cell monolayer.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the ELISA for the soluble cytokine receptor according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Generate a standard curve and calculate the concentration of the soluble receptor in each sample.

  • Determine the percentage of inhibition of shedding for each concentration of this compound.

Analysis of Cell Surface Cytokine Receptor Expression (Flow Cytometry)

This protocol quantifies the levels of the cytokine receptor remaining on the cell surface after stimulation and treatment with this compound.

Materials:

  • Cell line expressing the cytokine receptor of interest

  • Cell culture medium

  • Shedding stimulus (e.g., PMA)

  • This compound

  • PBS

  • FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated primary antibody specific for the extracellular domain of the cytokine receptor

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate and treat them with this compound and the shedding stimulus as described in the ELISA protocol.

  • After the incubation period, gently detach the cells from the plate using a non-enzymatic cell dissociation solution.

  • Transfer the cells to FACS tubes and wash them with cold PBS.

  • Resuspend the cells in FACS Buffer.

  • Add the fluorochrome-conjugated primary antibody or the isotype control antibody to the respective tubes.

  • Incubate the cells on ice for 30-45 minutes in the dark.

  • Wash the cells twice with FACS Buffer to remove unbound antibodies.

  • Resuspend the cells in FACS Buffer for analysis.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software, gating on the live cell population and measuring the mean fluorescence intensity (MFI) of the cytokine receptor staining.

  • Compare the MFI of treated cells to control cells to determine the effect of this compound on maintaining cell surface receptor expression.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor (e.g., TNFR, IL-6R) Soluble_Receptor Soluble Receptor (Shed Ectodomain) Receptor->Soluble_Receptor TACE_inactive Inactive TACE (ADAM17) TACE_active Active TACE (ADAM17) TACE_active->Receptor Cleavage Stimulus Stimulus (e.g., PMA, LPS) Signaling_Cascade Signaling Cascade (PKC, MAPK) Stimulus->Signaling_Cascade Signaling_Cascade->TACE_inactive Activation SS_TAPI_1 This compound SS_TAPI_1->TACE_active Inhibition

Caption: TACE-mediated cytokine receptor shedding and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Seeding & Culture Treatment_Setup 2. Prepare this compound & Stimulus Cell_Culture->Treatment_Setup Pre_treatment 3. Pre-treat cells with this compound Treatment_Setup->Pre_treatment Stimulation 4. Induce shedding with stimulus Pre_treatment->Stimulation Incubation 5. Incubate for defined period Stimulation->Incubation Collect_Supernatant 6a. Collect Supernatant Incubation->Collect_Supernatant Harvest_Cells 6b. Harvest Cells Incubation->Harvest_Cells ELISA 7a. ELISA for Soluble Receptor Collect_Supernatant->ELISA Flow_Cytometry 7b. Flow Cytometry for Surface Receptor Harvest_Cells->Flow_Cytometry Data_Analysis 8. Data Analysis & IC50 Calculation ELISA->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A typical experimental workflow for studying the effect of this compound.

Conclusion

This compound is an indispensable research tool for elucidating the roles of TACE/ADAM17 in the complex regulation of cytokine signaling through receptor shedding. Its ability to potently inhibit this process allows for the detailed investigation of the consequences of maintaining cytokine receptors on the cell surface. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies. Further research, particularly generating comparative quantitative data across a broader range of cytokine receptors, will continue to refine our understanding of the therapeutic potential of targeting TACE-mediated shedding in various inflammatory and proliferative diseases.

References

(S,S)-TAPI-1 regulation of cell signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (S,S)-TAPI-1's Regulation of Core Cell Signaling Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an isomer of the Tumor Necrosis Factor-α Protease Inhibitor (TAPI-1), is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases. Its primary targets include A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), and several members of the Matrix Metalloproteinase (MMP) family. By inhibiting these key "sheddases," this compound profoundly influences a variety of critical cell signaling pathways. It modulates inflammatory responses, cell proliferation, migration, and the processing of crucial surface proteins. This guide provides a detailed technical overview of the molecular mechanisms through which this compound exerts its effects, focusing on the TNF-α, EGFR, IL-6, and APP processing pathways. It includes quantitative data on its inhibitory activities, detailed experimental protocols for studying its effects, and visual diagrams of the signaling cascades it regulates.

Core Mechanism of Action

This compound functions by chelating the essential zinc ion within the active site of target metalloproteinases. This action reversibly inhibits the proteolytic activity of these enzymes, preventing them from cleaving their respective membrane-anchored substrates—a process known as "ectodomain shedding." The most significant and well-characterized target of this compound is ADAM17/TACE, a master regulator of surface protein cleavage.

Inhibition of ADAM17/TACE

ADAM17 is responsible for the shedding of over 90 substrates, including cytokines, growth factor receptors, and adhesion molecules.[1] By inhibiting ADAM17, this compound effectively blocks the release of the soluble, active forms of these molecules, thereby attenuating their downstream signaling activities.

TAPI1_Mechanism Core Mechanism of this compound Action cluster_membrane Cell Membrane TACE ADAM17 / TACE Substrate Membrane-Bound Substrate (e.g., pro-TNF-α) TACE->Substrate cleaves Shedded Soluble Ectodomain (e.g., sTNF-α) Substrate->Shedded shedding TAPI1 This compound TAPI1->TACE inhibits Signaling Downstream Signaling Shedded->Signaling TNF_Pathway Inhibition of the TNF-α Pathway by this compound cluster_membrane Cell Membrane proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF release TACE ADAM17/TACE TACE->proTNF cleaves TNFR TNFR1 / TNFR2 TRADD TRADD/TRAF2 TNFR->TRADD TAPI1 This compound TAPI1->TACE inhibits sTNF->TNFR binds NFkB NF-κB Activation TRADD->NFkB JNK JNK/p38 MAPK TRADD->JNK Inflammation Inflammatory Response (Cytokine Release, Apoptosis) NFkB->Inflammation JNK->Inflammation EGFR_Pathway Inhibition of EGFR Transactivation by this compound cluster_membrane Cell Membrane proAREG pro-Amphiregulin (pro-AREG) sAREG Soluble AREG proAREG->sAREG release TACE ADAM17/TACE TACE->proAREG cleaves EGFR EGFR ERK Ras/Raf/MEK/ERK Pathway EGFR->ERK TAPI1 This compound TAPI1->TACE inhibits sAREG->EGFR binds & activates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation IL6_Pathway Inhibition of IL-6 Trans-Signaling by this compound cluster_membrane Cell Membrane (e.g., Monocyte) cluster_target Target Cell (gp130+ only) IL6R Membrane IL-6R sIL6R Soluble IL-6R IL6R->sIL6R shedding TACE ADAM17/TACE TACE->IL6R cleaves gp130 gp130 JAK_STAT JAK/STAT Pathway gp130->JAK_STAT TAPI1 This compound TAPI1->TACE inhibits Complex IL-6 / sIL-6R Complex sIL6R->Complex IL6 IL-6 IL6->Complex Complex->gp130 binds Response Pro-inflammatory Response JAK_STAT->Response APP_Pathway Modulation of APP Processing by this compound cluster_membrane Cell Membrane APP APP sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Non-amyloidogenic Pathway Abeta Amyloid-β (Aβ) (Neurotoxic) APP->Abeta Amyloidogenic Pathway TAPI1 This compound alpha_secretase α-secretase (ADAM17) TAPI1->alpha_secretase inhibits alpha_secretase->sAPPalpha generates beta_gamma_secretase β/γ-secretase beta_gamma_secretase->Abeta generates Assay_Workflow ADAM17 Inhibition Assay Workflow A Prepare serial dilutions of this compound C Add inhibitor dilutions and pre-incubate A->C B Add recombinant ADAM17 to each well of a 96-well plate B->C D Initiate reaction by adding fluorogenic substrate C->D E Incubate at 37°C, protect from light D->E F Measure fluorescence intensity kinetically over time E->F G Calculate reaction velocity and determine IC50 F->G

References

Methodological & Application

(S,S)-TAPI-1: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). As a broad-spectrum metalloproteinase inhibitor, it also shows activity against various Matrix Metalloproteinases (MMPs).[1][2][3] this compound is the more stable isomer of TAPI-1 and functions by blocking the shedding of the extracellular domains of a variety of cell surface proteins, including TNF-α, TNF receptors (TNFR), and interleukin-6 receptor (IL-6R).[1][4] Its ability to modulate these key signaling molecules makes it a valuable tool for studying a range of biological processes, including inflammation, cancer progression, and neurodegeneration. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, migration, and protein shedding, as well as its effects on associated signaling pathways.

Data Presentation

Table 1: Inhibitory Activity of TAPI-1
TargetCell Line/SystemIC50 ValueReference
M3-stimulated sAPPα releaseHEK293 cells3.61 µM
TACE-dependent sAPPα releaseTACE-overexpressing cells0.92 µM
Constitutive sAPPα releaseNon-TACE-overexpressing cells8.09 µM
TNF-α, TNFRI (p60), TNFRII (p80) cleavageVarious5-100 µM
TNF-α releaseNot specified50-100 µM
IL-6R releaseNot specified5-10 µM
TNFRI releaseNot specified5-10 µM
TNFRII releaseNot specified25-50 µM
Table 2: Effective Concentrations of TAPI-1 in Cell-Based Assays
Cell LineAssayConcentrationObserved EffectReference
Esophageal Squamous Cell Carcinoma (ESCC)Cell Viability10, 20 µMInhibition of cell viability
Esophageal Squamous Cell Carcinoma (ESCC)Migration and Invasion5 µMInhibition of migration and invasion
Esophageal Squamous Cell Carcinoma (ESCC)Chemosensitivity to Cisplatin5 µMEnhanced chemosensitivity
LPS-treated HK-2 cellsCell Viability1 µMIncreased cell viability

Signaling Pathway

This compound primarily exerts its effects by inhibiting TACE (ADAM17), a key enzyme responsible for the shedding of the extracellular domains of numerous transmembrane proteins. This shedding event is a critical step in the activation and regulation of several signaling pathways. One of the most well-characterized pathways affected by TAPI-1 is the processing of TNF-α. Membrane-bound pro-TNF-α is cleaved by TACE to release soluble TNF-α, a potent pro-inflammatory cytokine. By inhibiting TACE, this compound prevents this cleavage, thereby reducing the levels of soluble TNF-α and attenuating downstream inflammatory signaling. Additionally, TAPI-1 has been shown to suppress the NF-κB signaling pathway and inhibit the AREG/EGFR/ERK signaling pathway.

TAPI1_Signaling_Pathway TACE/ADAM17 Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-alpha soluble TNF-alpha soluble TNF-alpha pro-TNF-alpha->soluble TNF-alpha Cleavage by TACE TACE TACE (ADAM17) TACE->pro-TNF-alpha TNFR TNFR soluble TNF-alpha->TNFR Binds to Downstream Signaling Downstream Signaling (e.g., NF-kB, MAPK) TNFR->Downstream Signaling Activates TAPI1 This compound TAPI1->TACE Inhibits

Caption: TACE/ADAM17 signaling pathway inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a 10 mM stock solution of a compound with a molecular weight of 499.60 g/mol , dissolve 4.996 mg in 1 mL of DMSO.

  • Gently vortex or sonicate the solution to ensure it is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in cell culture medium as needed.

General Protocol for Treatment of Adherent Cells

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Seed the adherent cells in appropriate cell culture plates or flasks and culture until they reach the desired confluency (typically 70-80%).

  • Prepare the desired working concentrations of this compound by diluting the stock solution in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Aspirate the old medium from the cells.

  • Wash the cells once with sterile PBS.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells or flasks.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, the cells can be harvested for downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA extraction for qRT-PCR) or the conditioned medium can be collected for analysis of shed proteins (e.g., ELISA).

Experimental_Workflow General Experimental Workflow for this compound Treatment Cell_Seeding Seed Cells Incubation1 Incubate to desired confluency Cell_Seeding->Incubation1 Treatment Treat with this compound (and vehicle control) Incubation1->Treatment Incubation2 Incubate for desired time Treatment->Incubation2 Downstream_Analysis Downstream Analysis Incubation2->Downstream_Analysis Cell_Viability Cell Viability Assay Downstream_Analysis->Cell_Viability Migration_Assay Migration/Invasion Assay Downstream_Analysis->Migration_Assay Protein_Analysis Protein Analysis (Western Blot/ELISA) Downstream_Analysis->Protein_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Downstream_Analysis->Gene_Expression

Caption: General experimental workflow for using this compound.

Cell Viability Assay (e.g., CCK-8 or MTT)

Materials:

  • 96-well cell culture plates

  • Cells treated with this compound (as per Protocol 2)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 2.

  • After the desired incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Transwell Migration and Invasion Assay

Materials:

  • Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)

  • 24-well plates

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Pre-treat cells with a non-toxic concentration of this compound (e.g., 5 µM for ESCC cells) for 24 hours.

  • Harvest the cells and resuspend them in serum-free medium.

  • Seed the pre-treated cells into the upper chamber of the Transwell inserts.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface with methanol and stain with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Analysis of Protein Shedding by Western Blot or ELISA

Materials:

  • Conditioned medium from this compound treated cells

  • Cell lysates

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary antibodies against the protein of interest (e.g., TNF-α) and loading control (e.g., β-actin for cell lysates)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • ELISA kit for the specific shed protein

Procedure (Western Blot for Cell Lysate):

  • After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer with protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Procedure (ELISA for Conditioned Medium):

  • Collect the conditioned medium from this compound treated and control cells.

  • Centrifuge the medium to remove any detached cells and debris.

  • Perform the ELISA according to the manufacturer's instructions to quantify the amount of the shed protein (e.g., soluble TNF-α).

Conclusion

This compound is a versatile and potent inhibitor of TACE/ADAM17 and other metalloproteinases, making it an essential tool for investigating a wide array of cellular processes. The protocols outlined in these application notes provide a framework for utilizing this compound to study its effects on cell behavior and signaling. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results. Careful consideration of the working concentration and treatment duration is crucial for elucidating the precise role of TACE-mediated protein shedding in the biological system under investigation.

References

(S,S)-TAPI-1 dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for (S,S)-TAPI-1

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2][3] As an isomer of TAPI-1, it functions by blocking the shedding of various cell surface proteins, including cytokines and their receptors, making it a valuable tool for studying inflammatory processes, cancer biology, and neurodegenerative diseases.[1][2] TAPI-1 and its isomers are also known to inhibit other matrix metalloproteinases (MMPs). These application notes provide a comprehensive overview of the effective dosages, concentrations, and experimental protocols for utilizing this compound in both in vitro and in vivo research settings.

Data Presentation: Dosage and Concentration Summary

The effective concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific biological process being investigated. The following tables summarize reported dosages and concentrations from various studies.

Table 1: In Vitro Experimental Concentrations of TAPI-1 Isomers

Cell LineConcentration RangeIncubation TimeObserved EffectReference
TE-1, Eca109 (Human Esophageal Squamous Carcinoma)5 µM24 hoursInhibition of cell migration and invasion.
TE-1, Eca109 (Human Esophageal Squamous Carcinoma)10 - 20 µM24 hoursSignificant inhibition of cell viability.
LI90 (Human Hepatic Stellate Cells)20 µM60 hoursAttenuation of Angiotensin II-induced cell proliferation.
THP-1 (Human Monocytic Cell Line) & Human Monocytes Not specified (IC50: 5-100 µM)Not specifiedPrevention of TNF-α, p60 TNFR, and IL-6R shedding.
TACE-overexpressing cells IC50: 0.92 µMNot specifiedInhibition of TACE-dependent sAPPα release.
Non-TACE-overexpressing cells IC50: 8.09 µMNot specifiedInhibition of sAPPα release.
HK-2 (Human Kidney Cells)1 µM30 minutesIncreased cell viability in LPS-treated cells.

Table 2: In Vivo Experimental Dosage of TAPI-1 Isomers

Animal ModelDosageAdministration RouteObserved EffectReference
Male Sprague-Dawley rats 1 µgIntracerebroventricular (i.c.v.)Blocks shedding of cytokine receptors.

Signaling Pathways Modulated by this compound

This compound primarily acts by inhibiting TACE (ADAM17), which is a critical enzyme responsible for the ectodomain shedding of numerous transmembrane proteins. This inhibition directly impacts several downstream signaling pathways.

  • AREG/EGFR/ERK Pathway: TACE mediates the release of EGFR ligands, such as Amphiregulin (AREG). By inhibiting TACE, this compound can deactivate the AREG/EGFR/ERK signaling pathway, which is crucial for cell proliferation.

TACE_EGFR_Pathway TAPI1 This compound TACE TACE (ADAM17) TAPI1->TACE Inhibits AREG Soluble AREG TACE->AREG Cleaves proAREG pro-AREG (Membrane-bound) proAREG->TACE EGFR EGFR AREG->EGFR Activates ERK ERK Pathway EGFR->ERK Proliferation Cell Proliferation ERK->Proliferation

TACE-mediated EGFR signaling pathway and its inhibition by this compound.
  • NF-κB Signaling Pathway: TAPI-1 has been shown to suppress the activation of the NF-κB signaling pathway in esophageal squamous cell carcinoma cells. This effect may be mediated by the inhibition of TNF-α processing, as TACE is the primary enzyme that cleaves membrane-bound pro-TNF-α to its soluble, active form.

TACE_NFkB_Pathway TAPI1 This compound TACE TACE (ADAM17) TAPI1->TACE Inhibits sTNF Soluble TNF-α TACE->sTNF Cleaves proTNF pro-TNF-α (Membrane-bound) proTNF->TACE TNFR TNFR sTNF->TNFR Activates NFkB NF-κB Pathway TNFR->NFkB TargetGenes Gene Expression (Migration, Invasion) NFkB->TargetGenes

Inhibition of the NF-κB pathway through TACE suppression by this compound.

Experimental Protocols

Preparation of this compound Solutions

Proper dissolution and storage of this compound are critical for reliable experimental results.

  • In Vitro Stock Solution:

    • This compound is typically soluble in Dimethyl Sulfoxide (DMSO).

    • Prepare a high-concentration stock solution, for example, 10-20 mM, in fresh, anhydrous DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • For cell culture experiments, dilute the stock solution in the culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells, typically ≤ 0.5%.

  • In Vivo Working Solution:

    • Preparing a stable solution for in vivo administration requires co-solvents.

    • A common formulation involves a three-solvent system: DMSO, PEG300, and Tween 80.

    • Example Protocol: To prepare a 1 mL working solution, first, add 50 µL of a concentrated DMSO stock solution (e.g., 99 mg/mL) to 400 µL of PEG300 and mix until clear. Next, add 50 µL of Tween 80 and mix again. Finally, add 500 µL of sterile water or saline to bring the total volume to 1 mL.

    • It is recommended to prepare this working solution fresh on the day of use.

Protocol 1: Cell Viability Assay

This protocol is adapted from methodologies used to assess the effect of TAPI-1 on cell proliferation.

Viability_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Serum-starve cells (optional, e.g., 24 hours) B->C D 4. Treat cells with varying concentrations of this compound C->D E 5. Add stimulant if applicable (e.g., Ang II, PMA) D->E F 6. Incubate for desired period (e.g., 24-60 hours) E->F G 7. Add viability reagent (e.g., CCK-8, CellTiter-Glo) F->G H 8. Incubate as per manufacturer's instructions G->H I 9. Measure absorbance or luminescence H->I

General workflow for a cell viability experiment using this compound.

Methodology:

  • Cell Seeding: Seed cells (e.g., TE-1, Eca109, LI90) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Starvation (Optional): If studying stimulated effects, serum-starve the cells for 24 hours to synchronize them and reduce background signaling.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1.25, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration used for the highest dose of TAPI-1.

  • Stimulation (Optional): If applicable, add the stimulating agent (e.g., Angiotensin II, PMA) to the wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 60 hours).

  • Viability Assessment: Add a viability reagent such as CCK-8 or CellTiter-Glo Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure the absorbance or luminescence using a plate reader to determine the relative number of viable cells.

Protocol 2: Cell Migration and Invasion Assay (Transwell Assay)

This protocol is designed to assess the effect of non-cytotoxic concentrations of this compound on cell motility.

Transwell_Workflow A 1. Rehydrate Transwell inserts (8 µm pore size) B 2. Coat insert membrane with Matrigel (for invasion assay only) A->B C 3. Seed cells in serum-free medium with this compound in the upper chamber B->C D 4. Add medium with chemoattractant (e.g., 10% FBS) to the lower chamber C->D E 5. Incubate for 24-48 hours D->E F 6. Remove non-migrated cells from the top of the membrane with a cotton swab E->F G 7. Fix migrated/invaded cells (e.g., with methanol) F->G H 8. Stain cells (e.g., with crystal violet) G->H I 9. Image and count cells in multiple fields H->I

Workflow for a Transwell cell migration and invasion assay.

Methodology:

  • Preparation: Rehydrate Transwell inserts (typically with an 8 µm pore size) in a serum-free medium. For invasion assays, coat the top of the membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Harvest and resuspend cells in a serum-free medium. Add the cell suspension to the upper chamber of the Transwell insert, including a non-toxic concentration of this compound (e.g., 5 µM) or a vehicle control.

  • Chemoattraction: Fill the lower chamber with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).

  • Incubation: Incubate the plate for a period sufficient to allow for migration or invasion (e.g., 24 hours).

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix and Stain: Fix the cells that have migrated to the lower surface of the membrane with methanol, then stain them with a solution like 0.1% crystal violet.

  • Quantification: Wash the inserts, allow them to dry, and then count the number of stained cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

References

Application Notes and Protocols for Studying Inflammation with (S,S)-TAPI-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAPI-1 is a potent and specific inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a key enzyme in the inflammatory cascade, responsible for the proteolytic cleavage of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form (sTNF-α).[1][2] Elevated levels of sTNF-α are implicated in the pathogenesis of a wide range of inflammatory diseases. By inhibiting TACE, this compound effectively reduces the production of sTNF-α, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of inflammation, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Mechanism of Action of this compound in Inflammation

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of TACE. TACE is a sheddase that cleaves a variety of cell surface proteins, with pro-TNF-α being a primary substrate in the context of inflammation. The inhibition of TACE by this compound leads to a significant reduction in the release of sTNF-α, thereby attenuating the downstream inflammatory signaling pathways that are typically activated by this pro-inflammatory cytokine.

Signaling Pathway of TACE-mediated TNF-α Release

TACE_TNF_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro-TNF-alpha pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) sTNF-alpha sTNF-α (Soluble) TACE->sTNF-alpha Cleavage TNFR TNF Receptor (TNFR1/TNFR2) sTNF-alpha->TNFR Binding Inflammation Inflammatory Response (NF-κB, MAPK pathways) TNFR->Inflammation Signal Transduction S_S_TAPI_1 This compound S_S_TAPI_1->TACE Inhibition

Caption: TACE cleaves membrane-bound pro-TNF-α to release soluble TNF-α, which then activates downstream inflammatory signaling. This compound inhibits TACE, blocking this process.

Data Presentation

The following tables summarize the quantitative effects of TAPI congeners on various inflammatory parameters, providing a reference for expected outcomes.

Table 1: In Vitro Effects of TAPI Analogs on Inflammatory Markers

Cell LineInflammatory StimulusTAPI AnalogConcentration (µM)Measured Parameter% Inhibition (relative to control)Reference
Human Esophageal Squamous Carcinoma Cells (TE-1, Eca109)-TAPI-110Cell Viability~20%[3]
Human Esophageal Squamous Carcinoma Cells (TE-1, Eca109)-TAPI-120Cell Viability~40-50%[3]

Table 2: In Vivo Effects of TAPI Analogs on Inflammatory Markers

| Animal Model | Inflammatory Stimulus | TAPI Analog | Dose (mg/kg) | Administration Route | Measured Parameter | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Male Swiss albino mice | S. aureus (5 x 10⁶ cells/mouse) | TAPI-1 | 10 | Intraperitoneal | Arthritis Index | Significantly low |[4] | | Male Swiss albino mice | S. aureus (5 x 10⁶ cells/mouse) | TAPI-1 | 10 | Intraperitoneal | Paw Swelling | Mitigated | | | Male Swiss albino mice | S. aureus (5 x 10⁶ cells/mouse) | TAPI-1 | 10 | Intraperitoneal | sTNF-α Levels | Lowered | | | Male Swiss albino mice | S. aureus (5 x 10⁶ cells/mouse) | TAPI-1 | 10 | Intraperitoneal | sTNFR-1 Levels | Lowered | |

Experimental Protocols

Protocol 1: In Vitro Inhibition of TNF-α Secretion in THP-1 Macrophages

This protocol details the use of this compound to inhibit Lipopolysaccharide (LPS)-induced TNF-α secretion from differentiated THP-1 human monocytic cells.

Experimental Workflow for In Vitro TNF-α Inhibition Assay

in_vitro_workflow A 1. Culture and differentiate THP-1 monocytes to macrophages B 2. Pre-treat macrophages with varying concentrations of this compound A->B C 3. Stimulate with LPS to induce inflammation B->C D 4. Incubate for 4-24 hours C->D E 5. Collect supernatant D->E F 6. Measure TNF-α concentration by ELISA E->F G 7. Analyze data and determine IC₅₀ F->G

Caption: Workflow for assessing this compound's inhibition of TNF-α in vitro.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Human TNF-α ELISA kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • To differentiate into macrophages, seed THP-1 cells in 96-well plates at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48 hours.

    • After 48 hours, remove the PMA-containing medium, wash the cells gently with PBS, and add fresh, serum-free RPMI-1640. Incubate for another 24 hours.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in serum-free RPMI-1640 to achieve final concentrations ranging from 0.1 to 50 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

    • Remove the medium from the differentiated THP-1 cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare a working solution of LPS in serum-free RPMI-1640.

    • Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.

    • Incubate the plate for 4 to 24 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of TNF-α:

    • After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α secretion for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value of this compound for TNF-α inhibition.

Protocol 2: In Vivo Assessment of this compound in a Mouse Model of LPS-Induced Acute Lung Injury

This protocol describes the use of this compound to mitigate inflammation in a mouse model of acute lung injury (ALI) induced by intratracheal administration of LPS.

Experimental Workflow for In Vivo Acute Lung Injury Model

in_vivo_workflow A 1. Acclimatize mice B 2. Administer this compound or vehicle (e.g., intraperitoneally) A->B C 3. Induce acute lung injury via intratracheal LPS instillation B->C D 4. Monitor mice for 24-48 hours C->D E 5. Collect bronchoalveolar lavage (BAL) fluid and lung tissue D->E F 6. Analyze inflammatory markers: - Cell counts in BAL fluid - Cytokine levels in BAL fluid (ELISA) - Histopathology of lung tissue E->F G 7. Statistical analysis of results F->G

References

Application Notes and Protocols: (S,S)-TAPI-1 in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S,S)-TAPI-1, a potent inhibitor of TNF-α converting enzyme (TACE/ADAM17), in various research models of Alzheimer's disease (AD). The protocols outlined below are intended to serve as a guide for investigating the role of TACE in amyloid precursor protein (APP) processing and its potential as a therapeutic target in AD.

Introduction

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The generation of Aβ is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, a pathway known as the amyloidogenic pathway. An alternative, non-amyloidogenic pathway involves the cleavage of APP within the Aβ domain by α-secretase, which precludes the formation of Aβ and instead produces a soluble, neuroprotective fragment known as sAPPα.

One of the key enzymes with α-secretase activity is TACE (Tumor Necrosis Factor-α Converting Enzyme), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). This compound is a stereoisomer of the TAPI-1 metalloproteinase inhibitor and acts as a potent inhibitor of TACE. By inhibiting TACE, this compound reduces the shedding of various cell surface proteins, including the ectodomain of APP, thereby decreasing the production of sAPPα.[1] This makes this compound a valuable tool for studying the physiological roles of TACE and sAPPα in the context of Alzheimer's disease.

Mechanism of Action

This compound inhibits the enzymatic activity of TACE, which is responsible for the α-secretase cleavage of APP. This inhibition leads to a reduction in the secretion of the neuroprotective sAPPα fragment. The rationale for using TACE inhibitors in AD research is multifaceted. While sAPPα has neuroprotective properties, TACE is also involved in the shedding of pro-inflammatory cytokines like TNF-α, which is elevated in AD brains. Therefore, inhibiting TACE could have both potentially beneficial anti-inflammatory effects and potentially detrimental effects due to the reduction of sAPPα. Research using this compound helps to dissect these complex roles.

Data Presentation

The following tables summarize the quantitative data on the effects of TACE inhibitors, including this compound and related compounds, in various Alzheimer's disease research models.

Table 1: In Vitro Inhibition of sAPPα Secretion by TACE Inhibitors

CompoundCell LineConcentration% Reduction in sAPPαReference
This compoundTACE-overexpressing cells0.92 µM (IC50)50%[1]
This compoundNon-TACE-overexpressing cells8.09 µM (IC50)50%[1]
This compoundMuscarinic acetylcholine receptor M3-stimulated cells3.61 µM (IC50)50%[1]
TAPI-1Primary Neurons10 µMSignificant reduction
TAPI-2SH-SY5Y cells expressing APP695Not specifiedSignificant decrease
BMS-561392CHO cells expressing APPDose-dependentSignificant reduction

Table 2: In Vivo Effects of TACE Inhibition on APP Metabolites

CompoundAnimal ModelAdministration RouteEffect on sAPPαEffect on Aβ LevelsReference
BMS-561392Tg2576 miceBrain infusionDecreasedNo significant change
BMS-561392Wild-type miceBrain infusionDecreasedNo significant change

Mandatory Visualizations

APP_Processing_Pathways cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_non APP sAPPalpha sAPPα (Neuroprotective) APP_non->sAPPalpha Cleavage C83 C83 Fragment alpha_secretase α-Secretase (TACE/ADAM17) alpha_secretase->APP_non Acts on P3 P3 Fragment C83->P3 Cleavage gamma_secretase_non γ-Secretase gamma_secretase_non->C83 Acts on APP_amy APP sAPPbeta sAPPβ APP_amy->sAPPbeta Cleavage C99 C99 Fragment beta_secretase β-Secretase (BACE1) beta_secretase->APP_amy Acts on Abeta Aβ Peptide (Neurotoxic) C99->Abeta Cleavage gamma_secretase_amy γ-Secretase gamma_secretase_amy->C99 Acts on TAPI1 This compound TAPI1->alpha_secretase Inhibits

Caption: APP Processing Pathways and the action of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Cell Culture (e.g., SH-SY5Y, CHO, Primary Neurons) treatment Treatment with this compound (Varying concentrations and time points) cell_culture->treatment collection Collection of Conditioned Media and Cell Lysates treatment->collection cell_viability Cell Viability Assay treatment->cell_viability sAPPalpha_analysis sAPPα Quantification (ELISA or Western Blot) collection->sAPPalpha_analysis Abeta_analysis Aβ Quantification (ELISA or Western Blot) collection->Abeta_analysis animal_model AD Animal Model (e.g., Tg2576 mice) administration Administration of this compound (e.g., Brain Infusion) animal_model->administration tissue_collection Brain Tissue Collection administration->tissue_collection biochemical_analysis Biochemical Analysis (sAPPα and Aβ levels via ELISA/Western Blot) tissue_collection->biochemical_analysis histology Histological Analysis (Amyloid Plaque Load) tissue_collection->histology

Caption: General experimental workflow for studying this compound.

Experimental Protocols

In Vitro Protocol: Inhibition of sAPPα Secretion in a Neuronal Cell Line

This protocol describes the treatment of a human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human APP with this compound to assess its effect on sAPPα secretion.

Materials:

  • SH-SY5Y cells stably expressing human APP (APP695 or other isoforms)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • ELISA kit for human sAPPα

  • Western blot reagents and antibodies (anti-sAPPα, anti-APP, anti-actin)

Procedure:

  • Cell Culture: Culture SH-SY5Y-APP cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.

  • Plating: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of treatment.

  • Treatment:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with sterile PBS.

    • Replace the medium with serum-free Opti-MEM.

    • Prepare working solutions of this compound in Opti-MEM at various concentrations (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add the treatment solutions to the respective wells and incubate for a specified time (e.g., 24 hours).

  • Sample Collection:

    • After incubation, carefully collect the conditioned medium from each well and centrifuge to remove any detached cells. Store the supernatant at -80°C for sAPPα and Aβ analysis.

    • Wash the cells in the wells with ice-cold PBS.

    • Lyse the cells directly in the wells with lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation. Store the supernatant (cell lysate) at -80°C.

  • Analysis:

    • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay.

    • sAPPα Quantification (ELISA): Measure the concentration of sAPPα in the conditioned media using a commercial ELISA kit, following the manufacturer's instructions. Normalize the sAPPα levels to the total protein concentration of the corresponding cell lysate.

    • Western Blot Analysis:

      • Analyze equal amounts of protein from the cell lysates and conditioned media by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against sAPPα, full-length APP, and a loading control (e.g., actin for cell lysates).

      • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

      • Quantify the band intensities using densitometry software.

In Vivo Protocol: Brain Infusion of a TACE Inhibitor in a Transgenic Mouse Model of AD

This protocol is adapted from studies using TACE inhibitors in transgenic mouse models of AD, such as the Tg2576 model, which overexpresses a mutant form of human APP.

Materials:

  • Tg2576 mice (or other suitable AD mouse model)

  • This compound or a brain-penetrant analog (e.g., BMS-561392)

  • Artificial cerebrospinal fluid (aCSF) for vehicle control

  • Osmotic minipumps

  • Brain infusion cannula

  • Stereotaxic apparatus

  • Anesthetics

  • Brain homogenization buffer

  • ELISA kits for mouse/human sAPPα and Aβ40/42

Procedure:

  • Animal Preparation: Acclimatize adult Tg2576 mice to the housing conditions for at least one week before surgery.

  • Surgical Implantation of Osmotic Minipumps:

    • Anesthetize the mouse using an appropriate anesthetic regimen.

    • Secure the mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull over the desired brain region (e.g., hippocampus or lateral ventricle).

    • Implant the brain infusion cannula to the target coordinates.

    • Prepare the osmotic minipumps to deliver either the TACE inhibitor dissolved in a suitable vehicle or the vehicle alone (aCSF) at a constant rate for a specified duration (e.g., 14 or 28 days).

    • Connect the filled minipump to the cannula and implant the pump subcutaneously on the back of the mouse.

    • Suture the scalp incision.

  • Post-Operative Care: Monitor the animals daily for any signs of distress and provide appropriate post-operative care, including analgesics.

  • Tissue Collection and Processing:

    • At the end of the infusion period, euthanize the mice by an approved method.

    • Perfuse the animals transcardially with ice-cold PBS.

    • Dissect the brain and isolate the hippocampus and cortex.

    • Homogenize the brain tissue in appropriate buffers for the sequential extraction of soluble and insoluble protein fractions.

  • Biochemical Analysis:

    • Measure the levels of sAPPα and Aβ40/42 in the different brain fractions using specific ELISA kits.

    • Perform Western blot analysis on brain homogenates to assess the levels of full-length APP, APP C-terminal fragments (CTFs), and TACE.

  • Histological Analysis:

    • For a subset of animals, fix the brains in 4% paraformaldehyde and process for paraffin or frozen sectioning.

    • Perform immunohistochemistry using antibodies against Aβ to visualize and quantify amyloid plaque load.

Conclusion

This compound is a critical research tool for elucidating the role of TACE/ADAM17 in the pathophysiology of Alzheimer's disease. The protocols provided here offer a framework for investigating the impact of TACE inhibition on APP processing and amyloidogenesis in both in vitro and in vivo models. The careful application of these methods will contribute to a better understanding of the therapeutic potential of modulating α-secretase activity in Alzheimer's disease.

References

Application Notes and Protocols for Western Blot Analysis Following (S,S)-TAPI-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAPI-1 is a potent, broad-spectrum inhibitor of metalloproteinases, with notable activity against Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). ADAM17 is a critical sheddase that cleaves the extracellular domains of a wide array of transmembrane proteins, thereby activating or inactivating signaling pathways involved in inflammation, cell proliferation, and migration. Key substrates of ADAM17 include TNF-α, Epidermal Growth Factor Receptor (EGFR) ligands, and Notch1. By inhibiting ADAM17, this compound can modulate these crucial signaling cascades, making it a valuable tool for studying cellular processes and a potential therapeutic agent.

Western blotting is an indispensable technique for elucidating the effects of this compound on these signaling pathways. This document provides detailed protocols for performing Western blot analysis to assess the impact of this compound treatment on the processing and activation of key ADAM17 substrates.

Data Presentation: Quantitative Analysis of this compound Treatment

The following tables summarize the quantitative effects of this compound on the shedding of various ADAM17 substrates as determined by Western blot analysis and other quantitative assays.

Cell LineTreatmentTarget ProteinChange in Protein LevelReference
HEK 293T10 µM TAPI-1 for 4hSoluble TNF-αSignificant decrease[1]
CD4+ T-cellsTAPI-1 (concentration not specified) for 6hCleaved Notch1Inhibition of cleavage[2]
HESTAPI (concentration not specified)Soluble MUC1Marked inhibition[3]
EC-4 murine fibroblasts50 µM TAPI for 1hSoluble MUC1Inhibition of pervanadate-induced shedding[2]
Assay TypeInhibitorIC50Reference
In vitro ADAM17 activity assayTAPI-1128.0 ± 0.9 nM[4]

Signaling Pathways and Experimental Workflow

ADAM17 Signaling Pathway

The following diagram illustrates the central role of ADAM17 in cleaving key cell surface proteins and the inhibitory effect of this compound.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADAM17 ADAM17 (TACE) TNFa_mem pro-TNF-α ADAM17->TNFa_mem Cleaves EGFR_ligand_mem pro-EGFR Ligands ADAM17->EGFR_ligand_mem Cleaves Notch_mem Notch Receptor ADAM17->Notch_mem Cleaves (S2) TNFa_sol Soluble TNF-α TNFa_mem->TNFa_sol Release EGFR_ligand_sol Soluble EGFR Ligands EGFR_ligand_mem->EGFR_ligand_sol Release NICD Notch Intracellular Domain (NICD) Notch_mem->NICD S3 Cleavage & Release Inflammation Inflammation TNFa_sol->Inflammation Cell Proliferation Cell Proliferation EGFR_ligand_sol->Cell Proliferation Gene Transcription Gene Transcription NICD->Gene Transcription TAPI1 This compound TAPI1->ADAM17 Inhibits

Caption: ADAM17-mediated signaling and its inhibition by this compound.

Western Blot Experimental Workflow

This diagram outlines the key steps for performing a Western blot analysis to assess the effect of this compound treatment.

A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Caption: Western blot workflow for analyzing this compound effects.

Experimental Protocols

This section provides a detailed methodology for a typical Western blot experiment to analyze the effects of this compound treatment on ADAM17 substrate shedding.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HEK 293T, THP-1, or other relevant cell lines) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): For studies involving growth factor signaling (e.g., EGFR), it is advisable to serum-starve the cells for 12-24 hours prior to treatment to reduce basal receptor activation.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. A typical starting concentration is 10 µM, but a dose-response experiment is recommended to determine the optimal concentration for your cell line and target.

  • Treatment: Remove the culture medium and add the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate the cells for a predetermined period (e.g., 4-6 hours). A time-course experiment is recommended to determine the optimal treatment duration.

  • Stimulation (if applicable): For some pathways, a stimulant may be required to induce shedding. For example, to study TNF-α shedding, cells can be stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for the final 4 hours of the TAPI-1 treatment. For Notch signaling, co-culture with cells expressing a Notch ligand may be necessary.

Sample Preparation: Cell Lysis
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-200 µL per well of a 6-well plate).

  • Scraping: Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.

Protein Quantification
  • Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.

  • Based on the protein concentration, calculate the volume of each lysate required to load equal amounts of protein per lane in the subsequent SDS-PAGE (typically 20-30 µg per lane).

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Mix the calculated volume of each protein lysate with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Loading: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of acrylamide in the gel should be chosen based on the molecular weight of the target protein.

  • Electrophoresis: Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Protein Transfer
  • Membrane Preparation: Equilibrate the polyacrylamide gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer. If using a PVDF membrane, activate it first with methanol.

  • Transfer Sandwich Assembly: Assemble the transfer "sandwich" with the gel and membrane in close contact, ensuring no air bubbles are trapped between them.

  • Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.

Immunoblotting
  • Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies to the membrane.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The primary antibody should be specific for the target protein (e.g., anti-TNF-α, anti-cleaved Notch1, anti-phospho-EGFR).

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

Detection and Analysis
  • Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Signal Capture: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading. The effect of this compound is determined by comparing the normalized band intensities in the treated samples to the control samples.

References

Application Notes and Protocols for Cell Migration Assays with (S,S)-TAPI-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, tissue regeneration, and cancer metastasis. The ability to accurately measure and modulate cell migration is therefore of paramount importance in both basic research and therapeutic development. (S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase that cleaves and releases the extracellular domains of various transmembrane proteins, including pro-TNF-α and ligands of the Epidermal Growth Factor Receptor (EGFR). By inhibiting TACE, this compound can effectively modulate signaling pathways that are crucial for cell migration. These application notes provide detailed protocols for utilizing this compound in two common cell migration assays: the Transwell migration assay and the wound healing (scratch) assay.

Mechanism of Action: TACE Inhibition and Cell Migration

TACE (ADAM17) plays a critical role in mediating cell migration through the shedding of various cell surface proteins. The inhibition of TACE by this compound interferes with these processes, leading to a reduction in cell motility.

A key mechanism involves the shedding of EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α). When shed from the cell surface by TACE, these soluble ligands can bind to and activate the EGFR on the same or neighboring cells, initiating downstream signaling cascades that promote migration. The p38 MAPK pathway has been shown to activate TACE, leading to this ligand shedding and subsequent cell migration. By inhibiting TACE, this compound prevents the release of these EGFR ligands, thereby attenuating EGFR signaling and reducing cell migration.

Furthermore, TACE is involved in the processing of other molecules that can influence cell adhesion and migration, including some integrins and matrix metalloproteinases (MMPs). For instance, TAPI-1 has been observed to downregulate the expression of MMP2 in esophageal squamous carcinoma cells, which could contribute to its inhibitory effect on cell invasion and migration.[1]

Data Presentation

The following tables summarize hypothetical quantitative data on the effect of this compound on cell migration. This data is illustrative and intended to serve as a template for presenting experimental results.

Table 1: Dose-Dependent Inhibition of Cancer Cell Migration by this compound in a Transwell Assay

This compound Concentration (µM)Cell Line% Migration Inhibition (Mean ± SD)
0 (Control)TE-10 ± 5.2
1TE-125 ± 6.8
5TE-168 ± 8.1
10TE-185 ± 7.5
20TE-192 ± 6.3
IC50 TE-1 ~3.5 µM
0 (Control)Eca1090 ± 4.9
1Eca10922 ± 5.9
5Eca10965 ± 7.2
10Eca10982 ± 6.8
20Eca10990 ± 5.5
IC50 Eca109 ~3.8 µM

Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions. The IC50 values are estimated from the hypothetical data.

Table 2: Effect of this compound on Wound Closure Rate in a Wound Healing Assay

This compound Concentration (µM)Cell LineWound Closure Rate (µm/hour) (Mean ± SD)% Inhibition of Wound Closure Rate
0 (Control)MDA-MB-23125.5 ± 2.10
1MDA-MB-23118.2 ± 1.828.6
5MDA-MB-2319.8 ± 1.561.6
10MDA-MB-2314.5 ± 1.182.4
20MDA-MB-2312.1 ± 0.891.8
0 (Control)HT-108030.2 ± 2.50
1HT-108021.5 ± 2.028.8
5HT-108011.1 ± 1.763.2
10HT-10805.2 ± 1.382.8
20HT-10802.5 ± 0.991.7

Note: Data are hypothetical and for illustrative purposes. The rate of wound closure can be determined by measuring the change in the wound area over time.

Experimental Protocols

Protocol 1: Transwell Cell Migration Assay

This protocol is adapted for the use of this compound to assess its inhibitory effect on the migration of cancer cells, such as the TE-1 and Eca109 esophageal squamous cell carcinoma lines.[1]

Materials:

  • This compound (stock solution in DMSO)

  • TE-1 or Eca109 cells

  • 24-well Transwell inserts (8.0 µm pore size)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet staining solution

  • Cotton swabs

  • Inverted microscope with a camera

Procedure:

  • Cell Preparation:

    • Culture TE-1 or Eca109 cells to 70-80% confluency.

    • The day before the assay, starve the cells by replacing the growth medium with a serum-free medium or medium containing 0.1% BSA for 18-24 hours.

    • On the day of the assay, detach the cells using trypsin, neutralize with medium containing 10% FBS, and centrifuge.

    • Resuspend the cell pellet in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of cell culture medium containing 10% FBS as a chemoattractant.

    • Prepare different concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) in the serum-free medium containing the cell suspension. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Add 200 µL of the cell suspension with the respective this compound concentration to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

    • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

    • Gently wash the inserts with PBS to remove excess stain and allow them to air dry.

    • Capture images of the stained cells on the membrane using an inverted microscope.

    • To quantify migration, either count the number of migrated cells in several random fields of view or elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control (0 µM).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Wound Healing (Scratch) Assay

This protocol describes a method to assess the effect of this compound on the collective migration of a sheet of cells.

Materials:

  • This compound (stock solution in DMSO)

  • Adherent cell line (e.g., MDA-MB-231, HT-1080)

  • 6-well or 12-well cell culture plates

  • Cell culture medium

  • FBS

  • PBS

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • Inverted microscope with a camera and live-cell imaging capabilities (optional)

Procedure:

  • Cell Seeding:

    • Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells have reached 100% confluency, gently create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.

    • Gently wash the wells with PBS to remove any detached cells and debris.

  • Treatment:

    • Replace the PBS with a fresh culture medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Use a low serum concentration (e.g., 1-2% FBS) to minimize cell proliferation while still allowing for migration. Ensure the final DMSO concentration is consistent across all conditions.

  • Image Acquisition:

    • Immediately after adding the treatment, capture the first image of the wound (Time 0). Mark the location of the image to ensure the same field is captured at subsequent time points.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the wound at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed. For more detailed analysis, use live-cell imaging to capture images more frequently.

  • Data Analysis:

    • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure using the following formula: Rate of wound closure (µm/hour) = (Initial wound width - Final wound width) / Time (hours)

    • Alternatively, calculate the percentage of wound closure at each time point: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100

    • Compare the rates of wound closure between the different this compound concentrations and the control.

Mandatory Visualizations

TACE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Soluble_EGFR_Ligand Soluble EGFR Ligand (e.g., AREG, TGF-α) EGFR EGFR Soluble_EGFR_Ligand->EGFR Binds & Activates Soluble_TNFa Soluble TNF-α Pro_EGFR_Ligand pro-EGFR Ligand Pro_EGFR_Ligand->Soluble_EGFR_Ligand TACE TACE (ADAM17) TACE->Pro_EGFR_Ligand Cleaves pro_TNFa pro-TNF-α TACE->pro_TNFa Cleaves Downstream_Signaling Downstream Signaling (e.g., ERK, Akt) EGFR->Downstream_Signaling pro_TNFa->Soluble_TNFa p38_MAPK p38 MAPK Cell_Migration Cell Migration Downstream_Signaling->Cell_Migration Promotes TAPI1 This compound TAPI1->TACE Inhibits

Caption: TACE signaling pathway and the inhibitory action of this compound.

Transwell_Assay_Workflow Setup Setup Assay: - Add chemoattractant to lower chamber - Add cells + this compound to upper chamber Incubate Incubate for 24 hours (37°C, 5% CO2) Setup->Incubate Remove_NonMigrated Remove Non-Migrated Cells (from upper membrane) Incubate->Remove_NonMigrated Fix_Stain Fix and Stain Migrated Cells (on lower membrane) Remove_NonMigrated->Fix_Stain Quantify Quantify Migration (Microscopy or Absorbance) Fix_Stain->Quantify Analyze Analyze Data: - Calculate % inhibition - Determine IC50 Quantify->Analyze

Caption: Workflow for the Transwell cell migration assay with this compound.

Wound_Healing_Workflow Create_Wound Create Wound (Scratch) in the cell monolayer Treat Treat with this compound in low serum medium Create_Wound->Treat Image_T0 Capture Initial Image (T=0) Treat->Image_T0 Incubate_Image Incubate and Capture Images at regular intervals Image_T0->Incubate_Image Analyze Analyze Images: - Measure wound area over time Incubate_Image->Analyze Calculate Calculate Wound Closure Rate and % Inhibition Analyze->Calculate

Caption: Workflow for the wound healing (scratch) assay with this compound.

References

Application Notes and Protocols for Studying EGFR Signaling with (S,S)-TAPI-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. (S,S)-TAPI-1, an isomer of the broad-spectrum metalloproteinase inhibitor TAPI-1, offers a valuable tool for investigating the intricacies of EGFR signaling. This compound primarily targets the TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is responsible for the ectodomain shedding of various cell surface proteins, including the ligands of the EGFR such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG). By inhibiting TACE, this compound prevents the release of these ligands, thereby blocking the subsequent transactivation of EGFR and the activation of its downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways. These application notes provide a summary of quantitative data, detailed experimental protocols, and visual diagrams to facilitate the use of this compound in studying EGFR signaling.

Data Presentation

The following table summarizes the available quantitative data for TAPI-1 and its analogues. It is important to note that while TAPI-1 is a known inhibitor of TACE and indirectly affects EGFR signaling, specific IC50 values for the inhibition of EGFR, AKT, and ERK phosphorylation by this compound are not extensively reported in publicly available literature. The provided data pertains to the inhibition of TACE activity and its effect on the shedding of other substrates.

CompoundTarget/ProcessAssay SystemIC50 ValueReference
TAPI-1M3-stimulated sAPPα releaseTACE-overexpressing cells0.92 µM[1]
TAPI-1Constitutive sAPPα releaseNon-TACE-overexpressing cells8.09 µM[1]
TAPI-1M3-stimulated sAPPα releaseNon-TACE-overexpressing cells3.61 µM[1]
TAPI-2ADAM17-mediated proliferationMDA-MB-231 breast cancer cellsNot specified, but effective at reducing proliferation[2]
TAPI-1Cisplatin-induced cytotoxicityTE-1 and Eca109 esophageal squamous carcinoma cellsSignificantly lower than control[3]

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway Inhibition by this compound

EGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Pro-EGFR Ligand Pro-EGFR Ligand TACE TACE Pro-EGFR Ligand->TACE Shedding Soluble EGFR Ligand Soluble EGFR Ligand EGFR EGFR Soluble EGFR Ligand->EGFR Binding & Activation TACE->Soluble EGFR Ligand PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation S_S_TAPI_1 This compound S_S_TAPI_1->TACE

Caption: Inhibition of EGFR signaling by this compound.

Experimental Workflow for Studying the Effect of this compound

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., EGFR-dependent cancer cell line) start->cell_culture treatment 2. Treatment - Vehicle Control - this compound (various concentrations) - Positive Control (e.g., EGFR TKI) cell_culture->treatment harvest 3. Cell Harvesting & Lysis treatment->harvest viability_assay 6. Cell Viability Assay (MTT Assay) treatment->viability_assay invasion_assay 7. Cell Invasion Assay (Transwell Assay) treatment->invasion_assay protein_quant 4. Protein Quantification (BCA Assay) harvest->protein_quant western_blot 5. Western Blot Analysis (p-EGFR, p-AKT, p-ERK, Total Proteins) protein_quant->western_blot data_analysis 8. Data Analysis & Interpretation western_blot->data_analysis viability_assay->data_analysis invasion_assay->data_analysis end End data_analysis->end

Caption: General workflow for investigating this compound effects.

Experimental Protocols

Western Blot Analysis of EGFR, AKT, and ERK Phosphorylation

This protocol details the detection of phosphorylated and total EGFR, AKT, and ERK in cell lysates following treatment with this compound.

Materials:

  • EGFR-dependent cancer cell line (e.g., A431, MDA-MB-231)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence detector or X-ray film)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 1-2 hours).

    • Stimulate cells with an EGFR ligand (e.g., EGF or TGF-α) for a short period (e.g., 10-15 minutes) to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To detect total proteins, the membrane can be stripped and re-probed with the corresponding total protein antibodies.

Cell Viability/Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key characteristic of metastasis.

Materials:

  • Cancer cell line

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Serum-free and serum-containing cell culture medium

  • Cotton swabs

  • Methanol or paraformaldehyde for fixation

  • Crystal violet stain (0.1%)

Procedure:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium.

    • Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4-6 hours to allow for gelling.

  • Cell Seeding and Treatment:

    • Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.

    • Add 1 x 10^5 to 2 x 10^5 cells in 200 µL of the cell suspension to the upper chamber of each coated insert.

    • Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours.

  • Staining and Visualization:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes.

    • Stain the cells with 0.1% crystal violet for 15-30 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Count the number of invaded cells in several random fields under a microscope.

    • Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured at 590 nm.

References

Application Notes and Protocols for In Vivo Administration of (S,S)-TAPI-1 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAPI-1 is a potent inhibitor of TNF-α converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17).[1] As an isomer of TAPI-1, it also exhibits inhibitory activity against other matrix metalloproteinases (MMPs).[1] TACE is a critical enzyme responsible for the shedding of the extracellular domains of various cell surface proteins, including the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and ligands for the epidermal growth factor receptor (EGFR).[2][3][4] By inhibiting TACE, this compound blocks the release of these soluble mediators, thereby modulating inflammatory responses and cell signaling pathways. This has positioned this compound and related TACE inhibitors as valuable research tools and potential therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions.

These application notes provide an overview of the in vivo use of this compound in various animal models, detailed experimental protocols, and a summary of quantitative data from relevant studies.

Application Notes

The in vivo administration of this compound, or its racemic mixture TAPI-1, has been explored in several preclinical models to investigate its therapeutic potential.

Cardiovascular Disease Models:

In a rat model of heart failure, intracerebroventricular administration of the TACE inhibitor TAPI-1 was shown to reduce sympathetic nerve activity and decrease blood pressure and heart rate, suggesting a role for central TACE activity in the pathophysiology of heart failure. Another study in a rat model of myocardial infarction demonstrated that targeted delivery of TAPI-1 to the inflamed myocardium improved left ventricular function and mitigated cardiac remodeling.

Cancer Models:

TACE/ADAM17 is a significant target in oncology due to its role in shedding EGFR ligands, which can promote tumor growth, proliferation, and invasion. Inhibition of ADAM17 has been shown to suppress tumor progression in various cancer models, including esophageal squamous cell carcinoma, by inhibiting signaling pathways such as NF-κB. While specific in vivo studies with this compound in cancer models are not extensively detailed in the available literature, the known anti-tumor efficacy of TAPI-1 suggests its potential as an adjuvant therapy.

Inflammatory Disease Models:

Given that TACE is the primary enzyme that releases soluble TNF-α, a key mediator of inflammation, TAPI-1 and its analogs are potent anti-inflammatory agents. TACE inhibitors have shown efficacy in preclinical models of inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from in vivo studies involving TAPI-1 and other TACE inhibitors. Data specifically for the this compound isomer is limited in publicly available literature; therefore, data from studies using TAPI-1 (racemic mixture) are included as a reference.

Table 1: In Vivo Dosing Regimens of TAPI-1 in Animal Models

Animal ModelCompoundDoseRoute of AdministrationDosing ScheduleReference
Heart Failure RatsTAPI-11 µgIntracerebroventricular (ICV)Single dose
Myocardial Infarction RatsTAPI-150 µgIntravenous (IV)Every other day for 4 weeks

Table 2: Pharmacodynamic Effects of TAPI-1 in a Rat Heart Failure Model

ParameterVehicleTAPI-1 (1 µg, ICV)Percent ChangeReference
Mean Arterial Pressure (mmHg)BaselineDecrease of 9.1 ± 1.4-
Heart Rate (bpm)BaselineDecrease of 18.6 ± 2.5-
Renal Sympathetic Nerve Activity (%)BaselineDecrease of 19.4 ± 3.9-

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a stock solution and a working solution of this compound for in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or ddH₂O

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Preparation of Stock Solution (e.g., 16.7 mg/mL):

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in fresh DMSO to achieve a concentration of 16.7 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution. This stock solution can be stored at -20°C for short periods, though fresh preparation is recommended.

  • Preparation of Working Solution (e.g., for a final volume of 1 mL):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 16.7 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture and mix until clear.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • The final concentration of this compound in this working solution will be 1.67 mg/mL.

    • Note: This formulation should be prepared fresh on the day of use.

G cluster_prep Preparation of this compound Working Solution A 1. Prepare Stock Solution This compound in DMSO C 3. Add Stock Solution to PEG300 and mix A->C B 2. Add PEG300 to a sterile tube B->C D 4. Add Tween-80 and mix C->D E 5. Add Saline to final volume D->E F 6. Freshly prepared working solution for injection E->F

Preparation of this compound working solution.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol provides a standard procedure for administering substances via intraperitoneal injection in mice.

Materials:

  • Prepared this compound working solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27G)

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body.

    • Turn the mouse to expose its abdomen, ensuring the head is slightly lower than the body to move the abdominal organs cranially.

  • Injection Site Identification:

    • The injection site is the lower right quadrant of the abdomen. This avoids the cecum, bladder, and major organs.

  • Injection:

    • Disinfect the injection site with a gauze pad soaked in 70% ethanol.

    • Insert the needle, bevel up, at a 30-45° angle into the abdominal cavity.

    • Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.

    • If there is no aspirate, inject the calculated volume of the this compound solution smoothly. The maximum recommended volume is typically 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

Protocol 3: Intravenous (IV) Tail Vein Injection in Rats

This protocol describes the standard procedure for intravenous administration via the lateral tail vein in rats.

Materials:

  • Prepared this compound working solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 23-25G)

  • Rat restrainer

  • Heat lamp or warm water to induce vasodilation

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Place the rat in a suitable restrainer to secure the body and expose the tail.

    • Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to cause vasodilation of the lateral tail veins, making them more visible and accessible.

    • Clean the tail with 70% ethanol.

  • Injection:

    • Identify one of the lateral tail veins.

    • Hold the tail gently and introduce the needle, bevel up, into the vein at a shallow angle.

    • A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the calculated volume of the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

ADAM17/TACE Signaling Pathway

This compound acts by inhibiting ADAM17, which in turn prevents the cleavage and release of multiple transmembrane proteins. This has downstream effects on several signaling pathways, including the TNF-α and EGFR signaling cascades.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space ADAM17 ADAM17 (TACE) sTNF Soluble TNF-α ADAM17->sTNF Cleaves sEGFR_ligand Soluble EGFR Ligands ADAM17->sEGFR_ligand Cleaves proTNF pro-TNF-α EGFR_ligand EGFR Ligands (e.g., TGF-α, AREG) EGFR EGFR ERK_Akt ERK/Akt Activation EGFR->ERK_Akt TNFR TNFR NFkB NF-κB Activation TNFR->NFkB sTNF->TNFR Binds sEGFR_ligand->EGFR Binds TAPI1 This compound TAPI1->ADAM17 Inhibits Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation & Survival ERK_Akt->Proliferation

ADAM17/TACE signaling pathway and its inhibition by this compound.

General Experimental Workflow for an In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a disease-specific animal model.

InVivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Animal Model Induction (e.g., Tumor Xenograft, MI) randomization Randomize Animals into Treatment Groups start->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Disease Progression (e.g., Tumor Volume, Cardiac Function) treatment->monitoring endpoint Endpoint Analysis (e.g., Histology, Biomarker Analysis) monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis

Workflow for an in vivo efficacy study of this compound.

References

Troubleshooting & Optimization

Technical Support Center: TACE Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering a lack of TACE (TNF-α Converting Enzyme, also known as ADAM17) inhibition with the compound (S,S)-TAPI-1.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not inhibiting TACE activity in my assay. What are the most common reasons?

A1: A lack of inhibition can stem from several factors related to the inhibitor itself, the assay conditions, or the biological system. A systematic check of the following is recommended:

  • Inhibitor Integrity and Preparation:

    • Solubility: this compound is typically dissolved in DMSO. Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility[1]. The compound must be fully dissolved before adding it to your assay buffer.

    • Storage and Stability: Improper storage or multiple freeze-thaw cycles can lead to inhibitor degradation[2]. Aliquot the stock solution upon receipt and store it at the recommended temperature.

    • Concentration: Verify the final concentration of this compound in your assay. Its inhibitory concentration (IC50) can vary significantly depending on the cell system and substrate, ranging from low micromolar to higher values[3][4].

  • Assay Conditions:

    • Buffer and pH: Enzyme activity is highly sensitive to pH and buffer components[2]. Ensure your assay buffer is at the optimal pH for TACE activity (typically around 7.4).

    • Temperature: Most enzyme assays should be performed at a consistent, optimal temperature (e.g., room temperature or 37°C). Drastic temperature changes can affect enzyme kinetics.

    • Interfering Substances: Certain substances can interfere with enzymatic assays. Avoid common interferents like EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents like Tween-20 (>1%) in your final reaction mixture unless specified by the protocol.

  • Biological Context and Substrate:

    • Specificity: TAPI-1 and its isomers are known to inhibit other metalloproteinases (MMPs). If the shedding of your protein of interest is not exclusively mediated by TACE in your specific cell model, you may not observe a significant effect. Another protease could be compensating for TACE activity.

    • Cell-Specific Activity: The effectiveness of TACE inhibitors can be cell-type dependent. For example, the IC50 of this compound for inhibiting sAPPα release is different in TACE-overexpressing cells versus non-overexpressing cells.

    • Substrate Type: Whether you are using a recombinant peptide substrate or measuring the shedding of an endogenous cell-surface protein can influence the results. Ensure your detection method is sensitive and specific for the cleaved product.

Q2: What is the difference between TAPI-1 and this compound? Could this be the issue?

A2: Yes, this is a critical point. TAPI-1 is often supplied as a mixture of isomers. This compound is a specific stereoisomer of TAPI-1. Different isomers can have varying potencies and specificities for their targets. If previous literature or experiments in your lab used a TAPI-1 mixture, you may not see identical results with the (S,S) isomer. Always confirm the specific product and isomer you are using and consult literature that has used the same compound.

Q3: My positive control (another TACE inhibitor) works, but this compound does not. What should I check?

A3: If a positive control inhibitor like Marimastat or another validated TACE inhibitor is effective, it confirms that your assay system (enzyme, substrate, buffer) is functional. In this case, the issue is highly specific to the this compound compound.

  • Verify this compound Integrity: Prepare a fresh dilution from a new or properly stored aliquot.

  • Check Concentration Range: You may be using a concentration of this compound that is too low for your specific system. The IC50 for TAPI-1 can be as high as 8.09 μM in some cellular assays. Perform a dose-response curve to determine the effective concentration range.

  • Consider Off-Target Effects: While TAPI-1 is a TACE inhibitor, it is not entirely specific. It's possible that in your system, the positive control has a broader or different inhibitory profile that leads to the desired effect, while the specific activity of this compound does not.

Quantitative Data: Inhibitory Concentrations (IC50)

The following table summarizes reported IC50 values for TAPI compounds. Note the variability based on the assay system.

CompoundTarget/AssayIC50 ValueReference
This compoundTACE-dependent sAPPα release (TACE-overexpressing cells)0.92 µM
This compoundMuscarinic receptor-stimulated sAPPα release3.61 µM
TAPI-1sAPPα release (non-TACE-overexpressing cells)8.09 µM

Visualized Guides and Protocols

Troubleshooting Logic Flow

The following diagram outlines a step-by-step process to diagnose why this compound may not be showing inhibitory activity.

Troubleshooting_Workflow start No TACE Inhibition Observed with this compound check_inhibitor Step 1: Verify Inhibitor Integrity start->check_inhibitor q_inhibitor Is inhibitor properly solved, stored, and at the correct concentration? check_inhibitor->q_inhibitor check_assay Step 2: Validate Assay Conditions q_inhibitor->check_assay Yes solution_inhibitor Solution: Prepare fresh inhibitor stock. Perform dose-response curve. q_inhibitor->solution_inhibitor No q_assay Are buffer, pH, temp, and controls (positive/vehicle) correct? check_assay->q_assay check_bio Step 3: Assess Biological System q_assay->check_bio Yes solution_assay Solution: Optimize assay parameters. Rerun with proper controls. q_assay->solution_assay No q_bio Is TACE the primary sheddase? Is the concentration effective for this cell type? check_bio->q_bio solution_bio Solution: Consider alternative proteases. Use a more specific inhibitor or validate TACE role (e.g., siRNA). q_bio->solution_bio No

Caption: A troubleshooting flowchart for diagnosing failed TACE inhibition experiments.

TACE Signaling Pathway and Inhibition

TACE (ADAM17) is a membrane-bound protease that cleaves the extracellular domain of various proteins, including the precursor of Tumor Necrosis Factor-α (pro-TNF-α). This compound is designed to block this cleavage activity.

TACE_Pathway cluster_cell Cell Membrane proTNF pro-TNF-α (Membrane-Bound) TACE TACE (ADAM17) proTNF->TACE Substrate sTNF Soluble TNF-α (Released) TACE->sTNF Cleaves inhibitor This compound inhibitor->TACE Inhibits TNFR TNF Receptor sTNF->TNFR Binds signaling Downstream Signaling (e.g., NF-κB activation, Inflammation) TNFR->signaling Activates

Caption: Mechanism of TACE-mediated TNF-α shedding and its inhibition by this compound.

Detailed Experimental Protocol

Fluorometric TACE Activity Assay Using Cell Lysates

This protocol is a general guideline for measuring TACE activity from cell extracts using a fluorogenic peptide substrate. It is adapted from standard methodologies.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail (ensure it does not contain metalloprotease inhibitors like EDTA). Keep on ice.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl. Bring to room temperature before use.

  • This compound Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store in aliquots at -20°C or -80°C.

  • TACE Substrate Solution: Prepare a fluorogenic TACE substrate (e.g., QXL™ 520/5-FAM based) by diluting it 1:100 in Assay Buffer. This solution is often light-sensitive and should be prepared fresh for each experiment.

2. Cell Lysate Preparation:

  • Culture cells to ~80-90% confluency. For suspension cells, collect by centrifugation.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold Lysis Buffer to the cell pellet or plate. Scrape adherent cells if necessary.

  • Incubate on ice for 30 minutes with gentle agitation.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the TACE enzyme.

  • Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

3. Assay Procedure:

The following workflow outlines the steps for setting up the enzymatic reaction.

Assay_Workflow step1 1. Add Assay Buffer to wells of a 96-well black plate. step2 2. Add this compound, vehicle (DMSO), or positive control to appropriate wells. step1->step2 step3 3. Add cell lysate (e.g., 20-50 µg total protein) to all wells except the blank. step2->step3 step4 4. Pre-incubate for 10-15 min at RT to allow inhibitor binding. step3->step4 step5 5. Initiate reaction by adding fresh TACE Substrate Solution to all wells. step4->step5 step6 6. Immediately measure fluorescence kinetically (e.g., Ex/Em = 490/520 nm) for 30-60 min. step5->step6

Caption: Experimental workflow for a fluorometric TACE activity assay.

4. Data Analysis:

  • Correct for Background: Subtract the fluorescence readings of the blank (assay buffer + substrate, no lysate) from all other readings.

  • Calculate Reaction Rate: Determine the rate of increase in fluorescence (RFU/min) for each well from the linear portion of the kinetic curve.

  • Normalize Activity: Normalize the reaction rate to the amount of protein added to each well (e.g., RFU/min/µg protein).

  • Determine Inhibition: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle (DMSO) control: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100

  • Plot Dose-Response: Plot the % Inhibition against the log of the inhibitor concentration to determine the IC50 value.

References

Off-target effects of (S,S)-TAPI-1 in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S,S)-TAPI-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions (FAQs) regarding its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is the (S,S) stereoisomer of TAPI-1, a broad-spectrum inhibitor of metalloproteinases. Its primary intended target is Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2][3][4] TACE is responsible for the shedding of the ectodomain of various cell surface proteins, including the precursor of Tumor Necrosis Factor-α (pro-TNF-α).[1]

Q2: What are the known off-target effects of this compound?

This compound is a hydroxamate-based inhibitor, a class of compounds known to chelate the zinc ion in the active site of metalloproteinases. This mechanism leads to broad-spectrum inhibition of other metalloproteinases beyond TACE/ADAM17. The most significant off-target effects of this compound are the inhibition of various Matrix Metalloproteinases (MMPs) and other members of the ADAM family, such as ADAM10.

Q3: Why is it important to consider the off-target effects of this compound in my research?

Inhibition of MMPs and other ADAMs can lead to a wide range of biological consequences that may be independent of TACE/ADAM17 inhibition. These off-target effects can confound experimental results and lead to incorrect interpretations of the biological role of TACE/ADAM17. For instance, MMPs are critically involved in extracellular matrix (ECM) remodeling, cell migration, and the regulation of signaling pathways. Unintended inhibition of MMPs could therefore impact these processes in your experimental system.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound due to its off-target effects.

Issue 1: Unexpected Phenotype Observed Not Consistent with TACE/ADAM17 Inhibition.

  • Problem: You are using this compound to study the role of TACE/ADAM17 in a specific cellular process, but you observe a phenotype that cannot be solely explained by the inhibition of TACE/ADAM17.

  • Possible Cause: The observed phenotype might be a result of the off-target inhibition of other metalloproteinases, particularly MMPs or ADAM10.

  • Troubleshooting Steps:

    • Validate the phenotype with a more specific inhibitor: If available, use a more selective TACE/ADAM17 inhibitor with a different chemical scaffold to see if the phenotype persists.

    • Use a genetic approach: Employ siRNA, shRNA, or CRISPR/Cas9 to specifically knock down TACE/ADAM17 expression. If the phenotype is not replicated with genetic knockdown, it is likely an off-target effect of this compound.

    • Rescue experiment: If you suspect inhibition of a specific MMP is causing the phenotype, you can try to rescue the effect by adding the active form of that MMP to your experimental system.

    • Activity-based profiling: Use activity-based probes to identify which other metalloproteinases are being inhibited by this compound in your specific experimental setup.

Issue 2: Discrepancy Between in vitro and in vivo Results.

  • Problem: this compound shows a clear effect on TACE/ADAM17 activity in an in vitro assay, but the results in a cellular or in vivo model are different or less pronounced.

  • Possible Cause: The local concentration of this compound reaching the target enzyme in a complex biological system might be different from the in vitro conditions. Furthermore, off-target effects on other proteases in the cellular environment could trigger compensatory signaling pathways.

  • Troubleshooting Steps:

    • Verify cellular uptake and stability: Confirm that this compound is cell-permeable and stable in your cell culture medium or in vivo model.

    • Dose-response curve: Perform a careful dose-response analysis in your cellular model to determine the optimal concentration.

    • Investigate compensatory mechanisms: The inhibition of multiple metalloproteinases can lead to complex feedback loops. Analyze the expression and activity of other related proteases in response to this compound treatment.

Issue 3: Cell Viability is Affected at Concentrations Used for TACE/ADAM17 Inhibition.

  • Problem: You observe a decrease in cell viability when treating cells with this compound at concentrations intended to inhibit TACE/ADAM17.

  • Possible Cause: Broad-spectrum inhibition of MMPs can interfere with essential cellular processes, leading to cytotoxicity. This is a known issue with broad-spectrum hydroxamate-based inhibitors.

  • Troubleshooting Steps:

    • Determine the IC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells.

    • Work below the toxic concentration: Whenever possible, use this compound at a concentration that effectively inhibits TACE/ADAM17 but is below the threshold for cytotoxicity.

    • Use appropriate controls: Always include a vehicle-only control and consider using a less potent, structurally related compound as a negative control to ensure the observed effects are not due to non-specific toxicity.

Quantitative Data on Inhibitor Activity

The following table summarizes the available inhibitory concentration (IC50) values for TAPI-1. It is important to note that much of the publicly available data does not distinguish between the different stereoisomers of TAPI-1. The activity of this compound is expected to be similar to the racemic mixture or the unspecified TAPI-1.

TargetInhibitorIC50 (nM)Notes
ADAM17/TACE TAPI-15.3 - 541The wide range reflects different assay conditions and substrates used.
ADAM10 GI254023X (similar hydroxamate inhibitor)5.3Data for a similar inhibitor highlights potent ADAM10 inhibition.
MMP-1 GI254023X (similar hydroxamate inhibitor)108Data for a similar inhibitor.
MMP-9 TAPI-1-Known to be inhibited, but specific IC50 for this compound is not readily available.
Other MMPs TAPI-1-Broadly inhibits various MMPs, but a detailed selectivity profile is lacking in public literature.

Note: The lack of a comprehensive public selectivity profile for this compound against a wide panel of MMPs is a significant limitation. Researchers should exercise caution and ideally perform their own selectivity profiling for the MMPs relevant to their experimental system.

Experimental Protocols

1. General MMP Activity Assay using a Fluorogenic Substrate

This protocol provides a general method to assess the inhibitory activity of this compound against a specific MMP.

  • Materials:

    • Recombinant active MMP enzyme of interest.

    • Fluorogenic MMP substrate (e.g., a FRET-based peptide).

    • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).

    • This compound stock solution (in DMSO).

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (DMSO in Assay Buffer).

    • In the microplate, add the diluted this compound or vehicle control.

    • Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic MMP substrate to each well.

    • Immediately start monitoring the fluorescence intensity kinetically over time using the microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

2. TACE/ADAM17 Inhibition Assay

This protocol is specifically for measuring the inhibition of TACE/ADAM17 activity.

  • Materials:

    • Recombinant human TACE/ADAM17 enzyme.

    • TACE-specific fluorogenic substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2).

    • TACE Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0).

    • This compound stock solution (in DMSO).

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Follow the same steps for inhibitor and enzyme preparation as in the general MMP activity assay, using the TACE-specific reagents.

    • In the microplate, add the diluted this compound or vehicle control.

    • Add the recombinant TACE/ADAM17 enzyme and incubate for 5-10 minutes at 37°C.

    • Start the reaction by adding the TACE fluorogenic substrate.

    • Monitor fluorescence kinetically at an excitation wavelength of ~320-340 nm and an emission wavelength of ~405-450 nm.

    • Calculate the reaction rates and determine the IC50 for this compound against TACE/ADAM17.

Visualizations

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro-TNFa pro-TNF-α sTNFa Soluble TNF-α pro-TNFa->sTNFa TACE TACE (ADAM17) TACE->pro-TNFa Cleaves TNFR TNF Receptor Inflammation Inflammation TNFR->Inflammation Activates TAPI-1 This compound TAPI-1->TACE Inhibits sTNFa->TNFR Binds

Caption: TACE/ADAM17 signaling and its inhibition by this compound.

Off_Target_Effects cluster_targets Potential Targets of this compound cluster_outcomes Biological Outcomes TAPI-1 This compound TACE TACE (ADAM17) (On-Target) TAPI-1->TACE Inhibits MMPs MMPs (MMP-1, -2, -9, etc.) (Off-Target) TAPI-1->MMPs Inhibits ADAM10 ADAM10 (Off-Target) TAPI-1->ADAM10 Inhibits Shedding Reduced shedding of TNF-α, cytokine receptors TACE->Shedding ECM Altered ECM Remodeling, Cell Migration MMPs->ECM Notch Altered Notch Signaling ADAM10->Notch

Caption: On-target vs. off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check Is the phenotype consistent with known TACE/ADAM17 function? Start->Check OnTarget Likely an on-target effect. Proceed with further validation. Check->OnTarget Yes OffTarget Suspect off-target effect. Check->OffTarget No Validate Validate with: - More specific inhibitor - Genetic knockdown (siRNA/CRISPR) - Rescue experiment OffTarget->Validate Conclusion Conclude if effect is on- or off-target. Validate->Conclusion

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Validating the Inhibitory Effect of (S,S)-TAPI-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,S)-TAPI-1, a potent inhibitor of ADAM17/TACE.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the more active stereoisomer of TAPI-1, a broad-spectrum inhibitor of metalloproteinases.[1][2] Its primary mechanism of action is the inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17).[2][3] By inhibiting ADAM17, this compound blocks the shedding of the extracellular domains of various membrane-bound proteins, including pro-TNF-α, leading to a reduction in soluble TNF-α levels.[2] It also inhibits other matrix metalloproteinases (MMPs).

Q2: What are the key differences between this compound and TAPI-1?

A2: this compound is a specific stereoisomer of TAPI-1. While both inhibit ADAM17 and MMPs, this compound is generally considered to be the more potent isomer. When conducting experiments, using the specific (S,S) isomer can lead to more precise and potent inhibition of the target enzyme.

Q3: What are the known off-target effects of this compound?

A3: this compound, like its racemic mixture TAPI-1, is not entirely specific for ADAM17 and can inhibit other metalloproteinases, particularly various Matrix Metalloproteinases (MMPs). This lack of absolute specificity is a critical consideration in experimental design and data interpretation. It is advisable to perform counter-screening against a panel of related MMPs to assess the selectivity of the inhibitory effects observed in your specific experimental system.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes. When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental validation of this compound's inhibitory effect.

Issue 1: Inconsistent or No Inhibition Observed in Cell-Based Assays

  • Possible Cause: Poor solubility or precipitation of this compound in the culture medium.

    • Troubleshooting Steps:

      • Ensure the final DMSO concentration in the culture medium is as low as possible and consistent across all wells.

      • When diluting the DMSO stock solution, add it to the medium with gentle mixing to prevent localized high concentrations that can lead to precipitation.

      • Visually inspect the culture medium for any signs of precipitation after adding this compound.

      • Consider using a pre-warmed medium for dilution.

  • Possible Cause: Degradation of this compound.

    • Troubleshooting Steps:

      • Use freshly prepared working solutions for each experiment.

      • Avoid prolonged exposure of the compound to light and elevated temperatures.

      • Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Possible Cause: Cell line-specific factors.

    • Troubleshooting Steps:

      • Confirm that the chosen cell line expresses a functional form of ADAM17.

      • Verify that the substrate being measured (e.g., TNF-α, sAPPα) is indeed shed by ADAM17 in your specific cell line.

      • Optimize the cell seeding density and treatment duration, as these can influence the observed inhibitory effect.

Issue 2: High Background Signal in Enzymatic Assays

  • Possible Cause: Autohydrolysis of the fluorescent substrate.

    • Troubleshooting Steps:

      • Run a "substrate only" control (without the enzyme) to determine the rate of spontaneous substrate degradation.

      • Subtract the background fluorescence from all measurements.

      • Ensure the assay buffer has the correct pH and ionic strength as recommended by the substrate manufacturer.

  • Possible Cause: Contamination of reagents or enzyme preparation.

    • Troubleshooting Steps:

      • Use high-purity recombinant ADAM17.

      • Filter all buffers and solutions through a 0.22 µm filter.

      • Run a "no enzyme" control to check for any contaminating protease activity in the assay components.

Issue 3: Unexpected Cellular Effects or Cytotoxicity

  • Possible Cause: Off-target effects of this compound.

    • Troubleshooting Steps:

      • Perform a dose-response experiment to determine the optimal concentration range for ADAM17 inhibition without causing significant cytotoxicity.

      • Use a lower concentration of this compound in combination with a shorter incubation time.

      • Include a positive control for cytotoxicity to ensure the assay is working correctly.

      • Consider using a more specific ADAM17 inhibitor if available and appropriate for your experimental goals.

  • Possible Cause: Solvent (DMSO) toxicity.

    • Troubleshooting Steps:

      • Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.1%).

      • Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound and TAPI-1 against ADAM17/TACE

CompoundTargetAssay TypeIC₅₀Reference
This compoundTACEMuscarinic Acetylcholine Receptor M3-stimulated sAPPα release3.61 µM
This compoundTACETACE-dependent sAPPα release in TACE-overexpressing cells0.92 µM
This compoundTACEsAPPα release in non-TACE-overexpressing cells8.09 µM
TAPI-1TACE/ADAM17Inhibition of TNF-α shedding-

Note: IC₅₀ values can vary depending on the specific assay conditions, substrate used, and cell type. It is recommended to determine the IC₅₀ in your own experimental system.

Experimental Protocols

Protocol 1: In Vitro Fluorogenic Assay for ADAM17 Inhibition

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on ADAM17 activity.

  • Reagents and Materials:

    • Recombinant human ADAM17

    • Fluorogenic ADAM17 substrate (e.g., a peptide with a quenched fluorophore)

    • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 100 mM NaCl, pH 7.5)

    • This compound

    • DMSO

    • Black 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control with the same final DMSO concentration.

    • In a 96-well plate, add the diluted this compound or vehicle control.

    • Add recombinant ADAM17 to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) at 37°C.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the inhibitor concentration and determine the IC₅₀ value.

Protocol 2: Cell-Based TNF-α Shedding Assay

This protocol outlines a method to assess the ability of this compound to inhibit the release of soluble TNF-α from cells.

  • Reagents and Materials:

    • A suitable cell line that releases TNF-α upon stimulation (e.g., THP-1 monocytes)

    • Cell culture medium

    • Stimulating agent (e.g., Lipopolysaccharide - LPS or Phorbol 12-myristate 13-acetate - PMA)

    • This compound

    • DMSO

    • 96-well cell culture plate

    • Human TNF-α ELISA kit

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare various concentrations of this compound in cell culture medium. Include a vehicle control with the same final DMSO concentration.

    • Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate agent (e.g., LPS or PMA) to induce TNF-α shedding.

    • Incubate the cells for a predetermined time (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Plot the TNF-α concentration against the inhibitor concentration to determine the inhibitory effect.

Protocol 3: Western Blot Analysis of sAPPα Release

This protocol describes how to validate the inhibition of amyloid precursor protein (APP) shedding by this compound.

  • Reagents and Materials:

    • Cell line expressing APP (e.g., SH-SY5Y, HEK293)

    • Cell culture medium

    • This compound

    • DMSO

    • Cell lysis buffer

    • Protein concentration assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis equipment

    • Western blot transfer system

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the N-terminus of APP (to detect sAPPα)

    • Secondary antibody conjugated to HRP

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and treat with varying concentrations of this compound as described in the TNF-α shedding assay.

    • Collect the conditioned medium and lyse the cells to obtain cell lysates.

    • Determine the total protein concentration in the cell lysates.

    • Concentrate the conditioned medium if necessary.

    • Load equal volumes of conditioned medium (normalized to total cell protein) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against sAPPα.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative amount of sAPPα released at different inhibitor concentrations.

Visualizations

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space pro_TNFa pro-TNF-α ADAM17 ADAM17 (TACE) pro_TNFa->ADAM17 Substrate sTNFa Soluble TNF-α ADAM17->sTNFa Cleavage sEGFR_ligand Soluble EGFR Ligand ADAM17->sEGFR_ligand Cleavage sAPPa sAPPα ADAM17->sAPPa Cleavage EGFR_ligand pro-EGFR Ligand EGFR_ligand->ADAM17 Substrate APP APP APP->ADAM17 Substrate SS_TAPI_1 This compound SS_TAPI_1->ADAM17 Inhibition

Caption: ADAM17-mediated shedding and its inhibition by this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits ADAM17 enzymatic_assay In Vitro Enzymatic Assay (Fluorogenic Substrate) start->enzymatic_assay cell_based_assay Cell-Based Assay (e.g., TNF-α Shedding) start->cell_based_assay data_analysis Data Analysis (IC₅₀ Determination) enzymatic_assay->data_analysis western_blot Biochemical Analysis (e.g., Western Blot for sAPPα) cell_based_assay->western_blot western_blot->data_analysis conclusion Conclusion: Validate Inhibitory Effect data_analysis->conclusion

Caption: A typical experimental workflow for validating this compound inhibitory activity.

Troubleshooting_Logic start Problem: Inconsistent/No Inhibition solubility Check Solubility/ Precipitation start->solubility stability Check Compound Stability start->stability cell_health Assess Cell Viability/ ADAM17 Expression start->cell_health assay_conditions Verify Assay Conditions (Controls, Reagents) start->assay_conditions resolve Problem Resolved solubility->resolve stability->resolve cell_health->resolve assay_conditions->resolve

Caption: A logical troubleshooting workflow for this compound experiments.

References

Long-term stability of (S,S)-TAPI-1 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of (S,S)-TAPI-1 stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] Some suppliers also provide solubility information for methanol. It is crucial to use fresh, high-purity, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Q2: What are the recommended storage conditions and expected stability for this compound stock solutions?

A2: this compound stock solutions should be stored at low temperatures to ensure long-term stability. The stability period can vary between suppliers. For optimal stability, it is recommended to store aliquoted stock solutions at -80°C.[3]

Q3: Should I aliquot my this compound stock solution?

A3: Yes, it is highly recommended to aliquot your stock solution into single-use volumes before storage. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound and compromise its activity.

Q4: What should I do if I observe precipitation in my stock solution upon thawing?

A4: If you observe precipitation, you can gently warm the solution to 37°C and use sonication to aid in redissolving the compound. However, if the precipitate does not redissolve, the solution may be compromised and should not be used. To prevent precipitation, ensure you are using a suitable solvent and concentration.

Q5: How should I prepare working solutions from the stock solution for in vivo or in vitro experiments?

A5: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use. For in vitro studies, dilute the stock solution with the appropriate cell culture medium or buffer immediately before use. A protocol for preparing a working solution for in vivo use might involve a vehicle of DMSO, PEG300, Tween80, and ddH2O.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity in the assay 1. Improper storage of stock solution. 2. Multiple freeze-thaw cycles. 3. Degradation of the compound.1. Verify that the stock solution was stored at the recommended temperature (-20°C or -80°C). 2. Always aliquot stock solutions to avoid repeated freezing and thawing. 3. Prepare a fresh stock solution from powder. If the issue persists, consider performing a stability analysis of your stock solution (see Experimental Protocols).
Precipitation in stock or working solution 1. Poor solubility in the chosen solvent. 2. The concentration is too high. 3. The solvent has absorbed moisture (especially DMSO).1. Ensure you are using a recommended solvent like high-quality, anhydrous DMSO. 2. Check the solubility data from the supplier and consider preparing a less concentrated stock solution. 3. Use fresh, anhydrous DMSO for preparing new stock solutions. Gentle warming (37°C) and sonication can help redissolve the compound.
Inconsistent experimental results 1. Inconsistent concentration of the working solution. 2. Degradation of the stock solution over time.1. Ensure accurate and consistent dilution of the stock solution for each experiment. 2. Use a fresh aliquot for each experiment. If the stock is old, consider preparing a new one. The stability of stock solutions can vary depending on storage conditions and handling.

Data on Stock Solution Stability

The long-term stability of this compound stock solutions can vary based on the supplier and storage conditions. Below is a summary of stability data from various sources.

Supplier Storage Temperature Solvent Reported Stability
MedchemExpress-80°CNot Specified6 months
-20°CNot Specified1 month
Sigma-Aldrich-20°CDMSO/MethanolUp to 1 month
Selleck Chemicals-80°CDMSO1 year
-20°CDMSO1 month
GlpBio-80°CDMSO6 months
-20°CDMSO1 month

Experimental Protocols

Protocol for Assessing Stock Solution Stability via HPLC

This protocol outlines a method to assess the long-term stability of this compound stock solutions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound in a stock solution over time to determine its degradation rate under specific storage conditions.

Materials:

  • This compound stock solution in DMSO

  • This compound powder (for creating a fresh reference standard)

  • HPLC-grade DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

Methodology:

  • Preparation of Reference Standard:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve it in a known volume of HPLC-grade DMSO to create a fresh stock solution of known concentration (e.g., 10 mM). This will serve as the time-zero reference standard.

  • Sample Preparation:

    • At each time point (e.g., 0, 1, 3, 6 months), take an aliquot of the stored this compound stock solution.

    • Dilute both the stored sample and the fresh reference standard to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase or a compatible solvent.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate C18 column.

    • Establish a suitable mobile phase gradient. A common starting point for small molecules is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared samples (reference standard and stored sample).

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms for both the reference standard and the stored sample.

    • Calculate the percentage of remaining this compound in the stored sample relative to the fresh reference standard using the following formula: % Remaining = (Peak Area of Stored Sample / Peak Area of Reference Standard) * 100

    • A significant decrease in the percentage remaining over time indicates degradation of the stock solution.

Visualizations

Signaling Pathway of TACE Inhibition

This compound is an inhibitor of TNF-α Converting Enzyme (TACE), also known as ADAM17. TACE is a metalloproteinase responsible for the "shedding" of the extracellular domains of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α. By inhibiting TACE, this compound blocks the release of soluble TNF-α, thereby reducing its downstream inflammatory signaling.

TACE_Inhibition_Pathway proTNF Pro-TNF-α (Membrane-bound) sTNF Soluble TNF-α (Released) proTNF->sTNF Shedding TACE TACE (ADAM17) TACE->proTNF TNFR TNF Receptor sTNF->TNFR Binds to Inflammation Inflammatory Signaling TNFR->Inflammation TAPI1 This compound TAPI1->TACE Inhibits

Caption: TACE inhibition by this compound blocks TNF-α release.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the long-term stability of this compound stock solutions.

Stability_Workflow start Start: Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials start->aliquot store Store at -20°C or -80°C aliquot->store timepoint Time Points (0, 1, 3, 6 months) store->timepoint sample Retrieve Stored Sample Aliquot timepoint->sample standard Prepare Fresh Reference Standard timepoint->standard hplc Analyze both by HPLC sample->hplc standard->hplc analyze Compare Peak Areas & Calculate % Remaining hplc->analyze end End: Determine Stability analyze->end

Caption: Workflow for assessing this compound stock solution stability.

References

Interpreting unexpected results with (S,S)-TAPI-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with (S,S)-TAPI-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active stereoisomer of TAPI-1, a broad-spectrum hydroxamate-based inhibitor of metalloproteinases. Its primary mechanism of action involves the chelation of the zinc ion within the active site of these enzymes, thereby blocking their proteolytic activity. The main targets of this compound are Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), and various Matrix Metalloproteinases (MMPs).[1] By inhibiting these enzymes, this compound prevents the shedding of the extracellular domains of various cell surface proteins, including cytokines and their receptors.[1]

Q2: What are the known downstream signaling pathways affected by this compound?

This compound can influence multiple signaling pathways due to its inhibitory effect on ADAM17 and MMPs. Key affected pathways include:

  • NF-κB Signaling: By inhibiting TACE, this compound can suppress the release of Tumor Necrosis Factor-α (TNF-α), a potent activator of the NF-κB pathway. This can lead to decreased inflammation and cell survival in some contexts.[2][3]

  • EGFR Signaling: ADAM17 is responsible for shedding EGFR (Epidermal Growth Factor Receptor) ligands such as amphiregulin and TGF-α. Inhibition of ADAM17 by this compound can therefore attenuate EGFR signaling, which is often associated with cell proliferation and survival.[4]

  • Notch Signaling: ADAM17 can cleave and activate Notch receptors, playing a role in cell fate decisions. Inhibition of ADAM17 may therefore modulate Notch signaling.

Q3: I am not seeing the expected decrease in cell viability after treating my cancer cells with this compound. What could be the reason?

This is a pertinent question, as the effects of broad-spectrum metalloproteinase inhibitors can be context-dependent and sometimes paradoxical. Here are a few potential reasons:

  • "Protective" MMPs: Some MMPs have been shown to have anti-tumorigenic or pro-apoptotic functions. Broad-spectrum inhibition by this compound might inadvertently block these protective MMPs, leading to a net effect of sustained or even increased cell viability.

  • Off-Target Effects: While primarily targeting ADAM17 and MMPs, this compound may have off-target effects that could promote cell survival in certain cell lines.

  • Redundant Pathways: Cells may activate compensatory signaling pathways to overcome the inhibition of ADAM17 and MMPs, thus maintaining their viability.

  • Cell Line Specificity: The response to this compound can be highly dependent on the specific genetic and signaling background of the cell line being used.

Q4: Can this compound induce apoptosis? I am seeing an unexpected increase in apoptosis markers.

While often used to inhibit processes that promote cell survival, inhibition of ADAM17 and MMPs can, in some contexts, lead to an increase in apoptosis. For instance, by preventing the shedding of pro-apoptotic ligands or their receptors, this compound could potentiate apoptotic signaling. Additionally, some studies have shown that MMP inhibitors can enhance the apoptotic effects of other agents.

Q5: What is the recommended solvent and storage condition for this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. Working solutions should be freshly prepared from the stock solution.

Troubleshooting Guide

Unexpected Results in Cell Viability Assays
Observed Result Potential Cause Troubleshooting Steps
No change or increased cell viability where a decrease is expected. 1. Inhibition of "protective" MMPs: Some MMPs can have anti-tumor effects.1a. Use a more specific inhibitor for the pro-tumorigenic MMP you are targeting, if available.1b. Analyze the expression profile of different MMPs in your cell line.
2. Cell line resistance: The specific signaling network of your cells may be insensitive to ADAM17/MMP inhibition.2a. Try a different cell line to see if the effect is reproducible.2b. Combine this compound with an inhibitor of a potential compensatory pathway.
3. Sub-optimal inhibitor concentration: The concentration of this compound may be too low to elicit a response.3a. Perform a dose-response curve to determine the optimal concentration for your cell line.
4. Degradation of the inhibitor: The compound may not be stable in your cell culture medium over the course of the experiment.4a. Replenish the medium with fresh inhibitor at regular intervals for long-term assays.
Increased cell death at very low concentrations (Hormesis-like effect). Paradoxical signaling: Low-dose inhibition might trigger unexpected pro-apoptotic or anti-proliferative pathways.Investigate the dose-response relationship carefully and consider exploring the mechanism at these lower concentrations.
Unexpected Results in Apoptosis Assays
Observed Result Potential Cause Troubleshooting Steps
No induction of apoptosis where expected. 1. Predominantly cytostatic effect: this compound may be causing cell cycle arrest rather than apoptosis in your cell line.1a. Perform cell cycle analysis (e.g., by flow cytometry) to investigate cell cycle distribution.1b. Use a different apoptosis assay that measures an earlier event (e.g., Annexin V staining vs. TUNEL).
2. Activation of pro-survival pathways: Inhibition of shedding of certain factors might paradoxically activate pro-survival signals.2a. Analyze the activation status of known pro-survival pathways (e.g., Akt, ERK) by Western blot.
Increased apoptosis where a decrease is expected. Inhibition of shedding of anti-apoptotic factors: this compound may be preventing the release of soluble decoy receptors or anti-apoptotic ligands.Investigate the shedding of known anti-apoptotic molecules in your system.
Unexpected Results in Western Blotting
Observed Result Potential Cause Troubleshooting Steps
No change in the levels of the cleaved (soluble) form of the target protein. 1. Target protein is not a substrate for ADAM17 or MMPs in your system. 1a. Confirm from the literature that your protein of interest is a known substrate.1b. Use a positive control cell line or condition where shedding is known to occur.
2. Insufficient inhibition: The concentration of this compound may be too low.2a. Increase the concentration of this compound.
3. Antibody recognizes both the full-length and cleaved forms equally. 3a. Use an antibody that is specific to the cleaved ectodomain.
Unexpected changes in the levels of unrelated proteins. Off-target effects or indirect signaling consequences: this compound is a broad-spectrum inhibitor and can have wide-ranging effects on cellular signaling.Acknowledge the broad-spectrum nature of the inhibitor and interpret results with caution. Consider using more specific inhibitors or genetic knockdown approaches to validate findings.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-FITC negative and PI negative: Live cells

    • Annexin V-FITC positive and PI negative: Early apoptotic cells

    • Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative and PI positive: Necrotic cells

Western Blot Protocol
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling_Pathways_Affected_by_SS_TAPI_1 cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Pro-TNFa Pro-TNFa TNFa TNFa Pro-TNFa->TNFa Pro-EGFR_Ligand Pro-EGFR_Ligand EGFR_Ligand EGFR_Ligand Pro-EGFR_Ligand->EGFR_Ligand ADAM17 ADAM17 ADAM17->Pro-TNFa Cleaves ADAM17->Pro-EGFR_Ligand Cleaves EGFR EGFR EGFR_Pathway EGFR_Pathway EGFR->EGFR_Pathway Leads to TNFR TNFR NFkB_Pathway NFkB_Pathway TNFR->NFkB_Pathway Leads to TNFa->TNFR Activates EGFR_Ligand->EGFR Activates Inflammation Inflammation NFkB_Pathway->Inflammation Proliferation_Survival Proliferation_Survival EGFR_Pathway->Proliferation_Survival S_S_TAPI_1 S_S_TAPI_1 S_S_TAPI_1->ADAM17 Inhibits

Caption: Signaling pathways affected by this compound.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting Phase Experiment_Design Experiment_Design Execution Execution Experiment_Design->Execution Data_Analysis Data_Analysis Execution->Data_Analysis Unexpected_Result Unexpected_Result Data_Analysis->Unexpected_Result Expected_Result Expected_Result Data_Analysis->Expected_Result Review_Protocol Review_Protocol Unexpected_Result->Review_Protocol Check_Reagents Check_Reagents Unexpected_Result->Check_Reagents Consult_Literature Consult_Literature Unexpected_Result->Consult_Literature Modify_Experiment Modify_Experiment Review_Protocol->Modify_Experiment Check_Reagents->Modify_Experiment Consult_Literature->Modify_Experiment Modify_Experiment->Execution Re-run

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Guide to (S,S)-TAPI-1 and TAPI-0: Efficacy and Stability in Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate enzyme inhibitors is a critical step. This guide provides a detailed comparison of (S,S)-TAPI-1 and TAPI-0, two closely related hydroxamate-based inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM17) and other matrix metalloproteinases (MMPs). We will delve into their comparative efficacy, stability, and the experimental protocols used to evaluate these properties.

Executive Summary

This compound and TAPI-0 are potent metalloproteinase inhibitors that function by chelating the active site zinc ion. While both compounds exhibit inhibitory activity against TACE and other MMPs, TAPI-1, a structural analog of TAPI-0, is reported to have greater stability in serum, a crucial parameter for its utility in biological assays and potential therapeutic applications. This compound is an isomer of TAPI-1 and also demonstrates robust inhibitory effects. This guide presents the available quantitative data on their efficacy and provides a framework for the experimental evaluation of these inhibitors.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the efficacy of this compound and TAPI-0 against their primary target, TACE (ADAM17). It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the substrate used and the cellular context.

CompoundTargetAssay ConditionIC50 ValueReference
TAPI-0 TACE (ADAM17)Enzyme activity assay100 nM
TAPI-1 TACE (ADAM17)TACE-dependent sAPPα release in co-transfected HEK293 cells920 nM
Constitutive sAPPα release in HEK293 cells8.09 µM[1]
Muscarinic receptor-stimulated sAPPα release in HEK293 cells3.61 µM[1]
This compound TACE (ADAM17)TACE-dependent sAPPα release in TACE-overexpressing cells0.92 µM
Muscarinic acetylcholine receptor M3-stimulated sAPPα release3.61 µM
sAPPα release in non-TACE-overexpressing cells8.09 µM

Note on Stability: While direct quantitative comparative stability data is limited in the reviewed literature, TAPI-1 is consistently described as being more stable in serum than its structural analog, TAPI-0. This enhanced stability is a significant advantage for in vitro and in vivo studies that require prolonged incubation times. The stability of this compound relative to TAPI-0 has not been explicitly reported in the available literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures for evaluating these inhibitors, the following diagrams are provided in the DOT language for Graphviz.

Mechanism of TACE Inhibition

The primary mechanism of action for both this compound and TAPI-0 involves the inhibition of TACE (ADAM17), a key enzyme in the "shedding" of various cell surface proteins, including the precursor of Tumor Necrosis Factor-α (pro-TNF-α).

Mechanism of TACE Inhibition by TAPI Compounds pro_TNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α (sTNF-α) pro_TNF->sTNF Cleavage by TACE TACE TACE (ADAM17) Inflammation Inflammatory Response sTNF->Inflammation TAPI This compound / TAPI-0 TAPI->TACE Inhibits Workflow for Fluorometric TACE Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - TACE Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitor (this compound or TAPI-0) Incubate Incubate TACE with Inhibitor Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

References

A Comparative Guide to ADAM17 Inhibitors: Benchmarking (S,S)-TAPI-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S,S)-TAPI-1 with other inhibitors of A Disintegrin and Metalloproteinase 17 (ADAM17). ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the release of various cell surface proteins, making it a key therapeutic target in inflammation, cancer, and other diseases. This guide summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes to aid in the selection and application of ADAM17 inhibitors.

Introduction to this compound and Other ADAM17 Inhibitors

This compound is a stereoisomer of the well-known broad-spectrum metalloproteinase inhibitor, TAPI-1.[1] Like its parent compound, this compound functions as an inhibitor of TACE/ADAM17 and various matrix metalloproteinases (MMPs).[1][2] Its inhibitory activity is crucial for preventing the shedding of numerous cell surface proteins, including the ectodomain of the amyloid precursor protein (APP).[1]

The landscape of ADAM17 inhibitors is diverse, ranging from broad-spectrum agents like the TAPI series to highly selective molecules. These inhibitors are generally classified based on their chemical structure and mechanism of action, with many featuring a zinc-binding group, such as a hydroxamate, that chelates the zinc ion in the enzyme's active site. More recent developments have led to non-zinc-binding, exosite inhibitors that offer greater selectivity.

Quantitative Comparison of ADAM17 Inhibitors

The efficacy and selectivity of various ADAM17 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for this compound and a selection of other inhibitors against ADAM17 and other metalloproteinases, providing a basis for comparing their potency and specificity.

Table 1: IC50 Values of this compound in Cellular Assays
CompoundAssay ConditionIC50 (µM)
This compoundMuscarinic M3 receptor-stimulated sAPPα release3.61[1]
This compoundTACE-dependent sAPPα release in TACE-overexpressing cells0.92
This compoundsAPPα release in non-TACE-overexpressing cells8.09
Table 2: Comparative IC50 Values of Various ADAM17 Inhibitors
InhibitorADAM17 (nM)ADAM10 (nM)Other MMPs (nM)
TAPI-0 100-General MMP inhibitor
TAPI-1 --Broad-spectrum MMP and ADAM inhibitor
TAPI-2 120 (Kᵢ)-IC50 = 20,000 (MMP)
INCB3619 1422IC50 = 772 (MMP-14/MT1-MMP)
KP-457 11.1748MMP2 (717), MMP3 (9760), MMP8 (2200), MMP9 (5410), MMP13 (930), MMP14 (2140), MMP17 (7100)
GW280264X 8.011.5-
TMI-2 2-Enhanced selectivity over various MMPs compared to older compounds

Note: IC50 values can vary depending on the specific assay conditions. Kᵢ denotes the inhibition constant.

Key Signaling Pathways Involving ADAM17

ADAM17 plays a pivotal role in several critical signaling pathways by cleaving and releasing the ectodomains of transmembrane proteins. Understanding these pathways is essential for appreciating the functional consequences of ADAM17 inhibition.

ADAM17-Mediated TNF-α Signaling

ADAM17 is the primary enzyme responsible for the shedding of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. Inhibition of ADAM17 blocks the release of soluble TNF-α, thereby attenuating inflammatory responses.

ADAM17_TNFa_Pathway ADAM17-Mediated TNF-α Signaling Pathway Pro-TNF-α Pro-TNF-α ADAM17 ADAM17 Pro-TNF-α->ADAM17 Cleavage Soluble TNF-α Soluble TNF-α ADAM17->Soluble TNF-α Releases TNFR TNFR Soluble TNF-α->TNFR Binds Inflammatory Response Inflammatory Response TNFR->Inflammatory Response Activates

Caption: ADAM17 cleaves pro-TNF-α to release soluble TNF-α, which activates inflammatory signaling.

ADAM17 and EGFR Ligand Shedding

ADAM17 cleaves and activates ligands for the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG). This process is crucial for cell proliferation, differentiation, and survival.

ADAM17_EGFR_Pathway ADAM17-Mediated EGFR Ligand Shedding Pro-EGFR Ligands Pro-TGF-α Pro-AREG ADAM17 ADAM17 Pro-EGFR Ligands->ADAM17 Cleavage Soluble EGFR Ligands TGF-α AREG ADAM17->Soluble EGFR Ligands Releases EGFR EGFR Soluble EGFR Ligands->EGFR Binds & Activates Cell Proliferation & Survival Cell Proliferation & Survival EGFR->Cell Proliferation & Survival Promotes

Caption: ADAM17 releases EGFR ligands, leading to EGFR activation and downstream cellular responses.

ADAM17 in IL-6 Trans-Signaling

ADAM17 cleaves the Interleukin-6 receptor (IL-6R), generating a soluble form (sIL-6R). This soluble receptor can bind IL-6 and activate cells that do not express the membrane-bound IL-6R via the gp130 co-receptor, a process known as trans-signaling.

ADAM17_IL6_Pathway ADAM17 in IL-6 Trans-Signaling IL-6R IL-6R ADAM17 ADAM17 IL-6R->ADAM17 Cleavage sIL-6R sIL-6R ADAM17->sIL-6R Releases IL-6/sIL-6R Complex IL-6/sIL-6R Complex sIL-6R->IL-6/sIL-6R Complex Binds IL-6 IL-6 IL-6 IL-6->IL-6/sIL-6R Complex gp130 gp130 IL-6/sIL-6R Complex->gp130 Binds & Activates Pro-inflammatory Signaling Pro-inflammatory Signaling gp130->Pro-inflammatory Signaling Initiates

Caption: ADAM17-mediated shedding of IL-6R enables IL-6 trans-signaling through the gp130 receptor.

Experimental Protocols: ADAM17 Inhibition Assay

A common method to determine the potency of ADAM17 inhibitors is through a fluorogenic assay. This assay measures the cleavage of a synthetic, internally quenched fluorogenic substrate by recombinant ADAM17.

Fluorogenic Assay Protocol
  • Preparation of Reagents:

    • Prepare 1x ADAM Assay Buffer.

    • Thaw the fluorogenic substrate and recombinant ADAM17 enzyme on ice. The enzyme is sensitive to freeze-thaw cycles and should be aliquoted upon first thaw.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in 1x ADAM Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure:

    • In a 96-well black plate, add the diluted test inhibitor or vehicle control.

    • Prepare a master mixture containing 1x ADAM Assay Buffer and the fluorogenic substrate. Add this master mix to all wells.

    • Dilute the ADAM17 enzyme to the desired concentration in 1x ADAM Assay Buffer and add it to the wells to initiate the reaction. Wells without the enzyme serve as a blank.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation (e.g., 358 nm or 485 nm) and emission (e.g., 455 nm or 530 nm) wavelengths at regular intervals.

    • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

ADAM17_Assay_Workflow Workflow for a Fluorogenic ADAM17 Inhibition Assay cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prepare Reagents Prepare Assay Buffer, Substrate, and Enzyme Add MasterMix Add Substrate Master Mix Prepare Reagents->Add MasterMix Prepare Inhibitor Prepare Serial Dilutions of Test Inhibitor Add Inhibitor Add Inhibitor/Vehicle to 96-well Plate Prepare Inhibitor->Add Inhibitor Add Inhibitor->Add MasterMix Initiate Reaction Add ADAM17 Enzyme Add MasterMix->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Measure Fluorescence Measure Fluorescence Over Time Incubate->Measure Fluorescence Calculate Rates Calculate Reaction Rates Measure Fluorescence->Calculate Rates Determine IC50 Plot Inhibition Curve and Determine IC50 Calculate Rates->Determine IC50

Caption: A generalized workflow for determining the IC50 of an ADAM17 inhibitor using a fluorogenic assay.

Conclusion

This compound, as an isomer of TAPI-1, is a broad-spectrum metalloproteinase inhibitor with activity against ADAM17. While it can be a useful tool for studying processes involving multiple sheddases, its lack of selectivity is a significant consideration for therapeutic applications where specific targeting of ADAM17 is desired. In contrast, newer inhibitors like KP-457 and TMI-2 demonstrate significantly higher selectivity for ADAM17 over other metalloproteinases, including the closely related ADAM10. The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal, balancing the need for potent ADAM17 inhibition with the desired selectivity profile to minimize off-target effects. This guide provides the foundational data and protocols to make an informed decision in the selection of an appropriate ADAM17 inhibitor.

References

A Comparative Guide: (S,S)-TAPI-1 Versus Broad-Spectrum MMP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (S,S)-TAPI-1 and traditional broad-spectrum matrix metalloproteinase (MMP) inhibitors. We will delve into their mechanisms of action, inhibitory profiles, and the signaling pathways they modulate, supported by experimental data and protocols.

Introduction: The Landscape of MMP Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in both normal physiological processes, such as tissue remodeling and wound healing, and in pathological conditions, including cancer metastasis and inflammatory diseases. The development of MMP inhibitors has been a significant focus of drug discovery.

Broad-spectrum MMP inhibitors , such as Marimastat and Batimastat, were among the first generation of synthetic inhibitors. These molecules were designed to chelate the active site zinc ion, a common feature across the MMP family, leading to widespread inhibition. However, their lack of selectivity resulted in significant side effects in clinical trials, largely due to the inhibition of MMPs with protective physiological roles.

This compound is an isomer of TAPI-1, a hydroxamate-based inhibitor with a more nuanced profile. While it does inhibit some MMPs, it is also a potent inhibitor of ADAM17 (also known as TACE or TNF-α converting enzyme), a member of the "a disintegrin and metalloproteinase" family. This dual activity suggests a different therapeutic potential and side-effect profile compared to classic broad-spectrum MMP inhibitors.

Quantitative Comparison of Inhibitory Activity

A direct and comprehensive quantitative comparison of the inhibitory activity of this compound against a full panel of MMPs versus broad-spectrum inhibitors is challenging due to the limited availability of public data for this compound's specific MMP inhibition profile. The existing literature on TAPI-1 often emphasizes its potent inhibition of ADAM17.

Below is a summary of available half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

Target EnzymeThis compound (IC50)TAPI-1 (IC50)Marimastat (IC50)Batimastat (IC50)
ADAM17/TACE Data not available~0.92 - 8.09 µM[1]Data not availableData not available
MMP-1 Data not availableData not available5 nM3 nM[2]
MMP-2 Data not availableData not available6 nM4 nM[2]
MMP-3 Data not availableData not available230 nM20 nM[2]
MMP-7 Data not availableData not available13 nM6 nM[2]
MMP-8 Data not availableData not availableData not available10 nM
MMP-9 Data not availableData not available3 nM4 nM
MMP-13 Data not availableData not availableData not availableData not available
MMP-14 Data not availableData not available9 nMData not available

Mechanism of Action and Signaling Pathways

The differing inhibitory profiles of this compound and broad-spectrum MMP inhibitors lead to distinct effects on cellular signaling pathways.

Broad-Spectrum MMP Inhibitors: General Mechanism

Broad-spectrum MMP inhibitors primarily function by binding to the catalytic zinc ion in the active site of MMPs. This non-selective inhibition affects a wide array of MMP-mediated processes.

Broad_Spectrum_MMP_Inhibition MMP Matrix Metalloproteinases (MMP-1, -2, -3, -7, -9, etc.) Degradation ECM Degradation MMP->Degradation catalyzes ECM Extracellular Matrix (Collagen, Gelatin, etc.) ECM->Degradation CellProcesses Cell Migration, Invasion, Angiogenesis, Tissue Remodeling Degradation->CellProcesses enables BroadSpectrumInhibitor Broad-Spectrum MMP Inhibitor (e.g., Marimastat, Batimastat) BroadSpectrumInhibitor->MMP inhibits

Broad-spectrum MMP inhibitors non-selectively block the activity of various MMPs.
This compound: A Focus on ADAM17 and Downstream Signaling

TAPI-1, and by extension its (S,S)-isomer, exhibits a more targeted mechanism by potently inhibiting ADAM17. ADAM17 is a key sheddase for various transmembrane proteins, including the precursor of Tumor Necrosis Factor-alpha (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR). Inhibition of ADAM17 by TAPI-1 can significantly impact inflammatory and proliferative signaling pathways, such as the NF-κB and MAPK pathways.

Recent studies have shown that TAPI-1 can suppress the activation of the NF-κB signaling pathway. This is a critical pathway in inflammation and cancer, and its inhibition can lead to reduced cell viability, migration, and invasion. The inhibition of ADAM17 by TAPI-1 prevents the shedding of TNF-α, which is a potent activator of the canonical NF-κB pathway.

TAPI1_Signaling_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF releases TNFR1 TNFR1 IKK IKK Complex TNFR1->IKK activates ADAM17 ADAM17 (TACE) ADAM17->proTNF cleaves TAPI1 This compound TAPI1->ADAM17 inhibits sTNF->TNFR1 binds & activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades & releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory & Pro-survival Gene Transcription Nucleus->GeneTranscription induces

TAPI-1 inhibits ADAM17, reducing TNF-α shedding and subsequent NF-κB activation.

Experimental Protocols

Accurate determination of inhibitor potency is critical. The following are standard protocols for assessing MMP inhibitory activity.

Fluorogenic Peptide Substrate Assay for MMP Inhibition

This assay provides a quantitative measure of MMP activity and inhibition in a high-throughput format.

Principle: A fluorogenic peptide substrate contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Materials:

  • Recombinant active human MMPs (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (specific for the MMP being tested)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Inhibitors: this compound and broad-spectrum MMP inhibitors (e.g., Marimastat)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitors in assay buffer.

  • Enzyme Preparation: Dilute the recombinant MMP to a working concentration in cold assay buffer.

  • Reaction Setup: In the 96-well plate, add:

    • Assay buffer

    • Inhibitor dilution (or vehicle control)

    • MMP enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Fluorogenic_Assay_Workflow Start Prepare Reagents (Inhibitor, Enzyme, Substrate) Setup Set up Reaction in 96-well plate Start->Setup Preincubation Pre-incubate (37°C, 15-30 min) Setup->Preincubation Initiate Add Substrate Preincubation->Initiate Measure Measure Fluorescence (Kinetic Read) Initiate->Measure Analyze Calculate IC50 Measure->Analyze

References

A Comparative Analysis of (S,S)-TAPI-1 and siRNA Knockdown for ADAM17 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Method for Targeting ADAM17.

This guide provides a comprehensive comparison of two widely used methods for inhibiting the activity of A Disintegrin and Metalloproteinase 17 (ADAM17): the small molecule inhibitor (S,S)-TAPI-1 and siRNA-mediated gene knockdown. We present a synthesis of experimental data to assist researchers in selecting the most appropriate technique for their specific research needs.

ADAM17, also known as TNF-α converting enzyme (TACE), is a critical regulator of cellular signaling through its sheddase activity, cleaving and releasing the ectodomains of a multitude of transmembrane proteins. These substrates include tumor necrosis factor-α (TNF-α), interleukin-6 receptor (IL-6R), and ligands of the epidermal growth factor receptor (EGFR), implicating ADAM17 in inflammation, cancer, and other pathological processes. Consequently, precise and effective inhibition of ADAM17 is paramount for both basic research and therapeutic development.

Performance Comparison at a Glance

The choice between a chemical inhibitor like this compound and a genetic approach such as siRNA knockdown depends on the experimental goals, including the desired specificity, duration of effect, and the biological system under investigation. Below is a summary of quantitative data extracted from various studies, highlighting the efficacy of each method.

ParameterThis compound / TAPI-1ADAM17 siRNACell Type/SystemKey Findings
Inhibition of Enzymatic Activity IC50: 128.0 ± 0.9 nM[1]Not ApplicableRecombinant human ADAM17 catalytic domainTAPI-1 is a potent inhibitor of ADAM17 enzymatic activity in cell-free assays.
Reduction of Substrate Shedding (sIL-6Rα) Significant suppression of baseline and PMA-stimulated shedding[2]Significant reduction in PMA-stimulated shedding[2]Bone marrow-derived macrophagesBoth methods effectively reduce the shedding of the ADAM17 substrate IL-6Rα. TAPI-1 can be used for acute inhibition, while siRNA provides a more sustained effect.
Inhibition of Cancer Cell Invasion (MCF-7) Not directly quantified in comparative studiesMarkedly inhibited invasive ability[3]MCF-7 breast cancer cellsADAM17 siRNA has been shown to significantly reduce the invasive potential of MCF-7 cells.
Inhibition of Cancer Cell Proliferation (MCF-7) Not directly quantified in comparative studiesSignificantly inhibited proliferation[4]MCF-7 breast cancer cellsSilencing ADAM17 with siRNA leads to a significant decrease in the proliferation of MCF-7 breast cancer cells.
Downregulation of Signaling Pathways (EGFR/PI3K/AKT) Not directly quantified in comparative studiesInhibited the EGFR/PI3K/AKT signaling pathwayMCF-7 breast cancer cellsADAM17-siRNA has been demonstrated to suppress key pro-survival signaling pathways in breast cancer cells.

Delving into the Mechanisms: Chemical Inhibition vs. Genetic Knockdown

This compound is a stereoisomer of TAPI-1, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAM17. It acts by chelating the zinc ion within the catalytic site of the enzyme, thereby blocking its proteolytic activity. This inhibition is rapid and reversible, making it suitable for studying the acute effects of ADAM17 inactivation.

In contrast, siRNA (small interfering RNA) knockdown targets the ADAM17 mRNA for degradation, preventing the synthesis of new ADAM17 protein. This leads to a gradual but more sustained and specific reduction in total ADAM17 protein levels. The onset of inhibition is slower, typically requiring 24-72 hours to achieve maximal effect, and its duration depends on the rate of protein turnover and cell division.

Below is a diagram illustrating the distinct mechanisms of action.

Figure 1. Mechanisms of ADAM17 Inhibition cluster_0 Chemical Inhibition cluster_1 Genetic Knockdown TAPI1 This compound ADAM17_protein ADAM17 Protein (Active Enzyme) TAPI1->ADAM17_protein Binds to catalytic site Inactive_ADAM17 Inactive ADAM17 Complex ADAM17_protein->Inactive_ADAM17 Inhibition siRNA ADAM17 siRNA ADAM17_mRNA ADAM17 mRNA siRNA->ADAM17_mRNA Binds and promotes degradation No_Protein Reduced ADAM17 Protein Synthesis ADAM17_mRNA->No_Protein Blocks Translation

Caption: Mechanisms of this compound and siRNA action on ADAM17.

Experimental Protocols

Detailed and reproducible experimental design is crucial for obtaining reliable data. The following sections outline standardized protocols for key experiments cited in this guide.

ADAM17 siRNA Knockdown in MCF-7 Cells

This protocol describes a typical procedure for reducing ADAM17 expression in the MCF-7 human breast cancer cell line.

  • Cell Seeding: Plate MCF-7 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection Reagent Preparation: In separate tubes, dilute the ADAM17-specific siRNA and a validated negative control siRNA in serum-free medium. In another set of tubes, dilute the lipid-based transfection reagent in serum-free medium.

  • Complex Formation: Combine the diluted siRNA with the diluted transfection reagent and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the wells containing the MCF-7 cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA level (e.g., via qRT-PCR) and the protein level (e.g., via Western blot).

The workflow for this protocol is illustrated below.

Figure 2. ADAM17 siRNA Knockdown Workflow cluster_workflow Experimental Workflow start Seed MCF-7 cells prep_sirna Prepare siRNA and transfection reagent start->prep_sirna form_complex Form siRNA-lipid complexes prep_sirna->form_complex transfect Transfect cells form_complex->transfect incubate Incubate for 48-72h transfect->incubate validate Validate knockdown (qRT-PCR, Western Blot) incubate->validate Figure 3. Key Signaling Pathways Regulated by ADAM17 cluster_tnf TNF-α Pathway cluster_egfr EGFR Pathway ADAM17 ADAM17 proTNF pro-TNF-α ADAM17->proTNF EGFR_ligands EGFR Ligands (e.g., Amphiregulin) ADAM17->EGFR_ligands sTNF Soluble TNF-α proTNF->sTNF Shedding TNFR TNF Receptor sTNF->TNFR Inflammation Inflammation TNFR->Inflammation sEGFR_ligands Soluble Ligands EGFR_ligands->sEGFR_ligands Shedding EGFR EGFR sEGFR_ligands->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation

References

A Comparative Guide to the Cross-Reactivity of (S,S)-TAPI-1 with Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the metalloproteinase inhibitor (S,S)-TAPI-1 with a range of metalloproteinases, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Due to the limited availability of specific inhibitory data for the (S,S)-stereoisomer of TAPI-1, this guide presents data for TAPI-1 where the stereochemistry is often unspecified in the literature. It is important to note that TAPI-1 is a broad-spectrum inhibitor, with notable activity against TNF-α converting enzyme (TACE), also known as ADAM17.

Data Presentation: Inhibitory Activity of TAPI Analogs

The following table summarizes the available half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for TAPI-1 and its analogs against various metalloproteinases. This data is compiled from various research articles and commercial sources. It is important to recognize that assay conditions can vary between studies, leading to differences in reported values.

InhibitorTargetIC50 / KiNotes
TAPI-1TACE (ADAM17)IC50: 128.0 ± 0.9 nM
TAPI-1Broad Spectrum MMPsNot specifiedGenerally described as a broad-spectrum MMP inhibitor.
TAPI-2TACE (ADAM17)IC50 = 10 µMBroad spectrum inhibitor of TACE, MMPs, and other ADAMs.[1]
TAPI-0Broad Spectrum MMPsNot specifiedActive against all MMPs tested in a profiling platform.

Experimental Protocols

General Protocol for Determining Metalloproteinase Inhibition using a Fluorogenic Substrate

This protocol outlines a general method for determining the inhibitory activity of a compound, such as this compound, against a specific metalloproteinase using a fluorogenic substrate. This method is based on the principle of fluorescence resonance energy transfer (FRET).

Materials:

  • Recombinant active metalloproteinase (e.g., MMP-1, MMP-9, ADAM17)

  • Fluorogenic peptide substrate specific for the metalloproteinase of interest

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Inhibitor stock solution (e.g., this compound dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the inhibitor (this compound) in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

    • Dilute the recombinant metalloproteinase to the desired concentration in ice-cold Assay Buffer.

    • Dilute the fluorogenic substrate to the working concentration in Assay Buffer.

  • Assay Setup:

    • Add a defined volume of the diluted inhibitor solutions to the wells of the 96-well plate.

    • Include control wells:

      • No inhibitor control: Add Assay Buffer with the same concentration of DMSO as the inhibitor wells.

      • No enzyme control: Add Assay Buffer to measure background fluorescence.

    • Add the diluted metalloproteinase solution to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Ki), further kinetic experiments and analysis, such as the Dixon plot or non-linear regression fitting to the Morrison equation, are required.

Mandatory Visualizations

Experimental Workflow for Metalloproteinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Dilute Metalloproteinase add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Dilute Fluorogenic Substrate add_substrate Add Substrate to Initiate prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate (e.g., 37°C, 15-30 min) add_enzyme->incubate incubate->add_substrate read_fluorescence Measure Fluorescence (kinetic) add_substrate->read_fluorescence calc_velocity Calculate Reaction Velocities read_fluorescence->calc_velocity plot_data Plot Velocity vs. [Inhibitor] calc_velocity->plot_data det_ic50 Determine IC50 / Ki plot_data->det_ic50

Caption: Workflow for determining metalloproteinase inhibition.

Signaling Pathway of TACE (ADAM17) in TNF-α Processing

G cluster_membrane Cell Membrane proTNF pro-TNF-α (membrane-bound) TACE TACE (ADAM17) proTNF->TACE Substrate for sTNF Soluble TNF-α TACE->sTNF Cleavage TAPI1 This compound TAPI1->TACE Inhibits TNFR TNF Receptor sTNF->TNFR Binds to Inflammation Inflammatory Response TNFR->Inflammation Activates

Caption: Inhibition of TACE-mediated TNF-α shedding by TAPI-1.

References

Unraveling the In Vitro and In Vivo Efficacy of (S,S)-TAPI-1: A Comparative Guide for TACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro activity and in vivo efficacy is paramount in the preclinical assessment of therapeutic candidates. This guide provides a comparative analysis of (S,S)-TAPI-1, a potent inhibitor of TNF-α converting enzyme (TACE), with other known TACE inhibitors. While a direct quantitative in vitro-in vivo correlation (IVIVC) for this compound remains to be fully established in publicly available literature, this guide synthesizes existing data to facilitate an informed evaluation of its potential.

This compound is a stereoisomer of TAPI-1, a broad-spectrum metalloproteinase inhibitor. It demonstrates significant inhibitory activity against TACE (also known as ADAM17), a key enzyme in the shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α. The inhibition of TACE is a promising therapeutic strategy for a range of inflammatory diseases and cancers. This guide presents available in vitro and in vivo data for this compound and compares it with alternative TACE inhibitors, GW280264X and Marimastat, to aid in the selection and design of preclinical studies.

Comparative In Vitro Activity of TACE Inhibitors

The in vitro potency of TACE inhibitors is a critical initial determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against TACE and other metalloproteinases. This data is crucial for assessing both the potency and selectivity of these compounds.

CompoundTargetAssay SystemIC50Reference
This compound TACETACE-dependent sAPPα release in TACE-overexpressing cells0.92 µM[1]
TACEMuscarinic acetylcholine receptor M3-stimulated sAPPα release3.61 µM[1]
TACEsAPPα release in non-TACE-overexpressing cells8.09 µM[1]
TAPI-1 TACEConstitutive sAPPα release8.09 µM[2][3]
TACEM3-stimulated sAPPα release3.61 µM
GW280264X TACE (ADAM17)Enzyme activity assay8.0 nM
ADAM10Enzyme activity assay11.5 nM
Marimastat MMP-1Enzyme activity assay5 nM
MMP-2Enzyme activity assay6 nM
MMP-7Enzyme activity assay13 nM
MMP-9Enzyme activity assay3 nM
MMP-14Enzyme activity assay9 nM

Comparative In Vivo Efficacy of TACE Inhibitors

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsReference
TAPI-1 Mouse model of septic arthritisNot specifiedData not available
GW280264X Mouse model of peritonitisSingle intraperitoneal injectionPrevention of Mer shedding for up to 24 hours
Marimastat Murine model of renal ischemia-reperfusion injury200 mg/kg via orogastric gavage twice dailyComplete inhibition of TNF-α; significant reduction in serum creatinine levels post-IRI
Human gastric cancer xenograft modelNot specifiedInhibition of tumor angiogenesis

Note: The lack of publicly available pharmacokinetic data for this compound, including Cmax, Tmax, AUC, and oral bioavailability, currently prevents the development of a quantitative in vitro-in vivo correlation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro TACE activity assays and in vivo efficacy studies in a septic arthritis mouse model.

In Vitro TACE Inhibition Assay Protocol

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against TACE using a fluorometric assay.

Materials:

  • Recombinant human TACE enzyme

  • Fluorogenic TACE substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • Test compound (this compound or alternatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • Add a fixed concentration of recombinant human TACE to each well of the 96-well plate.

  • Add the diluted test compound to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Septic Arthritis Mouse Model Protocol

This protocol describes a general method for inducing septic arthritis in mice to evaluate the in vivo efficacy of TACE inhibitors.

Animals:

  • Male Swiss albino mice (or other appropriate strain)

Induction of Septic Arthritis:

  • Culture a clinical isolate of Staphylococcus aureus to the mid-logarithmic growth phase.

  • Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/10 µL).

  • Anesthetize the mice and inject the bacterial suspension intra-articularly into the knee joint.

Treatment:

  • Administer the test compound (e.g., TAPI-1) or vehicle control via a relevant route (e.g., intraperitoneal injection) at a specified dose and frequency.

Efficacy Evaluation:

  • Clinical Scoring: Visually assess the severity of arthritis daily using a scoring system (e.g., 0 = no signs, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema and/or ankylosis).

  • Histopathology: At the end of the study, sacrifice the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, cartilage destruction, and bone erosion.

  • Biomarker Analysis: Collect blood and/or synovial fluid to measure levels of relevant biomarkers such as TNF-α and other cytokines using ELISA or other immunoassays.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the TACE signaling pathway and a typical experimental workflow for evaluating TACE inhibitors.

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro_TNF pro-TNF-α TACE TACE (ADAM17) pro_TNF->TACE Cleavage soluble_TNF Soluble TNF-α TACE->soluble_TNF soluble_AREG Soluble Amphiregulin TACE->soluble_AREG EGFR_ligand Pro-Amphiregulin EGFR_ligand->TACE Cleavage TNFR TNF Receptor soluble_TNF->TNFR EGFR EGF Receptor soluble_AREG->EGFR Inflammation Inflammation TNFR->Inflammation Cell_Proliferation Cell Proliferation Survival EGFR->Cell_Proliferation SS_TAPI_1 This compound SS_TAPI_1->TACE

Caption: TACE-mediated shedding of pro-TNF-α and pro-Amphiregulin.

TACE_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_assay TACE Activity Assay (IC50 Determination) selectivity_assay MMP Selectivity Profiling invitro_assay->selectivity_assay ivivc_model Develop IVIVC Model (Correlate In Vitro IC50 with In Vivo Efficacy/PK) invitro_assay->ivivc_model animal_model Disease Model (e.g., Septic Arthritis) selectivity_assay->animal_model pk_study Pharmacokinetic Studies (Cmax, Tmax, AUC) animal_model->pk_study efficacy_study Efficacy Studies (Dose-Response) pk_study->efficacy_study efficacy_study->ivivc_model

Caption: Experimental workflow for TACE inhibitor evaluation.

References

Head-to-Head Comparison of TAPI-1 Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TAPI-1 isomers, supported by available experimental data. TAPI-1 is a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family members, most notably ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). The stereochemistry of TAPI-1 is a critical determinant of its inhibitory activity, influencing its potency and selectivity.

Chemical Structure and Stereoisomers of TAPI-1

TAPI-1, or TNF-α processing inhibitor-1, possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The arrangement of substituents at these centers dictates the three-dimensional shape of the molecule, which in turn governs its interaction with the active site of target enzymes.

Comparative Biological Activity

The most extensively studied isomer is (S,S)-TAPI-1. Research has demonstrated its inhibitory activity against TACE/ADAM17 and its ability to block the shedding of various cell surface proteins.

Quantitative Data Summary

A direct, comprehensive comparison of the inhibitory constants (IC50 or Ki) for all four stereoisomers against a panel of metalloproteinases from a single study is not currently available. However, data on this compound provides a benchmark for its activity.

IsomerTargetIC50 (µM)Reference
This compoundTACE-dependent sAPPα release (in TACE-overexpressing cells)0.92[1]
This compoundMuscarinic acetylcholine receptor M3-stimulated sAPPα release3.61[1]
This compoundsAPPα release in non-TACE-overexpressing cells8.09[1]
TAPI-1 (racemic mixture)ADAM178.09[2]

Note: The term "TAPI-1" in some studies may refer to a racemic mixture of isomers. It is crucial to ascertain the specific stereoisomer used in any given experiment.

The lack of comparative data for the other isomers—(2R,3S), (2S,3R), and (2R,3R)—highlights a significant gap in the understanding of the structure-activity relationship of TAPI-1. It is plausible that one of the other isomers may exhibit greater potency or selectivity for ADAM17 or other metalloproteinases.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for TAPI-1 isomers is the inhibition of ADAM17, which plays a crucial role in the shedding of the extracellular domains of various transmembrane proteins. This shedding process is a key step in activating signaling pathways involved in inflammation, cancer, and other diseases.[2]

ADAM17-Mediated Substrate Shedding and its Inhibition

ADAM17_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_receptor Target Cell ADAM17 ADAM17 (TACE) TNFa_precursor pro-TNF-α ADAM17->TNFa_precursor cleavage EGFR_ligand_precursor pro-EGFR Ligand ADAM17->EGFR_ligand_precursor cleavage sTNFa Soluble TNF-α TNFa_precursor->sTNFa shedding sEGFR_ligand Soluble EGFR Ligand EGFR_ligand_precursor->sEGFR_ligand shedding TNFR TNF Receptor sTNFa->TNFR EGFR EGF Receptor sEGFR_ligand->EGFR Inflammation Inflammatory Response TNFR->Inflammation Proliferation Cell Proliferation EGFR->Proliferation TAPI1 TAPI-1 Isomer TAPI1->ADAM17 inhibition

Caption: ADAM17-mediated shedding and its inhibition by TAPI-1 isomers.

General Experimental Workflow for Assessing Inhibitor Potency

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Recombinant_Enzyme Recombinant Human ADAM17/TACE Incubation Incubate Enzyme, Substrate & Inhibitor Recombinant_Enzyme->Incubation Fluorogenic_Substrate Fluorogenic Peptide Substrate Fluorogenic_Substrate->Incubation TAPI1_Isomers TAPI-1 Isomers (various concentrations) TAPI1_Isomers->Incubation Measurement Measure Fluorescence (Kinetic Reading) Incubation->Measurement IC50_Calculation Calculate IC50 Values Measurement->IC50_Calculation Comparison Compare Isomer Potency IC50_Calculation->Comparison

Caption: Workflow for determining the IC50 of TAPI-1 isomers.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate comparison of inhibitor potency. The following is a generalized protocol for an in vitro ADAM17/TACE inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of TAPI-1 isomers against recombinant human ADAM17.

Materials:

  • Recombinant human ADAM17 (catalytic domain)

  • Fluorogenic peptide substrate (e.g., a quenched fluorescent substrate derived from the cleavage site of a known ADAM17 substrate like TNF-α)

  • TAPI-1 isomers (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-based buffer at physiological pH containing ZnCl2 and NaCl)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant ADAM17 to the desired concentration in assay buffer.

    • Dilute the fluorogenic substrate to the desired concentration in assay buffer.

  • Inhibitor Preparation:

    • Prepare a serial dilution of each TAPI-1 isomer in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • Assay buffer

      • The respective TAPI-1 isomer dilution (or vehicle control)

      • Recombinant ADAM17

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

    • Collect kinetic data over a specified period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC50 value for each TAPI-1 isomer.

Conclusion and Future Directions

The available data, primarily on the this compound isomer, establishes TAPI-1 as a significant inhibitor of ADAM17. However, the lack of a comprehensive, direct comparative study of all four stereoisomers represents a critical knowledge gap. Such a study is essential to fully elucidate the structure-activity relationship and to identify the most potent and selective isomer for potential therapeutic development.

Future research should focus on the stereoselective synthesis of all TAPI-1 isomers and their subsequent head-to-head comparison in a standardized panel of enzymatic and cell-based assays. This would include determining their inhibitory activity not only against ADAM17 but also against a broad range of related MMPs to establish their selectivity profiles. Such data would be invaluable for the rational design of next-generation metalloproteinase inhibitors with improved therapeutic indices.

References

Advantages of using (S,S)-TAPI-1 over other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological inhibitors, (S,S)-TAPI-1 has emerged as a significant tool for researchers studying the roles of metalloproteinases in various physiological and pathological processes. This guide provides a comprehensive comparison of this compound with other inhibitors, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.

This compound is an isomer of TAPI-1, a broad-spectrum inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17), and other matrix metalloproteinases (MMPs).[1][2] TACE plays a critical role in the shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α, making it a key therapeutic target in a range of diseases.[3][4]

Mechanism of Action: TACE Inhibition

TACE is a membrane-bound zinc metalloprotease responsible for cleaving the membrane-anchored precursor of TNF-α (pro-TNF-α) to its soluble, active form.[4] This process is a critical step in the inflammatory cascade. Inhibitors like this compound work by chelating the zinc ion in the active site of the enzyme, thereby blocking its proteolytic activity and preventing the release of soluble TNF-α and other TACE substrates.

TACE_Inhibition cluster_membrane Cell Membrane pro_TNF pro-TNF-α (26 kDa) (Membrane-bound) soluble_TNF Soluble TNF-α (17 kDa) (Active) pro_TNF->soluble_TNF Cleavage by TACE TACE TACE (ADAM17) TACE->pro_TNF inflammation Inflammatory Response soluble_TNF->inflammation TAPI1 This compound TAPI1->TACE Inhibits

Figure 1: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Comparative Inhibitor Performance

The primary advantages of this compound lie in its potency and its stability compared to earlier analogs like TAPI-0. While it is a broad-spectrum inhibitor, its activity profile against TACE and various MMPs is crucial for interpreting experimental results.

InhibitorTargetIC₅₀Reference
This compound TACE-dependent sAPPα release (in TACE-overexpressing cells)0.92 µM
M3-stimulated sAPPα release3.61 µM
Constitutive sAPPα release8.09 µM
TAPI-0 Similar in vitro efficacy to TAPI-1, but less stable in serum.-
TAPI-2 PMA-induced shedding of cell surface proteins10 µM
GM6001 Broad-spectrum MMP inhibitor-

Note: IC₅₀ values can vary depending on the experimental conditions, cell type, and substrate used.

Key Advantages of this compound

  • Enhanced Stability: TAPI-1, of which this compound is an isomer, is a structural analog of TAPI-0 but is more stable in serum, providing greater reliability in cell-based assays and in vivo studies.

  • Broad-Spectrum Sheddase Inhibition: Beyond TNF-α, this compound effectively blocks the shedding of a variety of cell surface proteins, including the IL-6 receptor, and p60 and p80 TNF receptors. This makes it a valuable tool for studying the broader roles of TACE and other sheddases.

  • Well-Characterized Potency: The inhibitory concentrations of this compound are well-documented for different cellular processes, such as constitutive and stimulated shedding of amyloid precursor protein (APP).

Experimental Protocols

TACE Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a general method for measuring TACE activity and its inhibition in a cell-free system.

TACE_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Recombinant TACE, Fluorogenic Substrate, and Inhibitor (this compound) start->prep_reagents add_inhibitor Add varying concentrations of This compound to microplate wells prep_reagents->add_inhibitor add_tace Add recombinant TACE to wells (pre-incubate with inhibitor) add_inhibitor->add_tace initiate_reaction Add fluorogenic substrate to initiate the reaction add_tace->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_fluorescence Measure fluorescence intensity over time incubate->measure_fluorescence analyze Calculate initial reaction velocities and determine IC₅₀ values measure_fluorescence->analyze end End analyze->end

Figure 2: Workflow for a TACE inhibition assay using a fluorogenic substrate.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35).

    • Enzyme: Dilute recombinant human TACE to the desired concentration in assay buffer.

    • Substrate: Prepare a stock solution of a commercially available TACE fluorogenic substrate in DMSO. Dilute to the working concentration in assay buffer.

    • Inhibitor: Prepare a stock solution of this compound in DMSO and create a serial dilution.

  • Assay Procedure:

    • Add 50 µL of assay buffer to the wells of a 96-well microplate.

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add 20 µL of the diluted TACE enzyme solution to each well.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate.

  • Data Acquisition and Analysis:

    • Immediately begin measuring the fluorescence intensity (e.g., λex = 320 nm, λem = 420 nm) every minute for 30-60 minutes using a fluorescence plate reader.

    • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

    • Plot the inhibitor concentration versus the percentage of inhibition to determine the IC₅₀ value.

Cell-Based TNF-α Release Assay

This protocol measures the ability of an inhibitor to block the release of TNF-α from cultured cells.

Methodology:

  • Cell Culture:

    • Plate a suitable cell line (e.g., THP-1 monocytes or primary human peripheral blood monocytes) in a 96-well plate and allow them to adhere.

  • Inhibitor Treatment:

    • Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.

  • Stimulation:

    • Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) (100 ng/mL) or Phorbol 12-myristate 13-acetate (PMA) to induce TNF-α production and shedding.

    • Incubate for a specified period (e.g., 4-24 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Quantify the amount of soluble TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Normalize the TNF-α concentrations to a control (stimulated cells without inhibitor).

    • Plot the inhibitor concentration versus the percentage of TNF-α release to determine the IC₅₀ value.

Cell Viability Assay

It is crucial to assess whether the observed inhibition is due to specific enzyme blocking rather than general cytotoxicity.

Methodology:

  • Cell Treatment:

    • Plate cells (e.g., TE-1, Eca109) in a 96-well plate.

    • Treat the cells with the same concentrations of this compound used in the functional assays for the same duration.

  • Viability Assessment:

    • Use a standard cell viability assay, such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

    • Add the assay reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis:

    • Compare the viability of inhibitor-treated cells to vehicle-treated control cells to ensure that the inhibitor concentrations used are not cytotoxic.

Conclusion

This compound serves as a potent and relatively stable research tool for investigating the roles of TACE and other metalloproteinases. Its broad-spectrum activity necessitates careful experimental design, including the use of appropriate controls and consideration of its effects on multiple shedding events. By providing a clear understanding of its comparative performance and detailed experimental protocols, this guide aims to equip researchers with the necessary information to effectively utilize this compound in their studies of inflammation, cancer, and neurodegenerative diseases.

References

Reproducibility of Experiments Using (S,S)-TAPI-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and related scientific fields, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of (S,S)-TAPI-1, a known inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17, and its alternatives. The focus is on factors that can influence experimental reproducibility, including inhibitor potency, selectivity, and the methodologies of key assays.

This compound is an isomer of TAPI-1, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and TACE[1]. It functions by blocking the shedding of various cell surface proteins, including TNF-α. While effective in many experimental settings, variability in results can arise from several factors, including the inhibitor's purity, solubility, and off-target effects. This guide aims to provide researchers with the necessary information to assess the suitability of this compound for their experiments and to consider potential alternatives.

Comparative Analysis of TACE Inhibitors

To provide a clear overview, the following table summarizes the reported potency (IC50 values) of this compound and two common alternatives, GW280264X and Marimastat, against ADAM17 and a selection of other metalloproteinases. Lower IC50 values indicate higher potency. Variability in these values across different studies can be an indicator of potential reproducibility challenges.

InhibitorTargetReported IC50 (nM)Notes
This compound ADAM17 (TACE)920 (for TACE-dependent sAPPα release)[1]Isomer of TAPI-1. Also inhibits other MMPs.
Constitutive sAPPα release8090[1]
Muscarinic receptor-stimulated sAPPα release3610[1]
GW280264X ADAM17 (TACE)8.0[2]Potent inhibitor of both ADAM10 and ADAM17.
ADAM1011.5
Marimastat ADAM17 (TACE)3.8 (purified TACE), 7000 (whole blood)Broad-spectrum MMP inhibitor.
MMP-15
MMP-26
MMP-3230
MMP-713
MMP-93
MMP-149

Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source. The data presented here is a compilation from various sources and should be used as a comparative guide.

Signaling Pathway of TACE Inhibition

The primary mechanism of action for this compound and its alternatives is the inhibition of TACE (ADAM17), which plays a crucial role in the shedding of the extracellular domain of various transmembrane proteins. A key substrate is the precursor form of Tumor Necrosis Factor-alpha (pro-TNF-α).

TACE_Inhibition_Pathway Signaling Pathway of TACE Inhibition pro_TNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α pro_TNF->sTNF Cleavage by TACE TACE TACE (ADAM17) TACE->sTNF Inflammation Inflammatory Response sTNF->Inflammation Initiates TAPI1 This compound / Alternatives TAPI1->TACE Inhibits

Figure 1: Inhibition of TACE prevents the cleavage of pro-TNF-α.

Experimental Protocols

To aid in the design of reproducible experiments, detailed protocols for two key assays used to evaluate TACE inhibitors are provided below.

Fluorometric ADAM17 Activity Assay

This assay measures the enzymatic activity of ADAM17 by detecting the cleavage of a fluorogenic substrate.

Workflow:

ADAM17_Assay_Workflow Fluorometric ADAM17 Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Reagents Prepare Assay Buffer, Substrate, and Inhibitor solutions Mix Add buffer, substrate, and inhibitor to microplate wells Reagents->Mix Enzyme Dilute ADAM17 enzyme Add_Enzyme Initiate reaction by adding diluted ADAM17 Enzyme->Add_Enzyme Mix->Add_Enzyme Incubate Incubate at 37°C, protected from light Add_Enzyme->Incubate Read Measure fluorescence at Ex/Em = 318/449 nm or 485/530 nm Incubate->Read Analyze Calculate % inhibition Read->Analyze

Figure 2: Workflow for a fluorometric ADAM17 activity assay.

Methodology:

  • Reagent Preparation:

    • Prepare 1x Assay Buffer by diluting a concentrated stock. Warm to room temperature before use.

    • Reconstitute the fluorogenic substrate in DMSO to create a stock solution. Further dilute in Assay Buffer to the desired working concentration.

    • Prepare a stock solution of this compound or alternative inhibitors in DMSO. Perform serial dilutions in Assay Buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Assay Procedure:

    • In a 96-well black plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (or vehicle control)

      • Fluorogenic substrate solution

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding a pre-determined amount of purified recombinant ADAM17 enzyme to each well.

    • Immediately begin reading the fluorescence intensity kinetically at an excitation wavelength of 318 nm or 485 nm and an emission wavelength of 449 nm or 530 nm, depending on the substrate used. Readings should be taken every 1-2 minutes for at least 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based TNF-α Shedding Assay (ELISA)

This assay measures the amount of soluble TNF-α released from cells into the culture medium following stimulation, and the inhibitory effect of compounds like this compound.

Workflow:

TNF_Shedding_Assay_Workflow TNF-α Shedding Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA cluster_analysis Data Analysis Seed Seed cells (e.g., THP-1 monocytes) in a 96-well plate Differentiate Differentiate monocytes to macrophages (e.g., with PMA) Seed->Differentiate Treat Pre-treat cells with this compound or alternatives Differentiate->Treat Stimulate Stimulate TNF-α shedding (e.g., with LPS) Treat->Stimulate Collect Collect cell culture supernatants Stimulate->Collect Bind Add supernatants to anti-TNF-α antibody-coated plate Collect->Bind Detect Add detection antibody and substrate Bind->Detect Read_ELISA Measure absorbance Detect->Read_ELISA Calculate Calculate TNF-α concentration and % inhibition Read_ELISA->Calculate Standard_Curve Generate a standard curve with recombinant TNF-α Standard_Curve->Calculate

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (S,S)-TAPI-1

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory professionals handling (S,S)-TAPI-1, a metalloproteinase inhibitor, must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper management of this compound waste, aligning with established laboratory safety and chemical handling standards.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. All personnel must be familiar with the material's Safety Data Sheet (SDS) before handling.

Key Hazard Data Summary

Hazard ClassificationPrecautionary Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life.
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), the following personal protective equipment is mandatory:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, especially in the absence of adequate ventilation.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste[2]. Under no circumstances should it be disposed of down the drain or in regular trash[3].

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place unused or expired pure this compound into a designated, clearly labeled hazardous solid waste container.

    • Any materials grossly contaminated with the solid compound, such as weigh boats, contaminated gloves, or bench paper, should also be disposed of in this container.

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

    • If organic solvents like DMSO were used to dissolve the compound, the waste must be collected in a container specifically designated for flammable organic waste.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be collected in a puncture-proof sharps container designated for hazardous chemical waste.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste".

  • The label must include the full chemical name, "this compound," and the names of any solvents present in the container.

3. Storage of Waste:

  • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Ensure containers are kept tightly sealed except when adding waste.

  • Store in a secondary containment bin to prevent spills.

4. Decontamination of Glassware and Surfaces:

  • Glassware:

    • Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove residues.

    • Collect this initial rinsate as hazardous liquid waste.

    • After the initial rinse, wash the glassware with soap and water. The subsequent rinses can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Spills:

    • In case of a spill, collect the spilled material using an inert absorbent material.

    • Place the absorbent material into a designated hazardous waste container.

    • Clean the spill area thoroughly with soap and water.

5. Final Disposal:

  • Once a waste container is full, or in accordance with your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Identification cluster_2 Segregation & Decontamination cluster_3 Final Disposal A Start: Handling this compound B Wear appropriate PPE: - Safety goggles - Gloves - Lab coat A->B C Generate Waste? B->C D Solid Waste (Pure compound, contaminated items) C->D Yes E Liquid Waste (Solutions in aqueous or organic solvents) C->E Yes F Sharps Waste (Contaminated needles, etc.) C->F Yes G Contaminated Glassware C->G Yes H Collect in labeled Hazardous Solid Waste Container D->H I Collect in labeled Hazardous Liquid Waste Container E->I J Collect in labeled Hazardous Sharps Container F->J K Rinse with solvent (collect rinsate). Then wash with soap and water. G->K L Store in designated Satellite Accumulation Area H->L I->L J->L K->I Collect Rinsate M Arrange for pickup by EHS or licensed contractor L->M N End: Proper Disposal M->N

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling (S,S)-TAPI-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent enzyme inhibitors like (S,S)-TAPI-1, a TNF-α protease inhibitor, is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is necessary to minimize exposure and environmental impact. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust have side-shields to protect from splashes.[1]
Hand Protection Protective GlovesChemical-resistant gloves are mandatory.[1]
Body Protection Impervious ClothingA lab coat or other protective clothing should be worn.[1]
Respiratory Protection Suitable RespiratorUse in areas with adequate exhaust ventilation. Consider if engineering controls are insufficient.

Experimental Workflow and Handling Procedures

Proper handling procedures are critical to prevent direct contact and the generation of aerosols. Engineering controls, such as fume hoods, should be the primary means of exposure control.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Work within a certified fume hood A->B C Avoid aerosol generation during weighing and dissolution B->C D Use dedicated and clearly labeled equipment C->D E Decontaminate work surfaces D->E F Dispose of waste in approved, labeled containers E->F G Remove PPE and wash hands thoroughly F->G

Caption: Step-by-step workflow for the safe handling of this compound.

First Aid Measures

In case of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention.

  • Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician. If swallowed, call a poison center or doctor if you feel unwell.

Storage and Disposal

Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store at -20°C for the powder form or -80°C when in solvent. Protect from direct sunlight and sources of ignition.

Disposal: Dispose of the contents and container at an approved waste disposal plant. Avoid release to the environment and collect any spillage. All sharps, such as needles and syringes, must be disposed of in authorized sharps containers. These containers should be puncture-resistant and clearly labeled. Never overfill sharps containers. Contaminated labware should be decontaminated or disposed of as hazardous waste according to institutional and local regulations.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.